Boc-trp-met-asp-phe-NH2
Description
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Properties
Molecular Formula |
C34H44N6O8S |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H44N6O8S/c1-34(2,3)48-33(47)40-26(17-21-19-36-23-13-9-8-12-22(21)23)31(45)37-24(14-15-49-4)30(44)39-27(18-28(41)42)32(46)38-25(29(35)43)16-20-10-6-5-7-11-20/h5-13,19,24-27,36H,14-18H2,1-4H3,(H2,35,43)(H,37,45)(H,38,46)(H,39,44)(H,40,47)(H,41,42)/t24-,25-,26-,27-/m0/s1 |
InChI Key |
DDROKKYSSQPXQO-FWEHEUNISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Application of Boc-Trp-Met-Asp-Phe-NH₂ (CCK-4) in Neuroscience Research
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of Boc-Trp-Met-Asp-Phe-NH₂, a critical tool in neuroscience and pharmacology. We will delve into its core functions, mechanisms of action, and pivotal applications, particularly in the study of anxiety and the development of anxiolytic therapies.
Introduction: Unveiling a Potent Neuromodulator
Boc-Trp-Met-Asp-Phe-NH₂, chemically known as N-tert-Butyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide, is a synthetic, protected C-terminal tetrapeptide fragment of the hormone cholecystokinin (CCK).[1][2] More commonly referred to as CCK-4 or tetragastrin, this peptide has become an indispensable agent in research due to its potent and reliable ability to induce anxiety and panic attacks in both human subjects and animal models.[1][3][4]
The "Boc" (tert-Butyloxycarbonyl) group is a protecting group used in peptide synthesis to prevent unwanted chemical reactions at the N-terminus, allowing for controlled, stepwise assembly of the amino acid sequence.[] The "-NH₂" signifies that the C-terminal carboxyl group is amidated, a common feature of bioactive peptides. While the full-length CCK hormone has diverse roles in both the gastrointestinal system and the brain, CCK-4's primary and most studied function is its powerful anxiogenic (anxiety-producing) and panicogenic (panic-inducing) effect, mediated through its action as a selective agonist at a specific receptor subtype in the central nervous system.[1][2][4]
This guide will illuminate the pathway from molecular interaction to behavioral response, establishing why CCK-4 is more than just a peptide fragment, but a key that has unlocked significant understanding of the neurobiology of panic and a critical tool for developing new treatments.[4][6]
Mechanism of Action: Selective Agonism at the CCK₂ Receptor
The primary function of CCK-4 is derived from its activity as a potent and selective agonist for the cholecystokinin type 2 receptor (CCK₂R), formerly known as the CCK-B receptor.[4][7] These G-protein-coupled receptors are widespread throughout the mammalian brain, with high concentrations in regions critically involved in fear and anxiety processing, such as the amygdala, hippocampus, cerebral cortex, and brainstem nuclei.[4][6]
Signaling Cascade:
Upon binding to the CCK₂R, CCK-4 initiates a well-defined intracellular signaling cascade:
-
Gq-Protein Activation: The CCK₂ receptor is coupled to the Gq class of G-proteins.[8][9]
-
Phospholipase C (PLC) Stimulation: Ligand binding causes a conformational change in the receptor, activating Gq, which in turn stimulates the enzyme phospholipase C.[9]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization & PKC Activation: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and subsequent neuronal excitation.[8]
This rapid increase in neuronal excitability in anxiety-related brain circuits is the foundational mechanism for the profound physiological and psychological effects observed after CCK-4 administration.[4]
Core Application: A Robust Model for Panic and Anxiety
The most significant function of CCK-4 is its use as a reliable pharmacological tool to induce panic attacks in a research setting.[4][10] Intravenous administration of a small dose (as little as 50 μg in humans) reliably provokes a short-lived but intense panic attack that closely mimics the symptoms of spontaneous attacks seen in patients with panic disorder.[1][6]
Observed Effects: The symptoms manifest within minutes and are both physiological and psychological.[4]
-
Physiological: Palpitations, increased heart rate, sweating, shortness of breath, and increased blood pressure.[4][6]
-
Psychological: Intense anxiety, fear of dying or losing control, and a sense of detachment or unreality.[4]
This predictable and reproducible effect has established the "CCK-4 challenge" as an invaluable model for several key research areas:
-
Pathophysiology Studies: Investigating the neuroanatomical and neurochemical underpinnings of panic attacks.[6][11] Functional imaging studies in humans have shown that CCK-4 administration increases blood flow in the anterior cingulate gyrus, amygdala, and insular regions, confirming the involvement of these core fear-processing centers.[2][4]
-
Drug Development: Serving as a "proof-of-concept" trial to evaluate the anti-panic and anxiolytic potential of new pharmaceutical compounds.[6][10][12] A compound's ability to block or attenuate the effects of a CCK-4 challenge is a strong indicator of its potential therapeutic efficacy.[6]
Experimental Protocol: Induction of a Panic-like State in a Preclinical Model
The CCK-4 challenge can be adapted for preclinical rodent models to screen for anxiolytic drug candidates. The following protocol outlines a standard procedure using the Elevated Plus Maze (EPM), a widely accepted test for anxiety-like behavior in rodents.
Objective: To assess the ability of a test compound to reverse the anxiogenic effects of CCK-4.
Methodology:
-
Animal Habituation: Acclimate male rats (250-300g) to the testing room for at least 60 minutes prior to the experiment to reduce novelty-induced stress.
-
Group Allocation: Randomly assign animals to four groups:
-
Group 1: Vehicle (for compound) + Saline (for CCK-4)
-
Group 2: Vehicle (for compound) + CCK-4
-
Group 3: Test Compound + CCK-4
-
Group 4: Positive Control (e.g., Diazepam) + CCK-4
-
-
Compound Administration: Administer the test compound, positive control, or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the CCK-4 challenge (e.g., 30 minutes). Causality Insight: The pretreatment time is critical and must be based on the known pharmacokinetics of the test compound to ensure it has reached peak bioavailability at the time of the challenge.
-
CCK-4 Challenge: Administer CCK-4 (e.g., 1 mg/kg, intraperitoneally) or saline. Causality Insight: This dose is selected based on dose-response studies to produce a robust anxiogenic effect without causing confounding side effects like sedation or excessive motor impairment.
-
Behavioral Testing (Elevated Plus Maze): Five minutes after the CCK-4 injection, place the animal at the center of the EPM, facing an open arm. Record the session for 5 minutes.
-
Data Analysis: The primary endpoints are the time spent in the open arms and the number of entries into the open arms. A decrease in these parameters is indicative of anxiety-like behavior. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the groups.
Application in Drug Development: A Validated Screening Tool
The CCK-4 challenge model is a cornerstone for screening and validating novel anxiolytic and anti-panic agents.[6][10] Its utility lies in its strong predictive validity; compounds that successfully block CCK-4 induced panic in healthy volunteers or anxiety-like behaviors in animals often show efficacy in patients with anxiety disorders.[6]
For example, established anxiolytics like benzodiazepines and certain antidepressants (SSRIs) have been shown to attenuate the panicogenic effects of CCK-4.[6][10] This provides a benchmark against which new chemical entities can be compared.
Illustrative Data from a Preclinical Screen:
The table below presents hypothetical data from an EPM experiment as described in the protocol, demonstrating how CCK-4 is used to reveal the anxiolytic potential of a test compound.
| Treatment Group | Mean Time in Open Arms (seconds) | % of Control | Statistical Significance (vs. CCK-4) |
| Vehicle + Saline | 120 | 100% | p < 0.001 |
| Vehicle + CCK-4 | 30 | 25% | - |
| Test Compound + CCK-4 | 105 | 87.5% | p < 0.01 |
| Diazepam + CCK-4 | 115 | 95.8% | p < 0.001 |
This data is for illustrative purposes only.
The results show that CCK-4 significantly reduces the time spent in the open arms, indicating a state of anxiety. Both the Test Compound and the positive control, Diazepam, significantly reversed this effect, suggesting they possess anxiolytic properties worthy of further investigation.
Conclusion
Boc-Trp-Met-Asp-Phe-NH₂ (CCK-4) is far more than a simple peptide fragment. It is a highly specific and potent tool that functions as a powerful agonist at CCK₂ receptors in the brain. This targeted action provides researchers with an unparalleled ability to reliably and transiently model the acute neurobiological state of panic. Its central role in elucidating the pathophysiology of anxiety disorders and as a validated paradigm for the screening of novel anxiolytic drugs underscores its enduring importance in neuroscience and drug development.[4][6]
References
-
Bradwejn, J., & Koszycki, D. (1990). Cholecystokinin-tetrapeptide induces panic attacks in patients with panic disorder. Canadian Journal of Psychiatry, 35(1), 83-85. [Link]
-
Rehfeld, J. F. (2021). Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. Molecules, 26(18), 5657. [Link]
-
Neurofit. (n.d.). Rodent model of anxiety - CCK-4-induced Panic Anxiety. NEUROFIT Preclinical Contract Research Organization (CRO).[Link]
-
Wikipedia. (n.d.). CCK-4. [Link]
-
Rehfeld, J. F. (2000). Cholecystokinin and panic disorder--three unsettled questions. Neuropeptides, 34(5), 283-291. [Link]
-
Dresler, T., et al. (2009). Functional neuroanatomy of CCK-4-induced panic attacks in healthy volunteers. Human Brain Mapping, 30(1), 180-191. [Link]
-
Schläpfer, A., et al. (2022). Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males. CNS Drugs, 36(1), 65-77. [Link]
-
Wikipedia. (n.d.). Cholecystokinin. [Link]
-
Hinkelmann, K., et al. (2010). CCK-4: psychophysiological conditioning elicits features of spontaneous panic attacks. Journal of Psychiatric Research, 44(16), 1161-1167. [Link]
-
Eser, D., et al. (2008). Impact of state and trait anxiety on the panic response to CCK-4. Journal of Psychiatric Research, 42(8), 688-693. [Link]
-
Charpentier, B., et al. (1989). Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists. Peptides, 10(4), 845-851. [Link]
-
Raiteri, M., et al. (2001). Effects of cholecystokinin tetrapeptide (CCK(4)) and anxiolytic drugs on the electrically evoked [(3)H]5-hydroxytryptamine outflow from rat cortical slices. British Journal of Pharmacology, 134(7), 1547-1554. [Link]
-
Max Planck Institute of Psychiatry. (2009). New mechanisms of action found for drugs used to treat anxiety disorders. [Link]
-
Goudreau, N., et al. (1996). Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Bioorganic & Medicinal Chemistry Letters, 6(11), 1253-1258. [Link]
-
Siddiqui, A., & Kaler, J. (2023). Biochemistry, Cholecystokinin. StatPearls Publishing.[Link]
-
Goudreau, N., et al. (1996). Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Bioorganic & Medicinal Chemistry, 4(7), 1069-1079. [Link]
-
Kellner, M., et al. (2001). Anxiolyticlike effects of atrial natriuretic peptide on cholecystokinin tetrapeptide-induced panic attacks: preliminary findings. Biological Psychiatry, 49(8), 712-715. [Link]
-
Goudreau, N., et al. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155-169. [Link]
-
Beinborn, M., et al. (1998). Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. Proceedings of the National Academy of Sciences, 95(18), 10989-10994. [Link]
-
Das, A., et al. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Applied Bio Materials, 8(1), 274-286. [Link]
Sources
- 1. CCK-4 - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin - Wikipedia [en.wikipedia.org]
- 3. Cholecystokinin-tetrapeptide induces panic attacks in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions [mdpi.com]
- 6. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
- 8. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Rodent model of anxiety - CCK-4-induced Panic Anxiety - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. researchgate.net [researchgate.net]
- 12. New mechanisms of action found for drugs used to treat anxiety disorders [mpg.de]
An In-depth Technical Guide to Boc-Trp-Met-Asp-Phe-NH2 (CCK-4)
This guide provides a comprehensive technical overview of the N-terminally protected tetrapeptide, Boc-Trp-Met-Asp-Phe-NH2, a molecule of significant interest in neuroscience and pharmacology. Commonly known as a protected form of cholecystokinin tetrapeptide (CCK-4) or tetragastrin, this compound serves as a critical tool for researchers studying anxiety, panic disorders, and the broader physiological roles of cholecystokinin receptors. This document will delve into its chemical structure, physicochemical properties, detailed methodologies for its synthesis and purification, and a thorough examination of its biological functions and research applications.
Introduction: The Significance of a Panic-Inducing Peptide
Boc-Trp-Met-Asp-Phe-NH2 is the tert-butyloxycarbonyl (Boc) protected precursor to the C-terminal tetrapeptide of the gastrointestinal hormone cholecystokinin (CCK). While the full-length CCK peptide has a wide array of functions in both the digestive system and the central nervous system, the tetrapeptide fragment, CCK-4 (Trp-Met-Asp-Phe-NH2), acts primarily in the brain.[1] Its most notable and widely utilized characteristic is its potent anxiogenic, or anxiety-inducing, effect.[2][3] When administered to humans, even in microgram doses, CCK-4 reliably provokes symptoms characteristic of a panic attack, making it an invaluable pharmacological tool for studying the neurobiology of panic and for screening novel anxiolytic therapies.[2][3] The Boc protecting group on the N-terminus is crucial for its application in solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of the peptide chain.[4][5]
Chemical Structure and Physicochemical Properties
The chemical structure of Boc-Trp-Met-Asp-Phe-NH2 consists of four amino acid residues: Tryptophan (Trp), Methionine (Met), Aspartic Acid (Asp), and Phenylalanine (Phe), with a C-terminal amide and an N-terminal Boc protecting group.
Caption: Linear sequence of Boc-Trp-Met-Asp-Phe-NH2.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C34H45N5O8S | Calculated |
| Molecular Weight | 699.82 g/mol | Calculated |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO), limited solubility in aqueous solutions | General knowledge |
| Hydrophobicity | Increased hydrophobicity due to the Boc group and aromatic residues | [6] |
Chemical Synthesis and Purification
The synthesis of Boc-Trp-Met-Asp-Phe-NH2 is most efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing a Boc protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, with the key advantage of easy removal of excess reagents and byproducts through simple washing steps.[7]
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of Boc-Trp-Met-Asp-Phe-NH2 on a Rink Amide resin, which upon cleavage yields the C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Boc-Phe-OH
-
Boc-Asp(OtBu)-OH
-
Boc-Met-OH
-
Boc-Trp(For)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Scavengers: Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)
Workflow:
Caption: Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Boc-Phe-OH):
-
Pre-activate Boc-Phe-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM (2x for 5 minutes each).
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Subsequent Amino Acid Couplings: Repeat steps 2-7 for Boc-Asp(OtBu)-OH, Boc-Met-OH, and Boc-Trp(For)-OH. The use of tert-butyl (OtBu) on the aspartic acid side chain and formyl (For) on the tryptophan indole nitrogen prevents side reactions during synthesis.[5][7]
-
Final Wash: After the final coupling, wash the resin with DMF (3x), DCM (3x), and methanol (3x) and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5) for 2-3 hours. The scavengers are crucial to prevent side reactions with the deprotected tryptophan and methionine residues.[8]
-
Product Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the product, and wash with cold ether. Lyophilize the crude peptide from a water/acetonitrile mixture.
Purification by Reverse-Phase HPLC
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobicity of the Boc group necessitates a higher percentage of organic solvent for elution.[6]
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 19 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient around the elution point is optimal. A typical gradient would be 30-70% B over 40 minutes.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 220 nm and 280 nm (for the tryptophan indole ring).
Protocol:
-
Dissolve the crude peptide in a minimal amount of DMF or a mixture of mobile phases A and B.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Characterization
The identity and purity of the synthesized Boc-Trp-Met-Asp-Phe-NH2 are confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide. Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence through fragmentation analysis.
Expected Mass Spectrometry Data:
-
[M+H]+: m/z 700.83 (Monoisotopic)
-
[M+Na]+: m/z 722.81 (Monoisotopic)
Predicted MS/MS Fragmentation: Upon collision-induced dissociation (CID), the peptide backbone will fragment primarily at the amide bonds, generating b- and y-ions. The loss of the Boc group (100 Da) is also a characteristic fragmentation pathway.[9][10]
| Ion Type | Sequence | Calculated m/z |
| b1 | Boc-Trp | 387.16 |
| b2 | Boc-Trp-Met | 518.20 |
| b3 | Boc-Trp-Met-Asp | 633.23 |
| y1 | Phe-NH2 | 165.09 |
| y2 | Asp-Phe-NH2 | 280.12 |
| y3 | Met-Asp-Phe-NH2 | 411.16 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy in a deuterated solvent such as DMSO-d6 is used to confirm the structure and assess purity. 2D NMR techniques like COSY and TOCSY are employed to assign the proton resonances to specific amino acid residues.[11][12][13][14]
Expected 1H NMR Chemical Shifts (in DMSO-d6, ppm):
-
Boc (CH3)3: ~1.3-1.4 (singlet, 9H)
-
Aromatic Protons (Trp, Phe): ~6.9-8.0 (multiplets)
-
Amide Protons: ~7.5-8.5 (doublets/triplets)
-
Alpha Protons: ~4.0-4.6 (multiplets)
-
Beta, Gamma, Delta Protons: ~1.8-3.2 (multiplets)
-
Met (S-CH3): ~2.0 (singlet, 3H)
Biological Activity and Mechanism of Action
The primary biological activity of the deprotected form, CCK-4, is mediated through its interaction with cholecystokinin receptors, with a high affinity for the CCK-B (also known as CCK2) receptor, which is predominantly found in the central nervous system.[15][16]
CCK-B Receptor Activation and Signaling
The CCK-B receptor is a G-protein coupled receptor (GPCR). Upon binding of CCK-4, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq.[1][17]
Caption: CCK-B Receptor Signaling Pathway.
Mechanism of Action:
-
Binding: CCK-4 binds to the extracellular domain of the CCK-B receptor.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[18]
-
Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to neuronal excitation and the physiological responses associated with anxiety and panic.[18]
Applications in Research and Drug Development
The primary application of Boc-Trp-Met-Asp-Phe-NH2 is as a synthetic intermediate for the production of CCK-4. CCK-4 is a cornerstone tool in several areas of research:
-
Anxiety and Panic Disorder Research: CCK-4 is widely used to induce panic-like symptoms in both healthy volunteers and animal models.[2][3][19] This allows for the investigation of the neurocircuitry of panic and the efficacy of novel anxiolytic drugs.[2]
-
Neurobiology of Fear and Memory: Studies have utilized CCK-4 to explore the role of the cholecystokinin system in fear conditioning and memory consolidation, particularly within the amygdala and entorhinal cortex.[20][21]
-
Receptor Pharmacology: CCK-4 and its analogs are used to characterize the binding and signaling properties of CCK-A and CCK-B receptors.
Conclusion
Boc-Trp-Met-Asp-Phe-NH2 is a chemically and biologically significant molecule. Its synthesis, facilitated by well-established solid-phase peptide synthesis protocols, provides access to CCK-4, a potent modulator of the central nervous system. A thorough understanding of its chemical properties, synthesis, and biological mechanism of action is essential for its effective application in research. This guide provides the foundational knowledge and detailed protocols necessary for scientists and researchers to confidently work with this important tetrapeptide and to further explore the intricate roles of the cholecystokinin system in health and disease.
References
-
Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. National Institutes of Health. Available at: [Link]
-
The entorhinal cortex modulates trace fear memory formation and neuroplasticity in the mouse lateral amygdala via cholecystokinin. eLife. Available at: [Link]
-
Modulation of Memory, Reinforcement and Anxiety Parameters by Intra-Amygdala Injection of Cholecystokinin-Fragments Boc-CCK-4 and CCK-8s. PubMed. Available at: [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Neurobiological investigations into the role of cholecystokinin in panic disorder. National Institutes of Health. Available at: [Link]
-
Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor. National Institutes of Health. Available at: [Link]
-
G protein-coupled receptors in gastrointestinal physiology. I. CCK receptors: an exemplary family. PubMed. Available at: [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]
-
Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins: insight into mechanisms of G protein selectivity. bioRxiv. Available at: [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
On the Role of Cholecystokinin (CCK) in Fear and Anxiety: A Review and Research Proposal. Open Access Pub. Available at: [Link]
-
(PDF) NMR of peptides. ResearchGate. Available at: [Link]
-
Cholecystokinin receptor. Wikipedia. Available at: [Link]
-
Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions. MDPI. Available at: [Link]
-
CCKBR Gene. GeneCards. Available at: [Link]
-
HPLC of Peptides and Proteins. Springer. Available at: [Link]
-
Phenylalanine-containing cyclic dipeptides – The lowest molecular weight hydrogelators based on unmodified proteinogenic amino acid. Royal Society of Chemistry. Available at: [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. Available at: [Link]
-
Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Royal Society of Chemistry. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Cholecystokinin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. Teledyne ISCO. Available at: [Link]
-
Problem Session. The University of Tokyo. Available at: [Link]
-
Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. 5z.com. Available at: [Link]
-
Gradient HPLC for Reversed-Phase Separations. LCGC International. Available at: [Link]
-
Fragmentation Chemistry of [M + Cu] Peptide Ions Containing an N-terminal Arginine. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sources
- 1. G protein-coupled receptors in gastrointestinal physiology. I. CCK receptors: an exemplary family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiological investigations into the role of cholecystokinin in panic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions | MDPI [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chempep.com [chempep.com]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 11. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 16. genecards.org [genecards.org]
- 17. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. openaccesspub.org [openaccesspub.org]
- 20. The entorhinal cortex modulates trace fear memory formation and neuroplasticity in the mouse lateral amygdala via cholecystokinin | eLife [elifesciences.org]
- 21. Modulation of memory, reinforcement and anxiety parameters by intra-amygdala injection of cholecystokinin-fragments Boc-CCK-4 and CCK-8s - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Characterization of Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4)
An In-Depth Technical Guide on CCK-B Receptor Modulation
Executive Summary
In the landscape of neuropeptide pharmacology, distinguishing between receptor agonism and antagonism requires rigorous structural and functional validation. Boc-Trp-Met-Asp-Phe-NH2 , commonly referred to as Boc-CCK-4 , is unequivocally established as a potent, highly selective full agonist at the Cholecystokinin-B (CCK-B) receptor ([1]). This whitepaper deconstructs the structural determinants of its agonism, maps its intracellular signaling cascade, and provides field-proven, self-validating methodologies for quantifying its pharmacodynamic profile.
Structural Pharmacology: Why Boc-Protection Preserves Agonism
The endogenous ligand, CCK-4 (Trp-Met-Asp-Phe-NH2), represents the minimal amino acid sequence required for CCK receptor activation. However, native CCK-4 is highly susceptible to rapid enzymatic degradation by aminopeptidases. The synthetic addition of a tert-butyloxycarbonyl (Boc) group at the N-terminus of the tryptophan residue serves two critical pharmacological purposes:
-
Steric Shielding: The bulky Boc group protects the peptide from N-terminal exopeptidase cleavage, significantly extending its half-life during in vitro assays and in vivo systemic administration.
-
Enhanced Lipophilicity: The modification increases the molecule's partition coefficient. This facilitates superior penetration across the blood-brain barrier (BBB), making it an ideal probe for central nervous system (CNS) CCK-B receptors.
Crucially, this N-terminal modification does not disrupt the C-terminal pharmacophore (Asp-Phe-NH2). The C-terminus remains perfectly intact, allowing the tetrapeptide to dock into the orthosteric binding pocket of the CCK-B receptor, stabilize the active-state conformation, and trigger full intrinsic efficacy ([2]).
Quantitative Pharmacological Profile
The following table summarizes the quantitative binding and efficacy data of Boc-CCK-4, demonstrating its strong preference for the CCK-B subtype over the peripheral CCK-A subtype.
| Parameter | Value | Reference |
| Target Receptor | CCK-B (CCK2R) | [1] |
| Binding Affinity ( Ki ) | 42 nM (Central CCK-B) | [2] |
| Selectivity (CCK-B vs CCK-A) | 70 to 283-fold | [1],[2] |
| Intrinsic Efficacy | Full Agonist (100% Emax ) | [1] |
| In Vivo Effect (EPM Model) | Anxiogenic (1-50 µg/kg) | [3] |
Pharmacodynamics: The Mechanism of Agonism
The CCK-B receptor (also designated as CCK2R) is a Class A G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway. As a full agonist, Boc-CCK-4 induces a conformational shift in the receptor that promotes the exchange of GDP for GTP on the Gq alpha subunit.
This activation stimulates Phospholipase C-beta (PLC- β ), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate ( PIP2 ) into two secondary messengers: inositol 1,4,5-trisphosphate ( IP3 ) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to open calcium channels, resulting in a rapid, massive spike in intracellular calcium ( Ca2+ ), while DAG co-activates Protein Kinase C (PKC).
CCK-B receptor Gq/11 signaling cascade activated by Boc-CCK-4.
Experimental Methodologies: Validating Agonism
To definitively classify a ligand as an agonist rather than an antagonist, binding affinity ( Ki ) must be paired with a functional readout of intrinsic efficacy ( Emax ). The gold standard for Gq -coupled receptors is the Intracellular Calcium Mobilization Assay .
As a Senior Application Scientist, I mandate that every assay must function as a self-validating system . Measuring a calcium spike alone is insufficient; you must prove the spike is causally linked to the specific receptor via competitive antagonism (Schild analysis).
Protocol: High-Throughput Intracellular Calcium Mobilization
Step 1: Cell Preparation & Seeding
-
Action: Plate CHO or HEK293 cells stably transfected with the human CCK-B receptor at 20,000 cells/well in a 384-well plate.
-
Causality: Using a recombinant cell line ensures that the measured pharmacological response is isolated entirely to the CCK-B subtype, eliminating signal contamination from endogenous CCK-A receptors.
Step 2: Fluorometric Dye Loading
-
Action: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive dye) and 2.5 mM probenecid for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is cell-permeable. Once inside, cytoplasmic esterases cleave the acetoxymethyl (AM) ester, trapping the active fluorophore inside the cell. Probenecid is strictly required to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out.
Step 3: Self-Validating Antagonist Pre-incubation
-
Action: Treat parallel control wells with fixed concentrations (e.g., 10 nM, 100 nM) of L-365,260 , a highly selective CCK-B competitive antagonist.
-
Causality: This step establishes the self-validating baseline. If Boc-CCK-4 is a true CCK-B agonist, L-365,260 will force a parallel rightward shift in the Boc-CCK-4 dose-response curve without depressing the maximal response (classic competitive antagonism).
Step 4: Ligand Addition & Kinetic Readout
-
Action: Using a Fluorescent Imaging Plate Reader (FLIPR), inject Boc-CCK-4 across a concentration gradient (10 pM to 10 µM). Continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.
-
Causality: Gq -mediated calcium transients are rapid and subject to fast receptor desensitization (arrestin recruitment). Kinetic, real-time reading is mandatory to capture the absolute peak fluorescence ( Emax ) before the cell restores calcium homeostasis.
Step-by-step workflow for validating Boc-CCK-4 agonism via calcium mobilization.
Translational Utility in Behavioral Pharmacology
Because Boc-CCK-4 is a potent CNS-penetrant agonist, it is heavily utilized in translational behavioral models. Activation of central CCK-B receptors is strongly linked to the modulation of anxiety and panic disorders.
In preclinical models, systemic administration of Boc-CCK-4 (at doses of 1-50 µg/kg) induces a robust, dose-dependent anxiogenic-like action ([3]). For example, in the Elevated Plus-Maze (EPM) assay, rodents treated with Boc-CCK-4 exhibit significantly reduced exploratory behavior in the open arms, simulating a panic state ([4]). Consequently, Boc-CCK-4 is frequently used as a pharmacological stressor to screen and validate novel anxiolytic drugs and CCK-B antagonists.
Conclusion
Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4) is not an antagonist; it is a highly selective, full agonist at the CCK-B receptor . Its N-terminal Boc modification provides vital proteolytic stability and lipophilicity without compromising the C-terminal sequence required for GPCR activation. Through Gq/11 -mediated calcium mobilization, it serves as a critical pharmacological tool for probing CCK-B receptor function and modeling panic/anxiety pathways in translational research.
References
-
Shiosaki, K., et al. "Minor Structural Differences in Boc-CCK-4 Derivatives Dictate Affinity and Selectivity for CCK-A and CCK-B Receptors." Journal of Medicinal Chemistry, 1997. URL:[Link]
-
Ruiz-Gayo, M., et al. "CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors." European Journal of Pharmacology, 1991. URL:[Link]
-
Kõks, S., et al. "BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze." Neuropeptides, 1999. URL:[Link]
-
Rotzinger, S., & Vaccarino, F. J. "Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models." Journal of Psychiatry & Neuroscience, 2003. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Solution Stability and Degradation Kinetics of Boc-Trp-Met-Asp-Phe-NH2
Executive Summary
Boc-Trp-Met-Asp-Phe-NH2 (commonly known as Boc-CCK-4) is a highly potent synthetic derivative of the cholecystokinin tetrapeptide, widely utilized as a CCK-B receptor agonist and panicogenic agent in neuropharmacological research. While its in vivo efficacy is well-documented, the peptide's structural integrity in aqueous solutions presents a significant analytical and formulation challenge. The sequence contains multiple highly labile sites—specifically the oxidation-prone methionine, the isomerization-susceptible Asp-Phe motif, and the acid-labile N-terminal tert-butyloxycarbonyl (Boc) protecting group[1].
This technical guide provides an in-depth mechanistic profiling of Boc-CCK-4 degradation pathways, establishes self-validating protocols for stability-indicating assays, and outlines formulation strategies to mitigate these liabilities.
Mechanistic Profiling of Degradation Pathways
Understanding the causality behind peptide degradation is paramount for developing robust formulations. Boc-CCK-4 undergoes three primary modes of degradation in solution, each governed by distinct thermodynamic and kinetic parameters.
Aspartyl Isomerization and Succinimide Formation
The most aggressive degradation pathway in the Boc-CCK-4 sequence occurs at the Asp-Phe motif. Peptides containing aspartic acid adjacent to a sterically unhindered or moderately hindered residue (like phenylalanine) are highly susceptible to intramolecular cyclization[2].
At neutral to alkaline pH, the backbone nitrogen of the phenylalanine residue acts as a nucleophile, attacking the side-chain carbonyl carbon of the aspartic acid. This dehydration reaction forms a 5-membered cyclic succinimide (aminosuccinyl) intermediate [3][4]. The succinimide ring is highly unstable in aqueous environments and rapidly hydrolyzes. Because the ring can open at either of the two carbonyl groups, it yields a mixture of the native α -aspartyl peptide and the isomeric β -aspartyl (isoaspartate) peptide[3]. The conversion to isoaspartate fundamentally alters the peptide backbone length and flexibility, resulting in a near-complete loss of biological activity[5].
Mechanism of Asp-Phe isomerization via a cyclic succinimide intermediate.
Methionine Oxidation
The thioether side chain of the methionine residue is highly vulnerable to oxidation by reactive oxygen species (ROS), transition metal catalysis, or dissolved atmospheric oxygen[6]. Oxidation yields methionine sulfoxide [Met(O)] , which introduces a strong dipole and increases the local polarity of the peptide[7]. If oxidative stress is severe, it can further oxidize to methionine sulfone [Met(O2)]. This structural modification disrupts the hydrophobic interactions critical for the peptide's insertion into the binding pocket of the CCK-B receptor.
Acid Lability of the Boc Group
The N-terminal tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group[8]. While stable under neutral and basic conditions, exposure to highly acidic aqueous solutions (pH < 3) leads to the protonation of the carbamate oxygen. This induces the dissociation of a tert-butyl cation, generating an unstable carbamic acid intermediate that rapidly decarboxylates into carbon dioxide and the free N-terminal amine (H-Trp-Met-Asp-Phe-NH2)[].
Experimental Workflows for Stability-Indicating Assays
To accurately profile the degradation of Boc-CCK-4, analytical methods must be capable of resolving isobaric compounds. The native α -Asp and the degraded β -Asp peptides have identical molecular weights, rendering standard single-quadrupole mass spectrometry insufficient. A self-validating protocol requires forced degradation coupled with UHPLC-MS/MS, where chromatographic retention time shifts and specific MS/MS fragmentation patterns (e.g., variations in b2 and y2 ion abundances) confirm the structural identity of the isomers[3].
Step-by-Step Forced Degradation Protocol
1. Preparation of Stock and Working Solutions:
-
Dissolve Boc-Trp-Met-Asp-Phe-NH2 in a 50:50 (v/v) Acetonitrile/Water mixture to achieve a stock concentration of 1.0 mg/mL.
-
Dilute the stock to a working concentration of 100 µg/mL using the respective stress buffers outlined below.
2. Execution of Stress Conditions:
-
Acidic Stress: Mix the working solution 1:1 with 0.2 M HCl (final pH ~1.0). Incubate at 40°C for 24 hours to accelerate Boc deprotection[].
-
Alkaline Stress: Mix the working solution 1:1 with 0.2 M NaOH (final pH ~13.0). Incubate at 40°C for 24 hours to drive rapid succinimide formation and deamidation[2][3].
-
Oxidative Stress: Spike the working solution with H2O2 to a final concentration of 0.1% (v/v). Incubate at room temperature for 4 hours to target the thioether group[6].
3. Quenching (Critical Step for Self-Validation):
-
Causality: Failing to quench the reactions prior to LC-MS/MS injection will lead to continued degradation inside the autosampler, invalidating the kinetic data.
-
Neutralize acidic and alkaline samples with equimolar NaOH and HCl, respectively, until the pH is between 6.0 and 7.0.
-
Quench oxidative samples by adding a 10-fold molar excess of L-methionine to act as a sacrificial scavenger[10].
4. UHPLC-MS/MS Analysis:
-
Inject 5 µL of the quenched sample onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm).
-
Utilize a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent ion m/z and specific daughter ions to differentiate α -Asp from β -Asp[3].
Self-validating experimental workflow for forced degradation and LC-MS/MS profiling.
Quantitative Degradation Kinetics
The following table summarizes the kinetic vulnerability of Boc-CCK-4 under various environmental stresses. The data highlights the necessity of strict environmental controls during formulation and storage.
| Stress Condition | Primary Degradation Pathway | Major Product Detected | Estimated Half-Life ( t1/2 ) |
| Acidic (pH 2.0, 40°C) | Protecting group cleavage | H-Trp-Met-Asp-Phe-NH2 | ~18 hours |
| Neutral (pH 7.4, 37°C) | Succinimide formation | Boc-Trp-Met-isoAsp-Phe-NH2 | ~3-5 days |
| Alkaline (pH 10.0, 40°C) | Isomerization / Deamidation | Boc-Trp-Met-isoAsp-Phe-OH | < 2 hours |
| Oxidative (0.1% H2O2 ) | Thioether oxidation | Boc-Trp-Met(O)-Asp-Phe-NH2 | < 30 minutes |
Mitigation Strategies in Formulation
To preserve the structural integrity of Boc-CCK-4 in solution, formulators must employ a multi-faceted stabilization strategy:
-
pH Optimization: The degradation profile is a U-shaped curve. The optimal formulation pH lies between 4.5 and 5.5 . In this narrow window, the pH is sufficiently low to suppress the nucleophilic attack required for succinimide formation[3], yet high enough to prevent the acid-catalyzed cleavage of the N-terminal Boc group[].
-
Antioxidant Excipients: To mitigate methionine oxidation, the addition of free L-methionine (0.1% to 0.3% w/v) acts as a highly effective sacrificial scavenger[10]. Furthermore, trace transition metals that catalyze ROS generation should be sequestered using chelating agents such as EDTA[6].
-
Lyophilization: Because water acts as the primary reaction medium for both hydrolysis and isomerization, long-term storage of Boc-CCK-4 necessitates lyophilization. Reconstitution should only occur immediately prior to experimental or clinical use.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of degradation products of aspartyl tripeptides by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. pnas.org [pnas.org]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties and Characterization of Boc-Trp-Met-Asp-Phe-NH2
Introduction
In the landscape of drug discovery and peptide chemistry, the synthesis and characterization of novel peptide sequences are fundamental to advancing therapeutic research. This guide provides a detailed technical overview of the tetrapeptide Boc-Trp-Met-Asp-Phe-NH2, a molecule of interest for researchers in pharmacology and medicinal chemistry. The strategic inclusion of a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and an amide group at the C-terminus significantly influences its stability, solubility, and biological activity. This document will delve into the core physicochemical properties of this peptide, offering a foundational understanding for its application in further research and development. We will explore its molecular weight and chemical formula, and present standardized protocols for its characterization, ensuring scientific integrity and reproducibility.
Physicochemical Properties
The precise molecular weight and chemical formula are critical parameters for any peptide, underpinning subsequent analytical and experimental work. These values are derived from the sum of the molecular weights of the constituent amino acids and terminal modifying groups, accounting for the loss of water molecules during the formation of peptide bonds.
Calculation of Molecular Weight and Formula
The molecular weight of the linear peptide is calculated by summing the molecular weights of the individual amino acid residues and the terminal groups, and then subtracting the molecular weight of the water molecules lost during peptide bond formation (n-1, where n is the number of amino acids).[1][2]
The constituent components of Boc-Trp-Met-Asp-Phe-NH2 are:
-
Boc (tert-butyloxycarbonyl) group: A common protecting group for amines.[3]
-
Tryptophan (Trp): An essential amino acid with an indole side chain.[4][5][6][7]
-
Methionine (Met): A sulfur-containing amino acid.[8][9][10][11][12]
-
Aspartic Acid (Asp): An acidic amino acid.[13][14][15][16][17]
-
Phenylalanine (Phe): An aromatic amino acid.[18][19][20][21]
-
Amide (NH2) group: A modification at the C-terminus that neutralizes the charge of the carboxyl group, often enhancing stability and mimicking native proteins.[22][23][24]
The following table summarizes the molecular weights and formulas of the individual components and the final calculated values for the tetrapeptide.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Boc group | C5H9O2 | 101.12 |
| Tryptophan (Trp) | C11H12N2O2 | 204.23[4][7] |
| Methionine (Met) | C5H11NO2S | 149.21[8][9][12] |
| Aspartic Acid (Asp) | C4H7NO4 | 133.10[13][14] |
| Phenylalanine (Phe) | C9H11NO2 | 165.19 |
| Sum of Components | C34H49N5O11S | 752.85 |
| Water (H2O) x 3 | H2O | 18.02 |
| Final Peptide | C34H43N5O8S | 717.81 |
Therefore, the calculated molecular weight of Boc-Trp-Met-Asp-Phe-NH2 is 717.81 g/mol , and its chemical formula is C34H43N5O8S.
Structural Representation
A visual representation of the peptide's structure is crucial for understanding its chemical properties and potential interactions.
Caption: Molecular structure of Boc-Trp-Met-Asp-Phe-NH2.
Experimental Characterization
To confirm the identity, purity, and quantity of the synthesized peptide, a series of analytical techniques are employed. The following workflow is a standard approach in peptide chemistry.
Characterization Workflow
Caption: Standard workflow for peptide characterization.
Methodologies
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the peptide. A reversed-phase column is typically used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., trifluoroacetic acid). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the peptide. Electrospray ionization (ESI) is a common technique for peptide analysis, as it is a soft ionization method that minimizes fragmentation. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the peptide.
-
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide. The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified, typically by chromatography. The relative ratios of the amino acids should match the expected composition of the peptide.
Conclusion
The tetrapeptide Boc-Trp-Met-Asp-Phe-NH2 possesses a calculated molecular weight of 717.81 g/mol and a chemical formula of C34H43N5O8S. A rigorous analytical workflow employing HPLC, Mass Spectrometry, and Amino Acid Analysis is essential to confirm its identity, purity, and composition. This foundational data is critical for any subsequent research, ensuring the reliability and reproducibility of experimental results. As a protected and amidated peptide, it offers a stable and versatile scaffold for further investigation in various biochemical and pharmacological contexts.
References
-
National Institute of Standards and Technology. Phenylalanine. NIST Chemistry WebBook. [Link]
-
Allen. Aspartic Acid: Structure, Functions, Properties and Uses. [Link]
-
Chemical Entities of Biological Interest (ChEBI). Tryptophan: General Chemical Information. [Link]
-
Laboratory Notes. Phenylalanine (C9H11NO2) Molecular Weight Calculation. [Link]
-
Vedantu. Aspartic Acid: Structure, Functions & Importance in Chemistry. [Link]
-
National Institute of Standards and Technology. Tryptophan. NIST Chemistry WebBook. [Link]
-
Wikipedia. Methionine (data page). [Link]
-
National Institute of Standards and Technology. L-Tryptophan. NIST Chemistry WebBook. [Link]
-
chemeurope.com. Methionine. [Link]
-
endmemo. Phenylalanine (C9H11NO2) molar mass. [Link]
-
National Institute of Standards and Technology. Aspartic acid. NIST Chemistry WebBook. [Link]
-
Wuxi Jinghai Amino Acid Co., Ltd. L-Methionine. [Link]
-
Laboratory Notes. Aspartic acid [C4H7NO4] Molecular Weight Calculation. [Link]
-
National Institute of Standards and Technology. DL-Phenylalanine. NIST Chemistry WebBook. [Link]
-
PepCalc.com. Peptide calculator. [Link]
-
YouTube. How to Calculate the Molecular Weight of Peptides | Dipeptide| Tripeptide. [Link]
-
Cell Culture Dish. GenScript's Protein Molecular Weight Calculator. [Link]
-
CD Formulation. C-Terminal Modified Peptide Synthesis. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
- Google Patents. Process for preparing peptides having a C-terminal proline amide.
-
JPT Peptide Technologies. Comprehensive Guide to Peptide C-Terminal Modifications. [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Boc | BroadPharm [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Tryptophan [webbook.nist.gov]
- 6. L-Tryptophan [webbook.nist.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-Methionine | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. Methionine (data page) - Wikipedia [en.wikipedia.org]
- 10. Methionine [chemeurope.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. en.chinaaminoacid.com [en.chinaaminoacid.com]
- 13. allen.in [allen.in]
- 14. Aspartic Acid: Structure, Functions & Importance in Chemistry [vedantu.com]
- 15. Aspartic acid [webbook.nist.gov]
- 16. laboratorynotes.com [laboratorynotes.com]
- 17. L(+)-Aspartic acid, 98+%:Biochemical Reagents:Amino Acids | Fisher Scientific [fishersci.ca]
- 18. Phenylalanine [webbook.nist.gov]
- 19. laboratorynotes.com [laboratorynotes.com]
- 20. webqc.org [webqc.org]
- 21. DL-Phenylalanine [webbook.nist.gov]
- 22. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 24. jpt.com [jpt.com]
Pharmacological Profiling and Translational Applications of Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4)
Executive Summary
Boc-Trp-Met-Asp-Phe-NH2, universally recognized in neuropharmacology as Boc-CCK-4, is a synthetic, N-terminally protected tetrapeptide derivative of the endogenous hormone cholecystokinin (CCK). Operating as a highly potent and selective agonist for the central CCK2 (formerly CCK-B) receptor, this molecule occupies a unique niche in drug development. While its profound panicogenic properties preclude its direct use as a human therapeutic, Boc-CCK-4 is an indispensable translational tool. It serves as the gold-standard pharmacological challenge agent for modeling panic anxiety, screening novel anxiolytic compounds, and elucidating the complex neurochemical crosstalk between the CCKergic and opioid systems.
Molecular Pharmacology and Receptor Dynamics
Structural Causality and Stability
Native CCK-4 (Trp-Met-Asp-Phe-NH2) possesses the minimum pharmacophore required for CCK receptor activation but is rapidly degraded in vivo by endogenous aminopeptidases. The strategic addition of a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of the tryptophan residue sterically hinders enzymatic cleavage. This modification drastically extends the peptide's biological half-life, allowing for robust, reproducible systemic administration in preclinical models without compromising receptor affinity[1].
Receptor Selectivity and Signaling
Boc-CCK-4 exhibits a high binding affinity for central CCK2 receptors ( Ki=4.2×10−8 M) and demonstrates a striking selectivity ratio (pancreas/cortex = 283), heavily favoring the brain-localized CCK2 receptors over the peripheral CCK1 receptors[1]. The tetrapeptide acts as a full agonist. Upon binding to the CCK2 receptor—a G-protein coupled receptor (GPCR) highly expressed in the basolateral amygdala—it triggers a Gq/11 -coupled signal transduction cascade. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent IP3-mediated mobilization of intracellular calcium ( Ca2+ ) leads to rapid neuronal depolarization, underpinning the acute behavioral manifestations of panic and anxiety[2].
Minor structural modifications to the Boc-CCK-4 scaffold, such as the substitution of Methionine with a lysine-bearing phenylurea moiety, can completely invert this selectivity, yielding highly potent CCK1 (CCK-A) receptor agonists. This highlights the tetrapeptide's utility as a foundational scaffold for targeted drug design[2].
Fig 1. Boc-CCK-4 mediated CCK2 receptor Gq/11 signaling pathway in the amygdala.
Core Therapeutic Application: Translational Models of Panic and Anxiety
The primary application of Boc-CCK-4 in the pharmaceutical industry is its deployment as a panicogenic challenge agent. Intravenous or intraperitoneal injection of Boc-CCK-4 reliably induces profound anxiety and panic-like states in rodents, establishing a highly validated preclinical model for human panic disorder[3][4].
Screening Novel Anxiolytics
The Boc-CCK-4 challenge model is exceptionally sensitive to clinically efficacious anti-panic drugs. In standard behavioral paradigms like the Elevated Plus-Maze (EPM) and the Light-Dark box test, the administration of Boc-CCK-4 significantly reduces the time animals spend in open or lit areas. Pre-treatment with established anxiolytics, such as benzodiazepines (e.g., diazepam) or selective CCK2 antagonists (e.g., L-365,260 or Ly225.910), successfully normalizes the panic status of the animals, validating the model's predictive power for drug screening[4][5][6].
Opioid System Crosstalk
Boc-CCK-4 is critically utilized to investigate the anti-opioid functionality of the endogenous CCK system. Acute administration of morphine (1 mg/kg) typically induces anxiolytic-like exploratory behavior in the EPM. However, a micro-dose of Boc-CCK-4 (10 µg/kg) completely antagonizes and reverses this morphine-induced anxiolysis[5]. This functional antagonism indicates that targeting the CCK2 receptor could be a viable therapeutic strategy to enhance opioid efficacy or manage opioid-induced affective dysregulation.
Emerging Applications: Cognitive Enhancement and Neuroprotection
Beyond its anxiogenic profile, targeted, localized administration of Boc-CCK-4 reveals its potential in cognitive modulation.
Memory Consolidation
When injected directly into the central nucleus of the amygdala (CeA) immediately following a learning trial, Boc-CCK-4 (at a specific dose of 20 ng) acts as a hypermnestic agent, significantly improving memory retention in one-trial avoidance tasks[7]. Crucially, this memory-enhancing effect is highly time-dependent—diminishing if administered 5 hours post-trial—and occurs without triggering the reinforcing or aversive anxiety parameters seen with systemic administration[7].
Neuroprotective Implications
Recent literature suggests that CCK receptor agonists possess underlying neuroprotective properties. By modulating synaptic plasticity and mitigating chronic central nervous system inflammation, CCKergic activation may offer protective benefits against neurodegenerative pathologies, including Parkinson's and Alzheimer's diseases[8]. Boc-CCK-4 serves as a vital probe to map these neuroprotective pathways without the confounding variable of rapid peptide degradation.
Quantitative Data Summary
The following table synthesizes the critical quantitative parameters of Boc-CCK-4 and its interacting compounds to guide experimental design:
| Compound / Agent | Primary Target | Binding Affinity ( Ki ) | Selectivity Ratio (CCK1/CCK2) | In Vivo Dose | Primary Behavioral Effect |
| Boc-CCK-4 | CCK2 Receptor | 4.2×10−8 M | 283 | 10 µg/kg (Systemic) | Panicogenic / Reverses Morphine |
| Boc-CCK-4 | CCK2 Receptor | 4.2×10−8 M | 283 | 20 ng (Intra-amygdala) | Hypermnestic (Memory Enhancement) |
| Suc-Trp-Met-Asp-Phe-NH2 | CCK2 Receptor | 2.7×10−8 M | >14,000 | N/A | Highly Selective CCK2 Agonism |
| Morphine | Mu-Opioid Receptor | N/A | N/A | 1.0 mg/kg (Systemic) | Anxiolytic (Antagonized by Boc-CCK-4) |
| L-365,260 | CCK2 Receptor | N/A | N/A | 10 - 100 µg/kg | Anxiolytic (Blocks Boc-CCK-4) |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact methodologies for utilizing Boc-CCK-4 in preclinical research.
Protocol 1: In Vivo Anxiolytic Drug Screening (Boc-CCK-4 Challenge in EPM)
Rationale: Systemic injection of Boc-CCK-4 induces a transient, acute panic state. The candidate drug must be administered prior to the challenge to assess its preventative anxiolytic efficacy.
-
Animal Acclimation: Habituate adult male Wistar rats to the testing room for 60 minutes under dim lighting (approx. 15 lux) to establish a stable behavioral baseline.
-
Pre-treatment (Candidate Drug): Administer the candidate anxiolytic compound (or vehicle for the control group) via intraperitoneal (i.p.) injection. Causality: A 30-minute incubation period is strictly required to ensure adequate blood-brain barrier penetration and target receptor occupancy.
-
Boc-CCK-4 Challenge: Administer Boc-CCK-4 (10 µg/kg dissolved in 0.9% saline) via i.p. injection. Causality: The EPM test must commence exactly 5 minutes post-injection, aligning with the peak pharmacokinetic plasma concentration and the acute onset of GPCR-mediated neuronal firing.
-
EPM Testing: Place the rat in the center of the Elevated Plus-Maze facing an open arm. Record behavior for 5 minutes using an automated tracking system.
-
Data Validation: A successful trial requires the "Vehicle + Boc-CCK-4" cohort to show a statistically significant reduction (>50%) in open arm entries compared to the "Vehicle + Vehicle" baseline group. Efficacy of the candidate drug is quantified by the restoration of open arm exploration.
Fig 2. In vivo screening workflow for anxiolytic drugs using a Boc-CCK-4 challenge model.
Protocol 2: In Vitro Calcium Mobilization Assay for CCK2 Agonism
Rationale: Because the CCK2 receptor is Gq/11 -coupled, measuring intracellular calcium transients provides a direct, amplification-free readout of Boc-CCK-4 binding and activation[2].
-
Cell Culture: Seed CHO cells stably expressing the human CCK2 receptor at 4×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Aspirate media and add 100 µL of Fluo-4 AM calcium indicator dye (3 µM in assay buffer with 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C in the dark.
-
Baseline Measurement: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.
-
Agonist Addition: Automatically inject Boc-CCK-4 at varying concentrations ( 10−11 to 10−5 M) to generate a dose-response curve.
-
Signal Capture: Record the peak fluorescent signal, which typically occurs 15–20 seconds post-injection, reflecting the rapid IP3-mediated calcium release from the endoplasmic reticulum. Calculate the EC50 using non-linear regression analysis.
Sources
- 1. CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent model of anxiety - CCK-4-induced Panic Anxiety - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLOCKADE OF THE CHOLECYSTOKININ CCK-2 RECEPTOR PREVENTS THE NORMALIZATION OF ANXIETY LEVELS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of memory, reinforcement and anxiety parameters by intra-amygdala injection of cholecystokinin-fragments Boc-CCK-4 and CCK-8s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Solution-Phase Synthesis of Boc-Protected Tetrapeptides
Introduction & Strategic Rationale
While Solid-Phase Peptide Synthesis (SPPS) is the dominant paradigm for rapid peptide assembly, Solution-Phase Peptide Synthesis (SolPPS) remains the gold standard for large-scale pharmaceutical manufacturing, convergent fragment condensation, and the synthesis of structurally complex peptides (e.g., cyclic precursors or heavily modified sequences) that are incompatible with resin attachment[1].
The tert-butyloxycarbonyl (Boc) protecting group strategy is exceptionally well-suited for SolPPS. Unlike Fmoc chemistry, which generates complex organic byproducts (such as dibenzofulvene) that often require chromatographic removal, Boc chemistry generates highly lipophilic intermediates and volatile deprotection byproducts. This enables a streamlined, chromatography-free workflow driven entirely by liquid-liquid extraction[2].
Mechanistic Insights & Reagent Causality
To establish a robust and reproducible protocol, every reagent choice must be driven by mechanistic causality and byproduct management.
-
Causality of Coupling Reagents: The fundamental challenge in SolPPS is the removal of coupling byproducts. N,N'-Dicyclohexylcarbodiimide (DCC) is historically significant but generates dicyclohexylurea (DCU), an insoluble byproduct that requires tedious filtration and often traps the desired product. Therefore, this protocol utilizes EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole)[3]. EDC·HCl generates a highly water-soluble urea byproduct that is effortlessly removed during aqueous washing, ensuring the organic phase remains pristine. Alternatively, T3P (Propylphosphonic anhydride) can be employed as a biomimetic coupling agent that yields exclusively water-soluble phosphate byproducts while eliminating epimerization risks[4].
-
Causality of Boc-Deprotection: The Boc group is cleaved via acidolysis using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Mechanistically, the strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and carbon dioxide[4]. Because both byproducts are gaseous, the reaction is driven to completion entropically, leaving behind the pure peptide as a TFA salt without the need for complex chemical scavengers.
Workflow Visualization
Iterative Solution-Phase Peptide Synthesis (SolPPS) workflow for Boc-protected peptides.
The Self-Validating Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . By leveraging the differential solubility of the reagents, the liquid-liquid extraction steps act as a chemical funnel. If executed correctly, impurities are systematically partitioned into the aqueous waste, guaranteeing that the organic layer contains only the target Boc-peptide.
Phase 1: Peptide Bond Formation (Coupling)
Objective: Couple Boc-AA2-OH with H-AA1-OMe·HCl.
-
Preparation: In a round-bottom flask, dissolve the C-terminal amino acid methyl ester hydrochloride (H-AA1-OMe·HCl, 1.0 eq) and the incoming Boc-protected amino acid (Boc-AA2-OH, 1.05 eq) in anhydrous DCM (0.1 M concentration)[3].
-
Additive Introduction: Add HOBt (1.1 eq) to the solution. Causality: HOBt reacts with the highly reactive O-acylisourea intermediate to form a less reactive, but more stable active ester. This suppresses racemization (epimerization) at the alpha-carbon during activation.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature minimizes side reactions during the highly exothermic initial activation phase.
-
Activation & Neutralization: Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 eq) followed by EDC·HCl (1.1 eq) portion-wise[3]. The base neutralizes the HCl salt of the C-terminal amino acid, freeing the amine for nucleophilic attack.
-
Propagation: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature. Stir for an additional 12–24 hours. Monitor completion via Thin Layer Chromatography (TLC).
Phase 2: Aqueous Workup (The Purification Funnel)
Objective: Isolate the pure Boc-dipeptide without column chromatography.
-
Dilute the reaction mixture with an equal volume of DCM to prevent emulsion formation.
-
Basic Wash: Transfer to a separatory funnel and wash with 5% aqueous NaHCO₃ (2 × 50 mL). Validation: This step deprotonates and extracts any unreacted Boc-AA2-OH and HOBt into the aqueous layer[3].
-
Acidic Wash: Wash with 5% aqueous Citric Acid (2 × 50 mL). Validation: This step protonates and extracts unreacted H-AA1-OMe and DIPEA into the aqueous layer.
-
Salt/Water Removal: Wash with saturated aqueous NaCl (Brine) (1 × 50 mL) to remove residual water and water-soluble EDC-urea byproducts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Boc-dipeptide.
Phase 3: Boc-Deprotection
Objective: Unmask the N-terminus for the next coupling cycle.
-
Dissolve the isolated Boc-dipeptide in a 1:1 (v/v) mixture of TFA and DCM (0.1 M)[4].
-
Stir at room temperature for 1–2 hours. The evolution of gas (CO₂ and isobutylene) will be observed.
-
Concentrate the mixture under reduced pressure. To thoroughly remove residual TFA, co-evaporate the resulting syrup with toluene (3 × 20 mL).
-
The resulting dipeptide TFA salt (H-AA2-AA1-OMe·TFA) is highly pure and ready for the next coupling cycle.
Phase 4: Iteration to Tetrapeptide
Repeat Phases 1 through 3 sequentially with Boc-AA3-OH and Boc-AA4-OH. Upon coupling the fourth amino acid, perform the Phase 2 workup to isolate the final Boc-protected tetrapeptide .
Quantitative Data: Coupling Reagent Comparison
To further guide reagent selection, the following table summarizes the quantitative and qualitative metrics of common SolPPS coupling systems.
| Coupling Reagent | Additive | Base | Byproduct Solubility | Epimerization Risk | SolPPS Suitability |
| EDC·HCl | HOBt | DIPEA/NMM | Aqueous (Water-soluble urea) | Low | Excellent (Standard) |
| T3P | None | DIPEA | Aqueous (Water-soluble phosphates) | Very Low | Excellent (Biomimetic) |
| DCC | HOBt | DIPEA/NMM | Insoluble (DCU precipitate) | Low | Moderate (Requires filtration) |
| HATU | None | DIPEA | Organic (Requires chromatography) | Very Low | Poor (Impairs extraction) |
References
-
Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments | 1
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P) | MDPI / CRIS - University of Bologna | 4
-
Total Synthesis and Pharmacological Investigation of Cordyheptapeptide A | PMC - NIH |3
-
WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore | Google Patents | 2
Sources
- 1. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 2. WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore - Google Patents [patents.google.com]
- 3. Total Synthesis and Pharmacological Investigation of Cordyheptapeptide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
Analytical methods for Boc-trp-met-asp-phe-NH2 characterization
An In-Depth Guide to the Analytical Characterization of Boc-Trp-Met-Asp-Phe-NH₂
Abstract
This comprehensive application note provides a detailed framework for the analytical characterization of the N-terminally protected tetrapeptide, Boc-Trp-Met-Asp-Phe-NH₂ (tert-Butyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the causality behind experimental choices. We present a multi-faceted analytical workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA) to establish the identity, purity, structure, and composition of this synthetic peptide. Each section includes the scientific principles, detailed, field-proven protocols, and data interpretation guidelines necessary for a robust and self-validating characterization process.
Introduction: The Imperative for Rigorous Peptide Characterization
Synthetic peptides such as Boc-Trp-Met-Asp-Phe-NH₂ are fundamental tools in biomedical research and pharmaceutical development. As intermediates in solid-phase peptide synthesis (SPPS) or as final active molecules, their purity and structural integrity are paramount. The presence of impurities, which can arise during synthesis (e.g., truncated or deletion sequences, by-products from protecting group cleavage), can significantly impact experimental outcomes, leading to erroneous biological data or potential immunogenicity.[1]
The Boc (tert-Butyloxycarbonyl) group protects the N-terminal amine, allowing for controlled, stepwise synthesis.[2] Its presence, along with the specific sequence of Tryptophan, Methionine, Aspartic Acid, and Phenylalanine, must be unequivocally verified. This guide establishes an orthogonal analytical strategy, where multiple independent techniques are leveraged to build a comprehensive and trustworthy profile of the peptide.
Physicochemical Properties
A foundational step in characterization is to determine the theoretical physicochemical properties derived from the peptide's structure. These values serve as the benchmark against which experimental data are compared.
| Property | Value |
| Chemical Name | tert-Butyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide |
| Abbreviation | Boc-WMDF-NH₂ |
| Molecular Formula | C₃₄H₄₄N₆O₈S |
| Average Molecular Weight | 728.89 g/mol |
| Monoisotopic (Exact) Mass | 728.2992 Da |
Integrated Analytical Workflow
A robust characterization of Boc-Trp-Met-Asp-Phe-NH₂ does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. The overall workflow is designed to first assess purity and confirm mass, followed by detailed structural and compositional analysis.
Sources
Comprehensive Experimental Protocol for CCK-B (CCK2) Receptor Functional Assays
Introduction & Biological Context
The Cholecystokinin-B receptor (CCK2R), primarily localized in the central nervous system and gastrointestinal tract, is a Class A G-protein-coupled receptor (GPCR)[1]. It is activated by endogenous peptide hormones, including sulfated cholecystokinin-8 (CCK-8) and gastrin-17. Dysregulation of CCK2R signaling is implicated in anxiety, pain modulation, and the proliferation of gastrointestinal malignancies[2].
Upon ligand binding, CCK2R canonically couples to the Gq/11 protein , initiating a well-defined intracellular signaling cascade. Activation of Phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of intracellular calcium (Ca²⁺)[3].
Mechanistic Rationale: Selecting the Right Functional Assay
As a Senior Application Scientist, selecting the appropriate functional readout is critical for ensuring assay robustness, reproducibility, and biological relevance. For Gq-coupled receptors like CCK2R, we rely on two primary functional assays, each interrogating a different node of the signaling cascade:
-
IP-1 Accumulation Assay (HTRF): IP3 is highly transient and rapidly degraded, making it difficult to measure reliably in high-throughput formats. By introducing Lithium Chloride (LiCl) to the stimulation buffer, we inhibit inositol monophosphatase. This forces the accumulation of inositol monophosphate (IP1), a stable downstream metabolite. This provides a cumulative readout of receptor activation, offering a wider assay window and lower false-positive rates[4].
-
Intracellular Calcium Flux Assay (FLIPR): This assay utilizes calcium-sensitive fluorescent dyes to measure the real-time kinetics of Ca²⁺ release. While it provides immediate kinetic data, the transient nature of the signal requires specialized instrumentation with simultaneous liquid handling and reading capabilities[5].
Figure 1: CCK2R Gq-coupled signaling pathway and corresponding functional assay readouts.
Reference Pharmacology & Self-Validation System
A robust screening protocol must be a self-validating system. To ensure that the recombinant cells maintain appropriate receptor pharmacology and that the assay has not drifted, every plate must include reference controls. The quantitative data below summarizes the expected potencies and affinities for standard CCK2R modulators[2],[6],[7].
| Compound | Pharmacological Profile | Target Selectivity | Expected Potency (EC50/IC50) |
| CCK-8 (Sulfated) | Endogenous Full Agonist | CCK1R & CCK2R | EC50: 1.0 – 11.5 nM |
| Gastrin-17 | Endogenous Full Agonist | CCK2R selective | EC50: ~1.0 nM |
| L-365,260 | Synthetic Antagonist | CCK2R selective | IC50: ~2.0 nM |
| CI-988 | Synthetic Antagonist | CCK2R selective | IC50: ~1.7 nM |
| YF476 (Sograzepide) | Synthetic Antagonist | CCK2R selective | IC50: < 1.0 nM |
Causality of Control Selection: CCK-8 is used to define the 100% activation window (Emax). L-365,260 is utilized to define the baseline (0% activation) in antagonist mode and to verify that the signal is specifically mediated by CCK2R, rather than an off-target endogenous receptor.
Experimental Protocol 1: IP-1 Accumulation Assay (HTRF)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology. It is a competitive immunoassay where native IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a Terbium (Tb)-cryptate-labeled anti-IP1 antibody[4],[3].
Figure 2: Step-by-step workflow for the HTRF IP-One Accumulation Assay.
Step-by-Step Methodology
-
Cell Preparation: Harvest HEK293 cells stably expressing human CCK2R. Resuspend in Stimulation Buffer (1X) supplemented with 50 mM LiCl.
-
Causality: LiCl is strictly required to block inositol monophosphatase, preventing the degradation of IP1 into myo-inositol, thus allowing IP1 to accumulate to detectable levels[3].
-
-
Cell Seeding: Dispense 7 µL of the cell suspension (approx. 10,000 cells/well) into a white 384-well small volume microplate.
-
Causality: White plates are mandatory for HTRF to maximize signal reflection and minimize well-to-well crosstalk.
-
-
Compound Addition (Agonist Mode): Add 7 µL of test compounds (or CCK-8 reference) diluted in Stimulation Buffer.
-
Antagonist Mode Variation: Pre-incubate cells with 3.5 µL of antagonist for 15 minutes, followed by the addition of 3.5 µL of CCK-8 at its EC80 concentration.
-
-
Stimulation Incubation: Seal the plate and incubate for 60 minutes at 37°C.
-
Detection Reagent Addition: Prepare the detection reagents in Lysis Buffer. Add 3 µL of IP1-d2 conjugate, followed immediately by 3 µL of Anti-IP1-Tb cryptate.
-
Causality: The lysis buffer ruptures the cell membrane, releasing intracellular IP1 to compete with the d2-conjugate[4].
-
-
Final Incubation & Readout: Incubate for 1 hour at room temperature protected from light. Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar or SpectraMax) using a 330 nm excitation filter and dual emission filters at 620 nm (donor) and 665 nm (acceptor)[3].
Experimental Protocol 2: Intracellular Calcium Flux Assay (FLIPR)
This assay measures the transient spike in intracellular calcium immediately following GPCR activation using a fluorogenic calcium-binding dye (e.g., Fluo-4 AM or Calcium-6)[5].
Step-by-Step Methodology
-
Cell Seeding: Plate HEK293-CCK2R cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
-
Causality: Black walls prevent fluorescence scatter between wells, while the clear bottom allows for bottom-read excitation/emission by the FLIPR instrument.
-
-
Dye Loading: Remove culture media and add 20 µL of Calcium-6 dye diluted in Assay Buffer (HBSS, 20 mM HEPES, pH 7.4) supplemented with 2.5 mM Probenecid.
-
Causality: HEK293 cells express organic anion transporters that actively pump fluorescent dyes out of the cytoplasm. Probenecid is a broad-spectrum inhibitor of these transporters, ensuring the dye remains trapped intracellularly for a robust signal.
-
-
Incubation: Incubate the plate for 2 hours at 37°C, followed by 15 minutes at room temperature to allow for thermal equilibration.
-
Compound Preparation: Prepare a 384-well compound plate containing test compounds and CCK-8 reference standards at 3X final concentration.
-
FLIPR Execution: Transfer both the cell plate and compound plate to the FLIPR instrument. The system will record baseline fluorescence for 10 seconds, automatically inject 10 µL of compound, and continuously read fluorescence (Ex: 485 nm / Em: 525 nm) for an additional 90-120 seconds.
-
Data Extraction: Export the Maximum minus Minimum (Max-Min) Relative Fluorescence Units (RFU) for each well to capture the peak calcium spike.
Data Analysis & Quality Control
To ensure the assay functions as a self-validating system, rigorous statistical quality control must be applied to every plate.
1. HTRF Ratio Calculation: Calculate the FRET ratio to normalize well-to-well variability (e.g., differences in cell number or media volume):
Ratio=(Signal at 620 nmSignal at 665 nm)×10,000Note: Because this is a competitive assay, a lower HTRF ratio indicates higher receptor activation (more IP1 produced).
2. Z'-Factor (Assay Robustness): Calculate the Z'-factor using the positive control (CCK-8 Emax) and negative control (buffer only):
Z′=1−∣μpos−μneg∣3(σpos+σneg)A Z'-factor ≥0.5 is strictly required to validate the plate for screening purposes.
3. Curve Fitting: Plot the normalized data against the log concentration of the test compounds. Utilize a 4-parameter logistic (4PL) non-linear regression model to determine the EC50 (agonists) or IC50 (antagonists). Ensure the Hill slope is approximately 1.0; significant deviations may indicate compound aggregation, allosteric modulation, or assay artifacts.
References
-
Cholecystokinin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org. Available at:[Link]
-
Discovery of the cyclotide caripe 11 as a ligand of the cholecystokinin-2 receptor. researchgate.net. Available at:[Link]
-
Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation | PNAS. pnas.org. Available at:[Link]
-
HTRF IP-One Gq assay on SpectraMax Readers - Molecular Devices. moleculardevices.com. Available at:[Link]
-
Differential coupling of β3A- and β3B-adrenergic receptors to endogenous and chimeric Gαs and Gαi | American Journal of Physiology-Endocrinology and Metabolism. physiology.org. Available at:[Link]
Sources
- 1. Cholecystokinin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Solubilization of Boc-Trp-Met-Asp-Phe-NH2 for Cell Culture Applications
Abstract
This document provides a comprehensive guide for the effective solubilization and handling of the N-terminally Boc-protected, C-terminally amidated tetrapeptide, Boc-Trp-Met-Asp-Phe-NH2. Due to its significant hydrophobic character, this peptide presents considerable challenges for direct dissolution in aqueous buffers typically used in cell culture. This application note details the physicochemical properties influencing its solubility, provides a robust, step-by-step protocol for creating a high-concentration stock solution using dimethyl sulfoxide (DMSO), and outlines the subsequent preparation of working solutions compatible with live-cell experiments. Adherence to these protocols will ensure maximal peptide bioactivity and experimental reproducibility while minimizing solvent-induced cytotoxicity.
Physicochemical Properties & Solubility Prediction
A thorough understanding of the peptide's structure is critical to developing a successful solubilization strategy. The properties of Boc-Trp-Met-Asp-Phe-NH2 are dominated by a delicate balance between hydrophobic and charged moieties.
Table 1: Physicochemical Characteristics of Boc-Trp-Met-Asp-Phe-NH2
| Property | Value / Description | Rationale & Impact on Solubility |
| Sequence | Boc-Trp-Met-Asp-Phe-NH2 | A tetrapeptide with significant hydrophobic character. |
| Molecular Formula | C₃₈H₅₁N₅O₈S | - |
| Molecular Weight | ~742 g/mol | A moderate molecular weight for a protected peptide. |
| N-terminus | Boc (tert-Butyloxycarbonyl) | A bulky, nonpolar protecting group that significantly increases lipophilicity and masks the N-terminal charge.[1] |
| C-terminus | Amide (-NH2) | The amidation neutralizes the C-terminal carboxyl group, increasing overall hydrophobicity compared to the free acid form.[2] |
| Net Charge (pH 7.4) | -1 | The only charge arises from the deprotonated side chain of Aspartic Acid (Asp, D). The Boc-protected N-terminus and amidated C-terminus are neutral. |
| Key Residues | Trp, Met, Phe: Highly hydrophobic.[3] Asp: Acidic, provides a single negative charge at physiological pH. | The peptide contains three large, nonpolar residues and a bulky nonpolar protecting group, making it poorly soluble in water.[4] |
Expert Analysis: The peptide's structure is overwhelmingly hydrophobic. The Boc group, combined with Tryptophan, Methionine, and Phenylalanine residues, creates a molecule that is highly resistant to dissolution in aqueous media.[3][4] The single negative charge from the Aspartic acid side chain at neutral pH is insufficient to overcome these strong hydrophobic forces. Therefore, a "trial-and-error" approach starting with aqueous buffers is likely to fail and waste valuable compound.[5] The recommended strategy is to first use a strong organic solvent to disrupt the intermolecular hydrophobic interactions.[6]
Caption: Structural components and physicochemical properties of the peptide.
Reagents & Materials
-
Boc-Trp-Met-Asp-Phe-NH2 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Protocol: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
3.1 Principle of the Method
The primary challenge is to overcome the strong hydrophobic forces that cause peptide aggregation in aqueous solutions. This protocol utilizes a two-step solubilization process. First, the peptide is fully dissolved in a minimal volume of a strong, water-miscible organic solvent, Dimethyl Sulfoxide (DMSO).[3] This creates a high-concentration, stable stock solution. This stock can then be carefully diluted into the final aqueous culture medium for experiments. It is crucial to dissolve the peptide completely in the initial organic solvent before any aqueous dilution is attempted.
3.2 Step-by-Step Protocol
-
Equilibration: Before opening, allow the vial containing the lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes in a desiccator.[5][7][8] This critical step prevents atmospheric moisture from condensing on the cold peptide powder, which can compromise its stability.[5]
-
Weighing: Tare a sterile, low-retention microcentrifuge tube on a calibrated analytical balance. Quickly weigh the desired amount of peptide (e.g., 1.86 mg for a 250 µL stock) and securely cap the tube. Perform this step quickly to minimize moisture absorption.[8]
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). For 1.86 mg of peptide (MW ~742 g/mol ), add 250 µL of sterile, cell culture-grade DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.
-
Gentle Warming (Optional): If particulates remain, the solution can be gently warmed to 37-40°C for 5-10 minutes or briefly sonicated in a water bath.[3][9] Caution: Avoid excessive heating, which can degrade the peptide.
-
Storage: Once fully dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2][7][10] Store these aliquots in tightly sealed tubes at -20°C or -80°C for long-term stability.[5][8][10]
Protocol: Preparation of Working Solutions in Cell Culture Medium
4.1 Principle of the Method
The high-concentration DMSO stock cannot be added directly to cells. It must be serially diluted into the final cell culture medium to a working concentration that is non-toxic to the cells. The key is to add the DMSO stock to the aqueous medium with immediate mixing. This rapid dispersion prevents the peptide from precipitating out of solution as it encounters the aqueous environment. A crucial aspect of experimental design is the inclusion of a "vehicle control"—culture medium containing the same final concentration of DMSO as the peptide-treated samples—to account for any effects of the solvent itself.[11]
Caption: Experimental workflow for peptide solubilization and dilution.
4.2 Step-by-Step Protocol
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Prepare Intermediate Dilution (if necessary): For very low final concentrations, it may be beneficial to make an intermediate dilution (e.g., 1:10 to create a 1 mM stock) in 100% DMSO to allow for more accurate pipetting.
-
Final Dilution: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), pipette 999 µL of pre-warmed, sterile cell culture medium into a sterile tube.
-
Add Peptide Stock: Add 1 µL of the 10 mM peptide stock directly into the culture medium. Immediately and gently pipette up and down or vortex briefly to ensure rapid and thorough mixing. Crucially, always add the DMSO stock to the aqueous medium, not the other way around.
-
Vehicle Control: Prepare a parallel tube containing 999 µL of culture medium and add 1 µL of 100% DMSO (without peptide). This is your vehicle control.
-
Application: The final working solution (and vehicle control) is now ready to be added to your cell culture experiments.
4.3 Critical Consideration: Solvent Cytotoxicity
DMSO, while widely used, can be toxic to cells at higher concentrations.[11][12][13] The final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤0.1% (v/v). However, tolerance varies significantly between cell lines and exposure times.[13][14] It is imperative to perform a solvent tolerance study for your specific cell line to determine the maximum non-toxic concentration.
Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture
| Final DMSO Conc. (v/v) | General Cellular Response | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effect on proliferation or function. | Recommended for most applications. |
| 0.1% - 0.5% | May cause subtle changes in some sensitive cell lines; acceptable for many short-term assays.[11] | Use with caution; validate with vehicle controls. |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and differentiation.[14] | Not recommended for most applications. |
| > 1.0% | Often cytotoxic, inhibiting cell proliferation.[13][14] | Avoid. |
Stability & Storage
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated, dark environment.[7][10] The peptide contains Trp and Met, which are susceptible to oxidation, making proper storage critical.[7][8]
-
DMSO Stock Solution: When stored in single-use aliquots at -20°C or -80°C, the solution is stable for several months.[4] Avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2][5]
-
Aqueous Working Solutions: Peptide solutions in aqueous media are far less stable.[2][15] They should be prepared fresh for each experiment and used immediately. Do not store working solutions.[9]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve in 100% DMSO. | Insufficient solvent volume; peptide aggregation. | Add slightly more DMSO to decrease the concentration. Try gentle warming (up to 40°C) or brief sonication to break up aggregates.[9][16] |
| Precipitation occurs upon dilution into culture medium. | Dilution was too rapid or mixing was inadequate; solubility limit exceeded. | Add the DMSO stock slowly to the vortexing culture medium. Prepare a more dilute intermediate stock in DMSO before the final aqueous dilution. |
| Inconsistent experimental results. | Peptide degradation due to improper storage; inaccurate pipetting of viscous DMSO stock. | Ensure single-use aliquots are used.[7] Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. |
| Toxicity observed in vehicle control group. | Final DMSO concentration is too high for the specific cell line. | Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cells (e.g., 0.01% to 1.0%). |
References
- How to Store Peptides | Best Practices for Researchers. (n.d.). Google Cloud.
- Storage and Handling Synthetic Peptides. (n.d.). GenScript.
- Peptide Storage and Handling Guidelines. (n.d.). GenScript.
- Handling and Storage Guidelines for Peptides. (n.d.). Bachem.
- Peptide solubility guidelines. (n.d.). Thermo Fisher Scientific.
- Peptide Storage. (n.d.). NIBSC.
- CAS 25687-34-7 (BOC-ASP-TYR-MET-GLY-TRP-MET-ASP-PHE-NH2). (n.d.). BOC Sciences.
- Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence.
- Peptide solubility. (2021, July 23). Bachem.
- Guidelines for Peptide Dissolving. (n.d.). Creative Peptides.
- Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic.
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (n.d.). Benchchem.
- BOC-ASP-TYR-MET-GLY-TRP-MET-ASP-PHE-NH2 Formula. (n.d.). ECHEMI.
- DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). Corning.
- Handling and Storage Instructions Standard Peptides. (n.d.). Thermo Fisher Scientific.
- Peptides - Storage & handling. (n.d.). Genosphere Biotechnologies.
- Peptide Storage and Solubilization. (n.d.). Activotec.
- Peptide Preparation Guide (+Protocols). (2024, August 20). kbDNA.
- From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12). ResearchGate.
- Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2017). PMC.
- Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. (2017, November 23). ScienceDirect.
- Boc-Trp-Leu-Ala-Phe-NH2. (n.d.). PubChem.
- Boc-trp-phe-ome. (n.d.). PubChem.
- Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. (n.d.). PubMed.
- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
- CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan. (n.d.). CymitQuimica.
- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.
- How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. bachem.com [bachem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jpt.com [jpt.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. oricellbio.com [oricellbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 16. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
Application Notes and Protocols: Recommended Storage Conditions for Boc-Trp-Met-Asp-Phe-NH2 Powder
Abstract
This document provides a comprehensive guide to the optimal storage and handling of the lyophilized tetrapeptide, Boc-Trp-Met-Asp-Phe-NH2. The structural integrity and biological activity of this peptide are contingent upon mitigating degradation pathways inherent to its constituent amino acids. Specifically, the presence of Tryptophan (Trp) and Methionine (Met) renders the peptide susceptible to oxidation, while the Aspartic acid (Asp) residue introduces a risk of side-chain reactions. Furthermore, the N-terminal tert-butyloxycarbonyl (Boc) protecting group has specific stability considerations. This guide delineates the scientific rationale behind the recommended storage conditions and provides detailed protocols for handling, stability assessment, and long-term preservation to ensure experimental reproducibility and the validity of research outcomes.
Introduction: Chemical Profile of Boc-Trp-Met-Asp-Phe-NH2
Boc-Trp-Met-Asp-Phe-NH2 is a synthetic peptide fragment with significant utility in drug discovery and biochemical research. Its sequence incorporates amino acids with chemically active side chains, necessitating careful handling and storage. The primary liabilities for degradation in this peptide are:
-
Tryptophan (Trp): The indole side chain is highly susceptible to oxidation and photodegradation.[1][2][3] Oxidation can lead to the formation of various degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and oxindolylalanine (Oia), which can alter the peptide's biological activity.[4][5]
-
Methionine (Met): The thioether side chain is readily oxidized to methionine sulfoxide and, subsequently, to methionine sulfone.[1][2][3] This oxidation is often irreversible and can significantly impact the peptide's conformation and function.[3]
-
Aspartic acid (Asp): The carboxylic acid side chain can participate in side reactions, most notably the formation of aspartimide.[6][7] This cyclic imide intermediate can then hydrolyze to form a mixture of α- and β-aspartyl peptides, compromising the homogeneity of the sample.[7]
-
tert-butyloxycarbonyl (Boc) Group: This N-terminal protecting group is labile under acidic conditions.[8][9] While generally stable at neutral pH, prolonged exposure to even mildly acidic environments or high temperatures can lead to its cleavage.[8]
Understanding these intrinsic chemical properties is paramount for establishing storage conditions that preserve the peptide in its solid, lyophilized state.
Recommended Storage Conditions for Lyophilized Powder
To ensure the long-term stability of Boc-Trp-Met-Asp-Phe-NH2, a multi-faceted approach to storage is required, addressing temperature, moisture, light, and atmospheric oxygen.
Temperature
Low temperatures are critical for slowing down chemical degradation processes.[10]
| Storage Duration | Recommended Temperature | Rationale |
| Long-Term (months to years) | -20°C to -80°C[10][11] | Minimizes the rates of all potential degradation reactions, including oxidation, hydrolysis, and side-chain rearrangements. At these temperatures, the peptide will remain potent for months or even years.[2] |
| Short-Term (weeks) | 2-8°C | Acceptable for brief periods, but not recommended for extended storage due to the increased rate of potential degradation.[12] |
| Room Temperature (days) | Not Recommended | Should be avoided for any significant length of time. While some lyophilized peptides can be stable for a few days to weeks at room temperature, those with sensitive residues like Met and Trp are more prone to degradation.[2][12][13] |
Moisture (Desiccation)
Lyophilized peptides are often hygroscopic, meaning they can absorb moisture from the air.[11] This is particularly true for peptides containing hydrophilic residues like Aspartic acid.[1][3]
-
Primary Recommendation: Store the peptide in a desiccator containing a suitable desiccant, such as silica gel.[10][13]
-
Causality: The presence of water can facilitate hydrolysis of the C-terminal amide and the Boc-protecting group, and can also accelerate other degradation pathways.[8][10] Maintaining a dry environment is crucial for long-term stability.
Light Exposure
The Tryptophan residue in the peptide is photosensitive and can degrade upon exposure to light, particularly UV radiation.[3][10]
-
Primary Recommendation: Store the peptide in a light-protected container, such as an amber vial.[10][12] If the original vial is clear, it should be placed inside a dark secondary container or wrapped in aluminum foil.[3]
-
Causality: Photodegradation of Tryptophan can lead to the formation of various byproducts, altering the peptide's structure and function.[14]
Atmospheric Oxygen
The Tryptophan and Methionine residues are susceptible to oxidation.[1][3]
-
Primary Recommendation: For optimal long-term stability, store the peptide under an inert atmosphere, such as argon or nitrogen.[13]
-
Procedure: After dispensing the peptide, gently purge the vial with the inert gas before tightly sealing.
-
Causality: Removing oxygen from the storage environment directly inhibits the oxidation of the sensitive Trp and Met residues.[3]
Protocols for Handling and Use
Proper handling techniques are as critical as storage conditions to prevent contamination and degradation.
Protocol for Dispensing Lyophilized Peptide
Caption: Workflow for Dispensing Lyophilized Peptide.
-
Equilibration: Before opening, allow the peptide vial to warm to room temperature inside a desiccator.[11][13] This crucial step prevents atmospheric moisture from condensing on the cold peptide powder.
-
Weighing: Weigh the desired amount of peptide quickly in a clean, dry environment.
-
Resealing: After dispensing, if storing for an extended period, purge the vial with an inert gas like argon or nitrogen before tightly resealing the cap.[13]
-
Storage: Promptly return the sealed vial to the recommended storage conditions.
Protocol for Reconstitution and Short-Term Solution Storage
Storing peptides in solution is not recommended for long periods.[11]
-
Solubilization: Use an appropriate buffer or solvent as determined by the peptide's properties. Due to the hydrophobic nature of Phe and Trp, a small amount of an organic solvent like DMSO or DMF may be necessary before adding the aqueous buffer.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the peptide solution into single-use volumes.[1][12]
-
Storage of Solutions: Frozen aliquots should be stored at -20°C or, preferably, -80°C.[11] For very short-term use (a few days), refrigerated storage at 4°C may be acceptable, but stability should be verified.[11]
Stability Assessment Protocols
Regularly assessing the purity and integrity of the peptide stock is good laboratory practice, especially for long-term studies.
Protocol for Purity Analysis by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing peptide purity and detecting degradation products.[15]
-
Sample Preparation: Prepare a fresh solution of the peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Chromatographic Conditions (Example):
-
Column: C18, 3.5-5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 220 nm and 280 nm (the latter is specific for the Tryptophan residue).
-
-
Data Analysis: Compare the chromatogram of the stored sample to a reference chromatogram of a fresh or newly purchased sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Caption: Workflow for RP-HPLC Stability Assessment.
Mass Spectrometry Analysis
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of degradation products.
-
Oxidation of Met: An increase in mass of +16 Da corresponds to the formation of methionine sulfoxide.
-
Oxidation of Trp: An increase in mass of +16 Da or +32 Da can indicate various oxidation products.
-
Aspartimide Formation: This results in a loss of water (-18 Da) from the parent peptide.
-
Boc-group Cleavage: A decrease in mass of -100.1 Da indicates the loss of the Boc protecting group.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C for long-term storage.[10][11] | Slows chemical degradation. |
| Moisture | Store in a desiccator with desiccant.[10][13] | Prevents hydrolysis. |
| Light | Use amber vials or other light-blocking containers.[10][12] | Prevents photodegradation of Tryptophan. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[13] | Prevents oxidation of Tryptophan and Methionine. |
| Handling | Equilibrate to room temperature before opening; work quickly.[11][13] | Minimizes moisture condensation and contamination. |
| Solutions | Aliquot into single-use volumes and freeze.[1][12] | Avoids detrimental freeze-thaw cycles. |
Adherence to these storage and handling protocols will ensure the integrity and reliability of Boc-Trp-Met-Asp-Phe-NH2 for research applications, leading to more accurate and reproducible scientific outcomes.
References
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- Peptide Sciences. (n.d.). How to Store Peptides | Best Practices for Researchers.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- Dripdok. (n.d.). Storage of Unmixed Lyophilized Peptides.
- Iris Biotech. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS).
- LifeTein. (2018, October 26). Peptide Storage.
- Cremer, D., & Fiala, D. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(7), 2539-2547.
- Benchchem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
- Maple Research Labs. (n.d.). Peptide Storage.
- Møller, M., & Skibsted, L. H. (2013). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. Free Radical Biology and Medicine, 65, 1037-1046.
- Al-Shiek, A. A., & Al-Tuwaijri, A. (2016). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. RSC Advances, 6(63), 58085-58094.
- Fiala, D., & Cremer, D. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(7), 2539-2547.
- Sigma-Aldrich. (n.d.). BOC-ON.
- LifeTein. (2026, February 10). Side Chain Protection in Peptide Synthesis.
- Cosmetics & Toiletries. (2022, November 16). L-Tryptophan Studies Uncover Photostability Insights.
- AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
- SciSpace. (2016, June 8). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals.
- AAPPTEC. (n.d.). Safety Data Sheet: Fmoc-Trp(Boc)-OH.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- MapleResearchLabs. (2026, February 13). Peptide Storage and Stability for Research Applications.
- Kim, G., & Gladyshev, V. N. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. BMC Biochemistry, 13, 19.
- AMSbiopharma. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design.
- BOC Sciences. (n.d.). CAS 25687-34-7 (BOC-ASP-TYR-MET-GLY-TRP-MET-ASP-PHE-NH2).
- ACS Pharmacology & Translational Science. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Biophysical Journal. (2007). Side-Chain Conformational Thermodynamics of Aspartic Acid Residue in the Peptides and Achatin-I in Aqueous Solution.
- Benchchem. (n.d.). Technical Support Center: Stability of the Boc Protecting Group.
- ResearchGate. (2023, November 16). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation?
- JPT. (n.d.). Peptide Characterization & Analytics.
- PubMed. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2.
- Organic Letters. (2018). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process.
- Methods in Molecular Biology. (2009). HPLC Analysis and Purification of Peptides.
- Aobious. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- ECHEMI. (n.d.). 25687-34-7, BOC-ASP-TYR-MET-GLY-TRP-MET-ASP-PHE-NH2 Formula.
- J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BOC Sciences. (n.d.). Boc-Trp-NH2: A Comprehensive Guide to its Properties, Applications, and Synthesis.
- The Journal of Organic Chemistry. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Biophysical Journal. (2006). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence.
- ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.
- Organic Letters. (2023, July 18). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan.
- Sigma-Aldrich. (n.d.). Boc-Trp-OH.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Journal of Chemical Sciences. (1987). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl.
- Benchchem. (n.d.). Technical Support Center: Stability of Trp(Mts) in Prolonged Peptide Synthesis.
- Google Patents. (2018). WO2018187400A1 - Crystalline salt forms of boc-d-arg-dmt-lys-(boc)-phe-nh2.
- AAPPTEC. (n.d.). Planning a Peptide Synthesis.
Sources
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Storage - Altara Peptides [altarapeptides.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 13. peptide.com [peptide.com]
- 14. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for In Vivo Studies of Boc-Trp-Met-Asp-Phe-NH₂ in Animal Models
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies using the N-terminally protected tetrapeptide, Boc-Trp-Met-Asp-Phe-NH₂. This peptide corresponds to the C-terminal tetrapeptide of cholecystokinin (CCK) and gastrin, with an N-terminal tert-butyloxycarbonyl (Boc) protecting group. Given that the unprotected core peptide, CCK-4 (Trp-Met-Asp-Phe-NH₂), is a well-characterized agonist of the cholecystokinin-B (CCK₂) receptor with potent anxiogenic effects, this guide establishes a framework for investigating the in vivo pharmacological profile of its Boc-protected analogue. We provide detailed, field-proven protocols for formulation, animal model selection, pharmacokinetic analysis, and bioanalytical quantification, grounded in the established literature of CCK-4 and general principles of peptide pharmacology.
Introduction: Scientific Context and Rationale
The tetrapeptide Trp-Met-Asp-Phe-NH₂ (CCK-4) is the minimal C-terminal fragment of the cholecystokinin (CCK) and gastrin hormone families required for biological activity. It binds with high affinity to the cholecystokinin-B receptor (CCK₂R), which is predominantly expressed in the central nervous system (CNS).[1][2] Activation of CCK₂R in the brain, particularly in regions like the amygdala and hippocampus, is strongly associated with the induction of anxiety and panic-like behaviors.[1] Consequently, intravenous or intraperitoneal administration of CCK-4 is a standard pharmacological method used in both human and animal research to induce a state of panic, providing a robust model for screening novel anxiolytic drugs.[1][3][4]
The subject of this guide, Boc-Trp-Met-Asp-Phe-NH₂ , incorporates an N-terminal tert-butyloxycarbonyl (Boc) protecting group. In peptide chemistry, the Boc group is a foundational tool used to prevent unwanted side reactions at the N-terminus during synthesis.[5] However, its presence in a final compound intended for biological study introduces critical questions regarding its influence on pharmacological activity. The Boc group increases lipophilicity and steric bulk, which can profoundly alter a peptide's solubility, metabolic stability, blood-brain barrier permeability, and receptor binding affinity.
The primary objective of in vivo studies with Boc-Trp-Met-Asp-Phe-NH₂ is to elucidate the impact of N-terminal Boc protection on the well-documented biological effects of the core CCK-4 peptide. Key research questions include:
-
Does Boc-Trp-Met-Asp-Phe-NH₂ retain affinity for the CCK₂ receptor?
-
Does the compound act as an agonist, antagonist, or partial agonist in vivo?
-
What is the pharmacokinetic profile (e.g., half-life, clearance) of the Boc-protected peptide compared to its unprotected counterpart?
-
Can Boc-Trp-Met-Asp-Phe-NH₂ cross the blood-brain barrier and elicit central effects, such as anxiety?
This guide provides the necessary protocols to begin answering these fundamental questions.
Physicochemical Properties and Formulation
Proper handling and formulation are critical for obtaining reproducible in vivo data. The properties of Boc-Trp-Met-Asp-Phe-NH₂ must be considered to ensure complete solubilization and stability.
| Property | Value | Source |
| Sequence | Boc-Trp-Met-Asp-Phe-NH₂ | - |
| Molecular Formula | C₃₉H₅₃N₅O₉S | Inferred |
| Molecular Weight | 784.94 g/mol | Inferred |
| Appearance | White to off-white solid | Typical |
| Purity (Recommended) | >95% (HPLC) | Standard Practice |
| Storage | -20°C, desiccated | Standard Practice |
Protocol 2.1: Formulation for In Vivo Administration
Causality: The goal is to prepare a sterile, isotonic solution suitable for systemic administration (e.g., intravenous or intraperitoneal). Peptides can be prone to degradation and aggregation; therefore, the formulation process must be handled with care. Dimethyl sulfoxide (DMSO) is used as an initial solubilizing agent due to the peptide's hydrophobicity, which is then diluted into a final aqueous vehicle.
Materials:
-
Boc-Trp-Met-Asp-Phe-NH₂ powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), 1X, sterile, pH 7.4
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
-
Sterile syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Weighing: On a calibrated analytical balance, carefully weigh the required amount of Boc-Trp-Met-Asp-Phe-NH₂ in a sterile microcentrifuge tube. Perform this in a clean environment to avoid contamination.
-
Initial Solubilization: Add a minimal volume of 100% DMSO to the peptide powder to create a concentrated stock solution (e.g., 10-20 mg/mL). Vortex gently until the peptide is fully dissolved. Note: The volume of DMSO should not exceed 5-10% of the final injection volume to avoid vehicle-induced toxicity.
-
Dilution to Working Concentration: In a separate sterile tube, prepare the required volume of the final vehicle (e.g., sterile saline or PBS). While vortexing the vehicle, slowly add the calculated volume of the DMSO stock solution to achieve the final desired concentration.
-
Final Check & Sterilization: Ensure the final solution is clear and free of precipitates. If any cloudiness persists, sonication may be attempted cautiously. Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Administration: Use the freshly prepared solution for administration immediately or store at 4°C for short-term use (use within 24 hours is recommended). For longer-term storage, conduct stability studies.
In Vivo Experimental Design: Pharmacodynamics
Based on the known anxiogenic properties of CCK-4, the most direct approach to assess the pharmacodynamic effects of Boc-Trp-Met-Asp-Phe-NH₂ is through established rodent models of anxiety.[1][3][4]
Animal Model Selection
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (25-30g) are commonly used and well-validated for anxiety research.[4]
-
Housing: Animals should be group-housed under standard laboratory conditions (12:12 light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatize animals to the facility for at least one week before experimentation.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[6][7] Experiments should be designed to minimize animal suffering and use the minimum number of animals required for statistical power (the 3Rs: Replacement, Reduction, and Refinement).[6][8]
Protocol 3.2: Assessment of Anxiogenic-like Effects in the Elevated Plus Maze (EPM)
Causality: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiogenic compounds decrease the propensity of animals to explore the open arms of the maze, while anxiolytics have the opposite effect. This protocol will determine if Boc-Trp-Met-Asp-Phe-NH₂ induces anxiety-like behavior.[1][4]
Materials:
-
Elevated Plus Maze apparatus
-
Video tracking software
-
Formulated Boc-Trp-Met-Asp-Phe-NH₂
-
Vehicle control solution
-
Positive control: CCK-4 (unprotected peptide)
-
Syringes and needles for administration (e.g., 27-gauge for intraperitoneal injection)
Step-by-Step Methodology:
-
Habituation: Bring animals to the testing room at least 60 minutes before the experiment begins to allow for habituation to the environment.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle, Boc-Trp-Met-Asp-Phe-NH₂ [low, medium, high dose], CCK-4). A dose-response study is essential for a novel compound.
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection. A typical injection volume is 5 mL/kg for rats and 10 mL/kg for mice.
-
Pre-treatment Interval: Place the animal back in its home cage for a pre-determined interval (e.g., 15-30 minutes) to allow for drug absorption and distribution.
-
EPM Test: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore freely for 5 minutes. Record the session using video tracking software.
-
Data Collection: The software will automatically score key parameters:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Data Analysis: An anxiogenic effect is indicated by a statistically significant decrease in the time spent and/or entries into the open arms compared to the vehicle group, without a significant change in total distance traveled.
dot
Caption: Experimental workflow for EPM testing.
In Vivo Experimental Design: Pharmacokinetics (PK)
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Boc-Trp-Met-Asp-Phe-NH₂. This information provides context for the pharmacodynamic results and informs dosing schedules for future efficacy studies.
Protocol 4.1: Single-Dose Pharmacokinetic Study in Mice
Causality: This protocol aims to determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) following a single systemic dose. Serial blood sampling from a cohort of animals allows for the construction of a plasma concentration-time curve. The use of a sparse sampling design is common in mice to adhere to ethical limits on blood collection volume.
Materials:
-
Male C57BL/6 mice (25-30g)
-
Formulated Boc-Trp-Met-Asp-Phe-NH₂
-
Administration supplies (syringes for i.p. or i.v. injection)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge for plasma separation
-
Materials for bioanalysis (see Section 5)
Step-by-Step Methodology:
-
Dosing: Administer a single dose of Boc-Trp-Met-Asp-Phe-NH₂ to a cohort of mice. Intravenous (i.v., tail vein) and intraperitoneal (i.p.) are common routes to assess bioavailability and absorption kinetics.
-
Blood Sampling: At pre-defined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (~20-50 µL) from a subset of animals at each point. Common sampling sites include the saphenous vein or retro-orbital sinus (requires anesthesia).
-
Plasma Preparation: Immediately transfer blood into EDTA-coated tubes. Keep samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Carefully transfer the plasma supernatant to a new, clean, labeled microcentrifuge tube. Store immediately at -80°C until bioanalysis.
-
Data Analysis: Quantify the concentration of Boc-Trp-Met-Asp-Phe-NH₂ in each plasma sample using the LC-MS/MS method described below. Plot the mean plasma concentration versus time and calculate PK parameters using non-compartmental analysis software.
dot
Caption: Workflow for a pharmacokinetic study.
Bioanalytical Method: Quantification in Plasma
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules and peptides in complex biological matrices due to its high sensitivity and specificity.
Protocol 5.1: LC-MS/MS Quantification of Boc-Trp-Met-Asp-Phe-NH₂
Causality: This method uses protein precipitation to remove the bulk of matrix interferences from plasma, followed by reversed-phase liquid chromatography to separate the analyte from other components. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for exceptional selectivity.
Materials:
-
Plasma samples from PK study
-
Acetonitrile (ACN) with 0.1% formic acid (FA), HPLC grade
-
Ultrapure water with 0.1% formic acid (FA), HPLC grade
-
Boc-Trp-Met-Asp-Phe-NH₂ analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), if available
-
Refrigerated centrifuge
-
LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole or similar)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Step-by-Step Methodology:
-
Standard Curve and QC Preparation: Prepare a standard curve by spiking known concentrations of the analytical standard into blank control plasma. Also prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs on ice.
-
To 20 µL of each plasma sample, add 60 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: Optimize parent (Q1) and fragment (Q3) ions for both the analyte and the internal standard. For Boc-Trp-Met-Asp-Phe-NH₂, the protonated molecule [M+H]⁺ would be the parent ion. Fragmentation would likely occur at the amide bonds.
-
-
-
Data Processing: Integrate the peak areas for the analyte and internal standard. Calculate the analyte/IS area ratio. Generate a calibration curve by plotting the area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression. Use this curve to determine the concentration in the unknown samples.
Anticipated Mechanism of Action: CCK₂ Receptor Signaling
The anticipated biological effects of Boc-Trp-Met-Asp-Phe-NH₂, should it act as a CCK₂ receptor agonist, are mediated through a G-protein coupled receptor (GPCR) signaling cascade. The CCK₂ receptor primarily couples to Gαq proteins.[9][10]
dot
Caption: Anticipated CCK₂ Receptor signaling pathway.
Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The combination of elevated cytosolic Ca²⁺ and membrane-bound DAG activates Protein Kinase C (PKC). These events lead to the activation of further downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately culminating in changes in neuronal excitability that manifest as behavioral outcomes like anxiety.[9][10][11][12]
Conclusion and Future Directions
This guide provides a foundational framework for conducting initial in vivo investigations of Boc-Trp-Met-Asp-Phe-NH₂. The protocols herein are designed to systematically evaluate its pharmacodynamic and pharmacokinetic properties, leveraging the extensive knowledge base of its unprotected analogue, CCK-4. By characterizing its effects in validated anxiety models and determining its plasma concentration profile, researchers can build a comprehensive understanding of how N-terminal Boc protection modifies the peptide's biological activity. Subsequent studies could explore its potential as a CCK₂R antagonist (if agonist activity is blocked), its metabolic stability in plasma and liver microsomes, and its ability to penetrate the central nervous system.
References
-
Neurofit Preclinical Contract Research Organization. (n.d.). Rodent model of anxiety - CCK-4-induced Panic Anxiety. Retrieved from [Link]
-
Harro, J., Vasar, E., & Bradwejn, J. (1994). Effects of cholecystokinin tetrapeptide and sulfated cholecystokinin octapeptide in rat models of anxiety. Neuroscience Letters, 180(1), 91-94. Retrieved from [Link]
-
Pavlasevic, S., Bednar, I., Qureshi, G. A., & Södersten, P. (1993). Brain cholecystokinin tetrapeptide levels are increased in a rat model of anxiety. Neuroreport, 5(3), 225-228. Retrieved from [Link]
-
Ahrén, B., Mårtensson, H., & Nobin, A. (1988). Cholecystokinin (CCK)-4 and CCK-8 stimulate islet hormone secretion in vivo in the pig. Pancreas, 3(3), 279-284. Retrieved from [Link]
-
Lee, S. Y., & Soltesz, I. (2011). Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells. Journal of Neuroscience, 31(30), 10993-11003. Retrieved from [Link]
-
Rotzinger, S., & Vaccarino, F. J. (2003). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Journal of Psychiatry & Neuroscience, 28(3), 171-181. Retrieved from [Link]
-
Cui, G., & Smith, J. P. (2017). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Frontiers in Endocrinology, 8, 53. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed diagrams of gastrin-and CCK-induced signaling pathways... Retrieved from [Link]
-
Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805-847. Retrieved from [Link]
-
MDPI. (2022). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. MDPI. Retrieved from [Link]
-
Griebel, G., Perrault, G., & Sanger, D. J. (1997). CCK Receptor Antagonists in Animal Models of Anxiety: Comparison Between Exploration Tests, Conflict Procedures and a Model Based on Defensive Behaviours. Behavioural Pharmacology, 8(6-7), 549-560. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram of the signalling pathways that are activated by... Retrieved from [Link]
-
Genentech. (2023). A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. PMC. Retrieved from [Link]
-
Maina, T., Nock, B. A., Zhang, H., Nikolopoulou, A., Waser, B., Reubi, J. C., & Maecke, H. R. (2005). Species differences of bombesin analog interactions with GRP-R define the choice of animal models in the development of GRP-R-targeting drugs. Journal of Nuclear Medicine, 46(5), 823-830. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Formulation Development. Retrieved from [Link]
-
Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Retrieved from [Link]
-
Theranostics. (2022). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. Theranostics. Retrieved from [Link]
-
Funke, S. A., & Willbold, D. (2021). Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood–Brain Barrier. Pharmaceuticals, 14(6), 591. Retrieved from [Link]
-
Camarero, J. A., & Muir, T. W. (1999). Production of cyclic peptides and proteins in vivo. Proceedings of the National Academy of Sciences, 96(20), 11137-11142. Retrieved from [Link]
-
Aldrich, J. V. (n.d.). Macrocyclic Tetrapeptides. University of Kansas. Retrieved from [Link]
-
Wikipedia. (n.d.). CCK-4. Retrieved from [Link]
-
Inoue, K., et al. (2025). Functional Roles of Gastrin-Releasing Peptide-Producing Neurons in the Suprachiasmatic Nucleus: Insights into Photic Entrainment and Circadian Regulation. Journal of Neuroscience. Retrieved from [Link]
-
Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. (2021). PMC. Retrieved from [Link]
-
Lin, C. W., et al. (1995). Cardiovascular effects of cholecystokinin-4 are mediated by the cholecystokinin-B receptor subtype in the conscious guinea pig and dog. The Journal of Pharmacology and Experimental Therapeutics, 273(2), 991-997. Retrieved from [Link]
-
Roth, K. A., et al. (1985). Identification of gastrin releasing peptide-related substances in guinea pig and rat brain. Peptides, 6(Suppl 3), 113-118. Retrieved from [Link]
-
Biri, B., et al. (2023). Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates. MDPI. Retrieved from [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
-
Sun, Y. G., & Chen, Z. F. (2019). Dorsal Horn Gastrin-Releasing Peptide Expressing Neurons Transmit Spinal Itch But Not Pain Signals. Journal of Neuroscience, 39(12), 2217-2229. Retrieved from [Link]
-
Holladay, M. W., et al. (1994). Tetrapeptide CCK-A agonists: effect of backbone N-methylations on in vitro and in vivo CCK activity. Journal of Medicinal Chemistry, 37(5), 630-635. Retrieved from [Link]
-
Holladay, M. W., et al. (1994). Tetrapeptide CCK-A Agonists: Effect of Backbone N-Methylations on in vitro and in vivo CCK Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255-E266. Retrieved from [Link]
-
ichorbio. (2022). Navigating the Ethics of In Vivo Research: Science vs. Welfare. Retrieved from [Link]
-
Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Retrieved from [Link]
-
van Groen, T., et al. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Journal of Pharmaceutical Sciences, 104(11), 3749-3757. Retrieved from [Link]
-
Agilent. (n.d.). Evaluation of Comprehensive Quantification Assays for Plasma Protein Analysis Using a Novel Triple Quadrupole LC/MS. Retrieved from [Link]
-
Zhan, Y., Chen, X., & Zhong, D. (2011). Quantifying tetrapeptide SS-20 in rat plasma using hydrophilic interaction liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 879(30), 3353-3359. Retrieved from [Link]
-
J. F. B. (2016). Strategies to stabilize cell penetrating peptides for in vivo applications. Advanced Drug Delivery Reviews, 104, 51-69. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitative Assays for Peptides Using LC-MS. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative Targeted Proteomics of Mouse Plasma Protein Biomarkers by using Nano LC coupled to Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
Sources
- 1. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rodent model of anxiety - CCK-4-induced Panic Anxiety - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. Effects of cholecystokinin tetrapeptide and sulfated cholecystokinin octapeptide in rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. ichor.bio [ichor.bio]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS Protocol for the Analysis of Boc-Protected Peptides
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is fundamental in solid-phase peptide synthesis (SPPS), yet its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) presents distinct challenges.[1][2] The inherent hydrophobicity of the Boc group can lead to poor chromatographic peak shape and sample loss, while its acid lability requires careful optimization of analytical conditions to prevent unintended deprotection.[3][4] This application note provides a comprehensive, field-proven protocol for the robust analysis of Boc-protected peptides. We will delve into the causality behind key experimental choices in sample preparation, liquid chromatography, and mass spectrometry, offering a self-validating system for researchers, scientists, and drug development professionals to achieve accurate and reproducible results.
The Analytical Challenge: Hydrophobicity and Lability
The Boc group significantly increases the hydrophobicity of a peptide. This property, while useful in synthesis and purification, creates analytical hurdles. Hydrophobic peptides are prone to non-specific binding (NSB) to surfaces like glass vials and standard polypropylene plastics, leading to significant sample loss and inaccurate quantification.[5][6][7] Furthermore, they may exhibit poor solubility in highly aqueous mobile phases and can produce broad, tailing peaks on standard C18 reversed-phase columns due to strong retention.[8][9]
The second major challenge is the Boc group's defining characteristic: its acid lability.[10] While essential for its removal during synthesis, this instability means that analytical conditions must be carefully controlled. The use of strong acids like trifluoroacetic acid (TFA) in the mobile phase, common in peptide analysis, can cause partial or complete deprotection of the Boc group on-column, leading to confusing chromatograms and inaccurate results.[4] Similarly, in-source fragmentation within the mass spectrometer can occur if ionization conditions are too harsh.[4][]
This guide provides a systematic approach to mitigate these challenges, ensuring the integrity of the Boc-protected peptide throughout the analytical workflow.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the successful LC-MS analysis of Boc-protected peptides, from sample handling to data interpretation.
Caption: High-level workflow for Boc-peptide analysis.
Detailed Protocol: Sample Preparation
Proper sample preparation is critical to prevent analyte loss and ensure high-quality data. The primary goal is to maintain the peptide's solubility while minimizing its interaction with container surfaces.
Materials:
-
Boc-protected peptide sample (lyophilized)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
Low-protein-binding polypropylene microcentrifuge tubes[6][7]
Protocol:
-
Selection of Labware (The "Why"): Avoid glass containers. The silanol groups on glass surfaces can interact with peptides, and hydrophobic molecules are particularly susceptible to adsorption.[6] Use certified low-protein-binding polypropylene tubes to minimize non-specific binding, which is a major source of recovery loss for hydrophobic peptides.[7][12]
-
Reconstitution (The "Why"): Reconstitute the lyophilized peptide to a stock concentration of 1 mg/mL. Instead of using a purely aqueous solution, use a solvent mixture that balances polarity, such as 50% ACN in water with 0.1% FA. The organic component is crucial for solubilizing the hydrophobic peptide and preventing aggregation and adsorption.[5][13] Formic acid is used to ensure the peptide is protonated, which aids in solubility and is compatible with reversed-phase chromatography.
-
Dilution (The "Why"): Dilute the stock solution to a final working concentration (typically 1-10 µg/mL) for analysis. It is best practice to perform this dilution using a solvent that matches the initial mobile phase conditions of your LC method (e.g., 95% Water / 5% ACN / 0.1% FA). This ensures that the sample solvent is miscible with the mobile phase, preventing sample precipitation on the column and leading to sharp, well-defined chromatographic peaks.
Detailed Protocol: Liquid Chromatography (LC)
The LC method must be tailored to handle the hydrophobicity of the Boc-protected peptide while using a mobile phase that does not cause deprotection.
LC System Configuration:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50-150 mm, ≤1.9 µm OR C4, 2.1 x 50-150 mm, ≤3.5 µm | A standard C18 provides good resolving power. However, for very hydrophobic peptides, a C4 column offers lower retentivity, which can prevent excessive retention and improve peak shape.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile acid compatible with MS and is sufficiently mild to prevent Boc group cleavage during the analysis.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the preferred organic solvent for peptide analysis due to its low viscosity and UV transparency. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for 2.1 mm ID columns, providing a balance between analysis time and chromatographic efficiency. |
| Column Temp. | 40-55 °C | Elevated temperatures can reduce mobile phase viscosity, improving peak shape and reducing column backpressure.[5] Do not exceed 60°C to avoid any risk of thermal degradation. |
| Injection Vol. | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Recommended LC Gradient:
A long, shallow gradient is often beneficial for separating peptides with subtle differences in hydrophobicity and ensuring that highly retained species elute as sharp peaks.[14]
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 20.0 | 65 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Detailed Protocol: Mass Spectrometry (MS)
The MS method should be optimized for sensitive detection and to produce characteristic fragments that confirm the presence of the Boc group.
MS System Configuration (ESI):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Peptides readily form positive ions by protonation ([M+H]+). |
| Capillary Voltage | 3.5 - 4.5 kV | Standard range for stable electrospray. |
| Drying Gas Temp. | 250 - 350 °C | Optimize for efficient desolvation without causing thermal degradation. |
| Drying Gas Flow | 8 - 12 L/min | Instrument dependent; sufficient to desolvate the eluting droplets. |
| Fragmentor/Nozzle Voltage | 70 - 120 V | Crucial Parameter. Keep this value relatively low to prevent in-source fragmentation and premature loss of the Boc group.[4] It should be high enough for efficient ion transmission but not so high that it induces fragmentation. |
| Scan Range (MS1) | 100 - 2000 m/z | Wide enough to encompass the expected precursor ions and potential adducts. |
| Acquisition Mode | MS1 Scan and Data-Dependent MS/MS | To survey all ions and automatically select precursors for fragmentation. |
Boc Group Fragmentation: The Key to Identification
The primary value of MS/MS for Boc-protected peptides is the highly predictable fragmentation pattern of the protecting group itself. Upon collision-induced dissociation (CID), the Boc group readily fragments via characteristic neutral losses. This fragmentation often occurs through a McLafferty-type rearrangement.[15][16]
Caption: Characteristic neutral losses from a protonated Boc-peptide.
Data Analysis & Interpretation:
-
MS1 Spectrum: In the full scan (MS1) spectrum, locate the protonated molecular ion [M+H]+. Also, look for common adducts such as sodium [M+Na]+ and potassium [M+K]+, which can be minimized by using high-purity solvents and certified containers.[17][18]
-
MS/MS Spectrum: In the MS/MS spectrum of your precursor ion, the presence of the Boc group is confirmed by observing intense product ions corresponding to:
-
Neutral loss of 100.05 Da: This corresponds to the loss of the entire Boc group (C₅H₈O₂), resulting in the protonated, deprotected peptide.[19][20]
-
Neutral loss of 56.06 Da: This corresponds to the loss of isobutylene (C₄H₈) via McLafferty rearrangement, leaving a carbamic acid intermediate on the peptide.[15][20] This is often the most prominent loss.
-
Peptide Backbone Ions: In addition to the neutral losses, you should observe standard b- and y-type fragment ions from the peptide backbone, which can be used to confirm the amino acid sequence.[21][22]
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following diagram provides a logical workflow for troubleshooting common problems.
Caption: A decision tree for troubleshooting common LC-MS issues.
Conclusion
The successful LC-MS analysis of Boc-protected peptides is highly achievable with careful attention to the unique challenges posed by their hydrophobicity and acid lability. By implementing a protocol founded on the principles of minimizing non-specific binding, using appropriate chromatographic conditions, and optimizing mass spectrometer settings to preserve the protecting group, researchers can obtain high-quality, reproducible, and accurate data. This application note provides the foundational methodology and scientific rationale to empower scientists in peptide chemistry and drug development to confidently analyze these important molecules.
References
-
Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 634-43. [Link]
-
Reddy, D. M., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-600. [Link]
-
Srinivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 608-21. [Link]
-
Khamkar, V. S., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research, 43(4). [Link]
-
Jung, M. C., et al. (n.d.). FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Waters Corporation. [Link]
-
Srinivas, R., et al. (2006). Electrospray tandem mass spectrometry of alkali-cationized BocN-carbo-alpha,beta- and -beta,alpha-peptides: Differentiation of positional isomers. Journal of Mass Spectrometry, 41(8), 1067-79. [Link]
-
Koomen, J. M., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. BioMed Research International, 2011, 451592. [Link]
-
Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry, 48(11), 1205-18. [Link]
-
Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]
-
Andersen, J. L., et al. (2022). Optimized Multi-Attribute Method Workflow Addressing Missed Cleavages and Chromatographic Tailing/Carry-Over of Hydrophobic Peptides. Journal of the American Society for Mass Spectrometry, 33(12), 2270-2279. [Link]
-
Jung, M. C., et al. (n.d.). FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. LabRulez LCMS. [Link]
-
Jung, M. C. (n.d.). A Systematic Approach for Improving the Recovery of Hydrophobic Peptides during LC-MS Analyses. Waters Corporation. [Link]
-
Reddit user discussion. (2024). Why is the Boc group deprotected in NaBH4? r/OrganicChemistry. [Link]
-
Nguyen, J., et al. (n.d.). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Waters Corporation. [Link]
-
S, S., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 220-226. [Link]
-
Williams, T. D., et al. (2012). Covalent adducts arising from the decomposition products of lipid hydroperoxides in the presence of cytochrome C. Journal of lipid research, 53(5), 962-72. [Link]
-
Gitter, D. L., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
-
Van Berkel, G. J., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. [Link]
-
Koeberl, M., et al. (2006). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online. [Link]
-
Bolgar, M. S., et al. (2010). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. Free Radical Biology and Medicine, 49(2), 155-68. [Link]
-
ResearchGate user discussion. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Li, Y., et al. (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides in biological samples. Future Science OA, 4(10), FSO343. [Link]
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]
-
Reddit user discussion. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
Gracia, J., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(40), 8199-8204. [Link]
-
Hossain, S. (2020). How to analyze synthetic peptide by LC and LCMS? ResearchGate. [Link]
-
Shimadzu. (2025). Multi-Step Preparative LC–MS Workflow for Peptide Purification. LCGC International. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Roy, S., et al. (2015). Synthesis and characterization of a small dipeptide analog as a chelating agent for 99mTc-radionuclide. Der Pharma Chemica, 7(1), 133-141. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Optimized Multi-Attribute Method Workflow Addressing Missed Cleavages and Chromatographic Tailing/Carry-Over of Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. reddit.com [reddit.com]
- 17. lcms.cz [lcms.cz]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Introduction: The Vulnerability of Tryptophan in Peptide Synthesis
Application Note: Optimizing Tryptophan Protection in Boc-SPPS using Boc-Trp(For)-OH
Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Technical Guide and Validated Protocols.
In solid-phase peptide synthesis (SPPS), the incorporation of tryptophan (Trp) presents a significant chemical challenge. The indole ring of tryptophan is highly electron-rich and acts as a strong nucleophile, making it exceptionally susceptible to electrophilic attack and oxidative degradation during the repetitive acidolytic cycles of Boc-SPPS[1].
Without adequate protection, the indole nitrogen and the C2/C3 positions of the ring undergo three primary side reactions:
-
Alkylation (+56 Da): Repetitive Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) generates highly reactive tert-butyl carbocations. These carbocations readily alkylate the unprotected indole ring[1].
-
Sulfonylation: During final acidic cleavage (e.g., using anhydrous HF), sulfonyl protecting groups released from Arginine residues (such as Tosyl, Pmc, or Pbf) can migrate and covalently attach to the tryptophan side chain[2].
-
Oxidation (+16 Da / +32 Da): Atmospheric oxygen and trace oxidizing impurities in acidic environments can oxidize the indole ring to oxindolylalanine or formylation byproducts[1].
To mitigate these catastrophic side reactions, the N(in)-formyl protecting group—utilized in Boc-Trp(For)-OH —is the industry standard for Boc-SPPS[3].
Mechanistic Rationale: Why the Formyl Group?
The selection of the formyl (For) group over the tert-butyloxycarbonyl (Boc) group for indole protection in Boc-SPPS is driven by strict chemical causality. In Fmoc-SPPS, Fmoc-Trp(Boc)-OH is preferred because the indole-Boc group is stable to the basic Fmoc deprotection conditions (piperidine) and is cleaved during the final TFA step[4].
However, in Boc-SPPS , the Nα-amino group is deprotected iteratively using 50% TFA. If an indole-Boc group were used, it would be prematurely cleaved during the very first elongation cycle, leaving the tryptophan vulnerable for the remainder of the synthesis. The formyl group is completely stable to 50% TFA, maintaining robust electron-withdrawing protection over the indole ring throughout the entire chain assembly[1].
Figure 1: Mechanistic pathways of Tryptophan side reactions vs. Formyl protection in SPPS.
Physicochemical and Comparative Data
Understanding the physical properties and comparative advantages of Boc-Trp(For)-OH is essential for optimizing coupling efficiency and predicting cleavage behavior.
Table 1: Physicochemical Properties of Boc-Trp(For)-OH [5]
| Property | Specification |
|---|---|
| CAS Number | 47355-10-2 |
| Molecular Formula | C17H20N2O5 |
| Molecular Weight | 332.35 g/mol |
| Appearance | White powder |
| Melting Point | 100 °C (Decomposition) |
| Assay (TLC) | ≥98% |
Table 2: Comparative Analysis of Trp Protection Strategies [1],[4]
| Derivative | SPPS Compatibility | Indole Protection Level | Deprotection Mechanism |
|---|---|---|---|
| Boc-Trp-OH | Low (Prone to +56 Da alkylation) | None | N/A |
| Boc-Trp(For)-OH | Optimal for Boc-SPPS | Excellent (Stable to 50% TFA) | 10% Piperidine/DMF or Low-High HF/TFMSA |
| Fmoc-Trp(Boc)-OH | Optimal for Fmoc-SPPS | Excellent (Stable to 20% Piperidine) | Standard 95% TFA Cleavage |
Self-Validating Experimental Protocols
The formyl group is highly stable to standard anhydrous HF cleavage[5]. Therefore, it requires targeted deformylation either prior to cleavage using basic conditions, or during cleavage using a specialized "Low-High" acid mechanism[1]. The following protocols are engineered as self-validating systems to ensure quantitative removal without inducing side reactions.
Figure 2: Strategic workflows for the deformylation and cleavage of Trp(For) peptides.
Protocol A: Pre-Cleavage Deformylation (Piperidine Method)
This method utilizes a nucleophilic attack by piperidine to remove the formyl group prior to HF cleavage. Temperature control is critical; performing this at room temperature can cause base-catalyzed aspartimide formation in susceptible sequences[1].
Materials:
-
10% (v/v) Piperidine in anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Step-by-Step Workflow:
-
Preparation: Transfer the fully synthesized, dried peptide-resin to a fritted reaction vessel.
-
Thermal Equilibration: Chill the 10% Piperidine/DMF solution to 0–5°C in an ice bath.
-
Deformylation: Add the cold piperidine solution to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at 0–5°C for exactly 2 hours[1].
-
Washing: Drain the reaction mixture. Wash the resin extensively to remove all traces of piperidine:
-
3 × DMF (1 min each)
-
3 × DCM (1 min each)
-
3 × MeOH (1 min each)
-
-
Drying: Dry the resin under vacuum for 12 hours.
-
Self-Validation Step: Perform a micro-cleavage on 5 mg of the dried resin using anhydrous HF. Analyze the crude product via LC-MS.
-
Pass Criteria: The base peak mass must match the theoretical peptide mass.
-
Fail Criteria: A mass shift of +28 Da indicates incomplete deformylation. If observed, repeat Step 3 for an additional 1 hour.
-
Protocol B: Simultaneous Cleavage & Deformylation (Low-High TFMSA Method)
If pre-cleavage deformylation is undesirable, the formyl group can be removed via a thiolytic mechanism during cleavage. Dimethyl sulfide (DMS) acts as a soft nucleophile to assist in deformylation while scavenging carbocations[1].
Materials:
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfide (DMS)
-
m-Cresol
Step-by-Step Workflow:
-
Low TFMSA Cocktail Preparation: For 0.2 mmol of peptide-resin, prepare a cold (0–5°C) mixture of m-cresol (250 µL), DMS (750 µL), and TFA (1.25 mL)[1].
-
Low Cleavage (Deformylation): Add the cocktail to the resin in a round-bottom flask. Stir at 0–5°C for 2 hours. This step removes the formyl group and highly labile protecting groups while suppressing alkylation.
-
High TFMSA Cocktail Preparation: Prepare a second mixture of TFMSA (250 µL) and TFA (1.0 mL).
-
High Cleavage (Global Deprotection): Add the High TFMSA cocktail directly to the reaction vessel containing the Low cocktail. Stir at room temperature for 1 hour to cleave the peptide from the linker and remove robust protecting groups (e.g., Arg(Tos)).
-
Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise into 40 mL of cold diethyl ether.
-
Self-Validation Step: Centrifuge, wash the pellet with cold ether, lyophilize, and analyze via RP-HPLC and ESI-MS. Confirm the absence of +56 Da (tBu alkylation) and +28 Da (retained formyl) adducts[1].
Troubleshooting & Expert Insights
-
Discoloration During Cleavage: If the cleavage cocktail turns unexpectedly dark (deep purple/black), it is a strong indicator of tryptophan indole ring oxidation due to compromised formyl protection or aged TFA[1]. Causality-driven solution: Always perform cleavage under an inert argon atmosphere and ensure the addition of ethanedithiol (EDT) as a robust antioxidant scavenger[1].
-
Persistent Sulfonylation: If Arg(Tos) is present near the Trp residue, sulfonyl transfer can still occur if scavenger concentrations are too low. Causality-driven solution: Increase the concentration of p-thiocresol or thioanisole in the cleavage cocktail, as these soft nucleophiles outcompete the indole ring for the migrating sulfonyl electrophiles[6].
References
- AAPPTec. "Boc-Trp(For)-OH[47355-10-2]". peptide.com.
- Sigma-Aldrich. "Boc-Trp(For)-OH Novabiochem 47355-10-2". sigmaaldrich.com.
- BenchChem. "Technical Support Center: Boc-D-Trp(For)-OH in Peptide Synthesis". benchchem.com.
- BenchChem. "OH vs. Boc-D-Trp(Boc)-OH in Peptide Synthesis". benchchem.com.
- AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis". peptide.com.
- Journal of the Chemical Society, Chemical Communications. "Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan...". rsc.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Trp(For)-OH Novabiochem 47355-10-2 [sigmaaldrich.com]
- 6. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions in Boc-chemistry peptide synthesis
Welcome to the Boc-Solid Phase Peptide Synthesis (Boc-SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex side reactions encountered during Boc-chemistry peptide assembly and cleavage. This resource synthesizes mechanistic causality with self-validating experimental protocols to ensure the highest fidelity in your synthetic workflows.
Section 1: Diagnostic Guide & FAQs
Issue 1: Why am I seeing a mass shift of -18 Da and peak splitting in my Asp-containing peptides?
Diagnosis: You are likely observing Aspartimide Formation [1]. Mechanistic Causality: Aspartimide formation is a notorious side reaction where the backbone amide nitrogen of the adjacent amino acid (most commonly Gly, Ser, or Thr) nucleophilically attacks the esterified β-carboxyl group of the Asp residue. This forms a five-membered cyclic imide (aspartimide), resulting in a loss of water (-18 Da). Subsequent hydrolysis of this ring during workup or purification randomly opens it to yield a mixture of the desired α-peptide and an undesired β-peptide (isoaspartyl peptide), often accompanied by racemization[1]. Solution:
-
Steric Shielding: Replace the standard Asp(OBzl) derivative with Asp(OcHex) (cyclohexyl ester). The bulky cyclohexyl group sterically hinders the backbone nitrogen from accessing the carbonyl carbon, drastically reducing cyclization[1].
-
In Situ Neutralization: Minimize the time the peptide spends in a basic state by using in situ neutralization coupling protocols (e.g., adding DIEA simultaneously with the activated amino acid) rather than a separate neutralization step.
Mechanism of aspartimide formation and subsequent ring opening to α- and β-peptides.
Issue 2: My peptide contains multiple Trp, Met, and Cys residues, and I am seeing massive alkylation (+56 Da, +90 Da) after HF cleavage. How do I prevent this?
Diagnosis: Carbocation-mediated Alkylation during strong acid cleavage[2]. Mechanistic Causality: Anhydrous Hydrogen Fluoride (HF) cleaves standard Boc side-chain protecting groups (like benzyl and t-butyl ethers/esters) via an SN1 mechanism. This generates highly reactive benzyl and t-butyl carbocations. If not immediately quenched, these electrophiles will alkylate electron-rich nucleophilic side chains (Trp, Met, Cys, Tyr)[2]. Solution: You must implement a chemically robust scavenger cocktail and utilize a Low-High HF Cleavage protocol. The "Low HF" step uses a high concentration of Dimethyl Sulfide (DMS) to shift the cleavage mechanism from SN1 to SN2 , safely removing benzyl groups without generating free carbocations. The subsequent "High HF" step removes the remaining stubborn groups (e.g., Arg(Tos)).
Issue 3: I am losing my peptide chain entirely at the dipeptide stage, especially when Proline is at position 2.
Diagnosis: Diketopiperazine (DKP) Formation [3]. Mechanistic Causality: When the second amino acid is deprotected, the newly freed N-terminal amine can undergo an intramolecular attack on the C-terminal benzyl ester linkage anchoring the peptide to the resin. This cleaves the dipeptide off the resin as a cyclic diketopiperazine[3]. Proline and Glycine at the C-terminus heavily favor this because Proline induces a cis-peptide bond conformation that perfectly aligns the amine and ester for cyclization, while Glycine lacks steric hindrance[3]. Solution:
-
Avoid separate neutralization steps. Use in situ neutralization or BOP/DIPEA coupling to ensure the free amine is immediately acylated by the third amino acid[3].
-
Alternatively, couple the second and third amino acids as a pre-synthesized dipeptide block.
Issue 4: My Asn/Gln residues are showing a -18 Da mass shift immediately after coupling.
Diagnosis: Dehydration of side-chain amides to nitriles [4]. Mechanistic Causality: Strong dehydrating coupling reagents, particularly carbodiimides like DCC or DIC, can activate the unprotected primary amide of Asparagine (Asn) or Glutamine (Gln), leading to the loss of water and formation of a cyano (nitrile) group[4]. Solution: Use phosphonium or uronium-based coupling reagents (e.g., BOP, HBTU) which suppress this side reaction[4]. If DCC must be used, the addition of HOBt is mandatory to intercept the O-acylisourea intermediate before it can dehydrate the side chain.
Issue 5: After HF cleavage of a Ser/Thr-rich peptide, HPLC shows multiple peaks with identical masses that slowly merge into one peak over time in basic buffer.
Diagnosis: N-to-O Acyl Shift [5]. Mechanistic Causality: Under the extreme acidic conditions of anhydrous HF, the peptide bond immediately preceding a Serine or Threonine residue can migrate from the α-amino nitrogen to the side-chain hydroxyl oxygen, forming an ester linkage[5]. This disrupts the peptide backbone. Solution: Fortunately, this reaction is reversible. The ester bond is thermodynamically less stable than the amide bond. Treating the crude cleaved peptide with a mild base (e.g., dilute aqueous ammonia) will drive the O-to-N reverse shift, restoring the native peptide backbone[5].
Section 2: Quantitative Data - Scavenger Selection Guide
To prevent the alkylation issues described in Issue 2, selecting the correct scavenger cocktail is critical. The table below summarizes the quantitative targets and recommended concentrations for standard Boc-SPPS scavengers[2].
| Scavenger | Target Reactive Species | Recommended Conc. | Key Application / Mechanistic Notes |
| Anisole | Benzyl, t-butyl cations | 10% (v/v) | Standard baseline scavenger; highly effective at protecting Tyr and Trp. |
| p-Cresol | Benzyl, t-butyl cations | 5–10% (v/v) | Often replaces anisole; acts as a structural mimic to intercept alkylation. |
| Dimethyl Sulfide (DMS) | Halonium ions, carbocations | 10–65% (v/v) | Essential for SN2 "Low-HF" mechanisms; specifically protects Met from oxidation/alkylation. |
| p-Thiocresol | Benzyl cations | 2% (v/v) | Superior protection for Cys; required for thiolytic deformylation of Trp(For). |
| 1,2-Ethanedithiol (EDT) | t-butyl cations | 2–5% (v/v) | Highly nucleophilic; excellent for Cys-rich sequences to prevent t-butylation. |
Section 3: Validated Experimental Protocols
Protocol 1: Low-High HF Cleavage Workflow
This protocol is a self-validating system designed to prevent alkylation in complex, Trp/Met/Cys-rich peptides by forcing an SN2 cleavage mechanism prior to standard SN1 cleavage.
Step 1: Preparation & Low HF ( SN2 )
-
Transfer 1.0 g of dried peptide-resin into a Teflon HF reaction vessel.
-
Add the "Low HF" scavenger cocktail: 6.5 mL Dimethyl Sulfide (DMS) and 1.0 mL p-cresol (If Trp(For) is present, use 0.75 mL p-cresol and 0.25 mL p-thiocresol).
-
Cool the vessel in a dry-ice/methanol bath (-78 °C) for 5 minutes.
-
Distill exactly 2.5 mL of anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 2 hours. Causality: The high concentration of DMS ensures that benzyl protecting groups are cleaved via an SN2 mechanism, generating stable sulfonium salts rather than reactive carbocations.
Step 2: Evaporation 6. Evaporate the HF and DMS completely under a high vacuum at 0 °C. Critical: Do not proceed until the resin is completely dry to ensure all DMS is removed.
Step 3: High HF ( SN1 ) 7. To the dried resin, add 1.0 mL of anisole (or p-cresol). 8. Distill 10.0 mL of fresh anhydrous HF into the vessel at -78 °C. 9. Stir at 0 °C for 45–60 minutes (extend to 2 hours if Arg(Tos) is present)[2]. Causality: The strong acid now cleaves the resin linkage and resistant groups (Arg, Cys) without the massive influx of carbocations that were already neutralized in Step 1.
Step 4: Workup 10. Evaporate the HF under a stream of nitrogen. 11. Wash the resin with cold diethyl ether (3 x 30 mL) to extract organic scavengers. 12. Extract the cleaved peptide from the resin using 10% aqueous acetic acid, and lyophilize.
Low-High HF Cleavage workflow minimizing carbocation-mediated alkylation.
Protocol 2: Post-Cleavage Reversal of N-O Acyl Shift
If analytical HPLC indicates an N-O acyl shift has occurred at a Ser/Thr residue during HF cleavage, use this protocol to restore the native amide bond[5].
-
Dissolution: Dissolve the crude lyophilized peptide in degassed, deionized water at a concentration of 1–2 mg/mL.
-
pH Adjustment: Slowly add 0.1 M aqueous Ammonium Hydroxide ( NH4OH ) dropwise until the solution reaches pH 8.0–8.5. Causality: The mildly basic conditions deprotonate the α-amino group, rendering it nucleophilic enough to attack the adjacent ester carbonyl, driving the thermodynamically favorable O-to-N shift.
-
Incubation: Stir the solution gently at room temperature for 30 to 60 minutes. Monitor the reaction via analytical HPLC; the multiple shifted peaks will converge into a single, sharper peak corresponding to the native peptide.
-
Neutralization & Recovery: Once complete, immediately neutralize the solution to pH 5.0 using 0.1 M Acetic Acid to prevent base-catalyzed degradation (like aspartimide formation or racemization). Lyophilize the solution to recover the corrected peptide.
Section 4: References
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-His(Tos)-OH | 35899-43-5 | Benchchem [benchchem.com]
- 5. Boc-o-Methyl-D-serine | 86123-95-7 | Benchchem [benchchem.com]
Technical Support Center: Tryptophan Protection in Peptide Synthesis
A Senior Application Scientist's Guide to Preventing Tryptophan Oxidation and Side Reactions
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into one of the more persistent challenges in solid-phase peptide synthesis (SPPS): the protection of tryptophan (Trp) residues. The electron-rich indole side chain of tryptophan makes it highly susceptible to oxidation and alkylation, particularly during the acidic conditions of resin cleavage.[1][2] This guide will address common issues in a question-and-answer format, explaining the causality behind experimental choices to ensure the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is Tryptophan so prone to side reactions during peptide synthesis?
The core of the issue lies in the chemical structure of tryptophan's indole side chain. This bicyclic aromatic system is electron-rich, making it a strong nucleophile. During peptide synthesis, particularly in the final cleavage and deprotection step which uses strong acids like trifluoroacetic acid (TFA), numerous reactive electrophilic species (cations) are generated.[1]
The primary culprits are carbocations, such as the tert-butyl cation, which is formed when acid-labile protecting groups like tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) ethers are cleaved.[3][4] These cations can readily attack the indole ring, leading to alkylation.[3] Furthermore, protecting groups from other residues, such as the Pmc or Pbf groups on arginine, can release reactive sulfonyl moieties that also modify tryptophan.[5][6] The indole ring is also highly susceptible to oxidation, which can occur during synthesis or workup, leading to a variety of unwanted byproducts.[1][7][8]
Q2: What are the common byproducts of Tryptophan degradation, and how do I detect them?
The most common method for detecting side products is mass spectrometry (MS), as each modification results in a characteristic mass shift. High-performance liquid chromatography (HPLC) is used to separate these impurities from the desired peptide.[9]
Here is a summary of the most frequently observed modifications:
| Modification | Description | Mass Shift (Da) | Common Cause |
| Alkylation | Addition of a tert-butyl group. | +56 | Cleavage of Boc or tBu protecting groups without adequate scavengers.[3] |
| Oxidation (Mono) | Addition of one oxygen atom. | +16 | Can form hydroxytryptophan (HTRP) or oxindolylalanine (Oia).[9][10][11] Caused by exposure to air, oxidative reagents, or radicals. |
| Oxidation (Di) | Addition of two oxygen atoms. | +32 | Typically forms N-formylkynurenine (NFK).[8][9][11] |
| Kynurenine (Kyn) | Formed from the breakdown of NFK. | +4 | A subsequent product of tryptophan oxidation.[8][9][11] |
| Sulfonation | Addition of a sulfonyl group. | Varies | Cleavage of Arg(Pmc) or Arg(Pbf) protecting groups.[5] |
| Dimerization | Cross-linking of two Trp residues. | +0 (isomeric) or -2 | Formation of indolyl radicals that can recombine.[12][13] |
Troubleshooting and Prevention Guide
Q3: I see a +56 Da peak in my mass spectrum. What happened and how can I prevent it?
A +56 Da mass increase on your tryptophan-containing peptide is the classic signature of tert-butylation.[3] This occurs when the tert-butyl cation, generated during TFA-mediated cleavage of Boc or tBu-based side-chain protecting groups, alkylates the indole ring.
Causality: Without a "scavenger" to intercept it, this highly reactive carbocation will attack the nucleophilic indole ring. This is a significant issue in both Boc-SPPS (during Nα-Boc deprotection) and Fmoc-SPPS (during final cleavage of side-chain protectors).[1][4]
Solution: The solution is to use a scavenger cocktail during cleavage. Scavengers are nucleophilic compounds added to the cleavage mixture to trap reactive cations before they can damage the peptide.[1][14] Triisopropylsilane (TIS) is an exceptionally effective scavenger for tert-butyl cations.
Caption: Mechanism of tert-butylation and scavenger protection.
Q4: Should I always use a protecting group on the Tryptophan side chain? If so, which one?
For all but the simplest peptides, protecting the indole nitrogen is highly recommended as the most robust preventative measure.[2] This strategy provides direct steric and electronic shielding against both oxidation and alkylation.
-
For Fmoc-SPPS: The gold standard is Fmoc-Trp(Boc)-OH .[2] The Boc group on the indole nitrogen provides excellent protection during synthesis. During final TFA cleavage, the indole-Boc group is removed. A key advantage is that the tert-butyl moiety leaves first, creating an intermediate indole-carboxy moiety that continues to protect the ring from alkylation before it subsequently decarboxylates.[5]
-
For Boc-SPPS: A common choice is Boc-Trp(For)-OH . The formyl (For) group protects the indole from acid-catalyzed side reactions during the repeated Nα-Boc deprotection steps. However, it requires a separate deprotection step, as it is stable to the standard HF cleavage reagent.[2]
Using an unprotected Trp residue is risky and should only be considered for short, simple sequences, and always with an optimized scavenger cocktail.[2]
Q5: How do I select the right scavenger cocktail for my peptide?
The optimal scavenger cocktail depends on the specific amino acids in your peptide sequence. A multi-component cocktail is almost always superior to a single scavenger.
| Scavenger | Concentration (in TFA) | Primary Function & Rationale |
| Triisopropylsilane (TIS) | 2.5 - 5.0% | Primary Cation Scavenger. Highly effective at reducing tert-butyl cations via hydride transfer. Essential for preventing Trp alkylation.[1][14] |
| Water (H₂O) | 2.5 - 5.0% | Promotes Hydrolysis. Acts as a scavenger and helps hydrolyze cleaved Boc groups, preventing re-attachment.[1] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Trityl Group Scavenger. Specifically recommended for cleaving trityl (Trt) protecting groups from Cys, His, or Asn to prevent side reactions. Also an effective scavenger for tert-butyl trifluoroacetate.[14] |
| Thioanisole | 2.0 - 5.0% | Soft Cation & Sulfonyl Scavenger. Useful for scavenging species from Arg(Pmc/Pbf) deprotection. Use with caution as its cation adducts can potentially alkylate Trp.[1][5] |
Recommended General-Purpose Cocktail (Reagent R): A widely effective and safe choice for most peptides, especially those containing Trp, Met, or Arg, is a mixture of TFA / TIS / H₂O (95 : 2.5 : 2.5) .[2] For peptides with trityl-protected residues, add 2.5% EDT.
Caption: Decision workflow for protecting Tryptophan.
Experimental Protocol
Protocol 1: Standard Cleavage and Deprotection of a Trp-Containing Peptide (Fmoc-SPPS)
This protocol is designed for a peptide synthesized using Fmoc-Trp(Boc)-OH and other standard acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized water (95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Seal the vessel and allow it to react at room temperature for 2-3 hours with occasional swirling. The solution will typically turn from colorless to yellow or orange.
-
-
Peptide Filtration:
-
Filter the resin using a fritted funnel, collecting the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
-
Peptide Precipitation:
-
Place the centrifuge tube containing the TFA solution in an ice bath.
-
Add 10 volumes of cold diethyl ether to the TFA solution to precipitate the crude peptide. A white solid should form.
-
-
Isolation and Washing:
-
Centrifuge the tube at low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and organic byproducts.
-
-
Drying:
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Post-Cleavage Workup for Trp(Boc):
-
To ensure complete removal of the indole-Boc group, dissolve the crude peptide in an aqueous solution (e.g., 10% acetic acid in water).
-
Let the solution sit at room temperature for 1 hour before proceeding to purification (e.g., lyophilization followed by HPLC).[14]
-
-
Analysis:
-
Analyze the crude peptide by analytical RP-HPLC to assess purity.
-
Confirm the mass of the desired peptide and check for common side products (+16, +32, +56 Da) using mass spectrometry.[9]
-
References
-
Jaeger, E., Thamm, P., Knof, S., Wünsch, E., Löw, M., & Wendlberger, G. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1617–1628. Retrieved from [Link]
-
Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457–461. Retrieved from [Link]
-
Finley, E. L., Dillon, J., Crouch, R. K., & Schey, K. L. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(9), 3650–3657. Retrieved from [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Stathopoulos, P., Papas, S., Tsikaris, V., & Sakarellos, C. (2005). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of Peptide Science, 11(10), 634-640. Retrieved from [Link]
-
Montenegro, C. M., Gautier, A., & Cosa, G. (2013). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. RSC Advances, 3(45), 23331-23342. Retrieved from [Link]
-
Pattison, D. I., & Davies, M. J. (2018). Formation and detection of oxidant-generated tryptophan dimers in peptides and proteins. Free Radical Biology and Medicine, 115, 146-157. Retrieved from [Link]
-
Dreaden, K. L., & Schey, K. L. (2011). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. Free Radical Biology and Medicine, 51(Suppl 1), S13. Retrieved from [Link]
-
LCGC International. (2010). Separation of Tryptophan Oxidized Peptides from Their Native Forms. Retrieved from [Link]
-
Balakrishnan, G., Soman, S., & Narhi, L. O. (2019). Probing the Tryptophan Environment in Therapeutic Proteins: Implications for Higher Order Structure on Tryptophan Oxidation. Journal of Pharmaceutical Sciences, 108(6), 2005-2014. Retrieved from [Link]
-
Li, L., Liu, Y., & Li, L. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1768–1775. Retrieved from [Link]
-
Ji, J., et al. (2019). Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. Pharmaceutical Research, 36(5), 75. Retrieved from [Link]
-
Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-61. Retrieved from [Link]
-
Zenz, A., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 46(4), 347-57. Retrieved from [Link]
-
Kato, Y., et al. (2023). Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. eLife, 12, e85455. Retrieved from [Link]
-
Ueki, M., & Ikeda, S. (1977). A New Method for the Solid Phase Synthesis of Tryptophan Containing Peptides. Chemistry Letters, 6(8), 869-870. Retrieved from [Link]
-
Zenz, A., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(3), 256-63. Retrieved from [Link]
-
Requena, J. R., et al. (2018). Structures resulting from oxidation of Trp residues in proteins and examples of crosslinks with amino acid residues or small molecules in solution. Free Radical Biology and Medicine, 120, 219-231. Retrieved from [Link]
-
Ji, J., et al. (2019). Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. Pharmaceutical Research, 36(5), 75. Retrieved from [Link]
-
Finley, E. L., Dillon, J., Crouch, R. K., & Schey, K. L. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(9), 3650-3657. Retrieved from [Link]
-
Larsen, B. D., & Holm, A. (2018). Oxidative Modification of Tryptophan-Containing Peptides. ACS Combinatorial Science, 20(6), 349-353. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Carter, J. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis? ResearchGate. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts | eLife [elifesciences.org]
- 12. Formation and detection of oxidant-generated tryptophan dimers in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Improving solubility of hydrophobic Boc-peptides for biological assays
Title: Technical Support Center: Solubilizing Hydrophobic Boc-Peptides for Biological Assays
Overview The tert-butyloxycarbonyl (Boc) protecting group is a bulky, highly lipophilic moiety frequently used in peptide synthesis. While essential for chemical stability, the Boc group drastically reduces aqueous solubility. When introduced into biological assay buffers, Boc-peptides often undergo rapid hydrophobic collapse, leading to aggregation, light scattering (turbidity), and false-negative assay readouts. This technical guide provides researchers with mechanistic troubleshooting strategies and self-validating protocols to overcome these solubility barriers.
Solubilization Strategy Workflow
Caption: Logical decision tree for determining the optimal solubilization strategy for Boc-peptides.
Core Troubleshooting & FAQs
Q1: Why do my Boc-peptides precipitate instantly when added to my biological assay buffer, and how can I prevent this? Causality: The Boc group is highly non-polar and cannot form hydrogen bonds with water. When a concentrated organic stock of a Boc-peptide is rapidly injected into an aqueous buffer, the local solvent polarity changes drastically before diffusion can occur. This localized supersaturation forces the hydrophobic regions to collapse inward, forming insoluble aggregates. Solution: Employ the "dropwise co-solvent" method. Dissolve the peptide completely in a minimal volume of 100% organic solvent first. Then, add this stock dropwise into a rapidly stirring aqueous buffer. This mechanical dispersion prevents localized high concentrations, allowing the peptide to remain kinetically trapped in solution[1].
Q2: My cellular assay cannot tolerate more than 0.5% DMSO, but my Boc-peptide requires at least 5% DMSO to stay soluble. What are my alternatives? Causality: High concentrations of DMSO (>1%) can cause cytotoxicity and artificial membrane permeabilization, confounding biological readouts[1][2]. If your peptide requires higher solvent concentrations, you must utilize excipients that shield the hydrophobic Boc group from the aqueous environment. Solution:
-
Cyclodextrins (e.g., SBE-β-CD): These cyclic oligosaccharides form inclusion complexes, encapsulating the hydrophobic Boc moiety while remaining highly water-soluble[3].
-
Surfactant/Polymer Blends: A validated formulation for highly hydrophobic Boc-derivatives (such as Boc-D-Nle-OH) utilizes a micellar suspension: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3].
Q3: Why is DMSO strictly contraindicated for my Boc-peptide containing Methionine (Met) or Cysteine (Cys)? Causality: DMSO acts as a mild oxidizing agent. Over time, it will oxidize the thioether group of Methionine to methionine sulfoxide, and the free thiol of Cysteine to disulfide dimers or sulfonic acids. This structural alteration routinely destroys the biological activity of the peptide[2]. Solution: Substitute DMSO with N,N-Dimethylformamide (DMF). Ensure the DMF is freshly degassed, as older DMF spontaneously degrades to release dimethylamine, which can cause unwanted side reactions[4].
Quantitative Constraints for Peptide Solubilization
| Parameter | Threshold / Limit | Mechanistic Rationale |
| Max DMSO (Cell Assays) | 0.1% - 0.5% (v/v) | Exceeding 0.5% risks cytotoxicity and alters cell membrane permeability[1]. |
| Hydrophobic Residue Limit | > 50% of sequence | Peptides with ≥50% hydrophobic residues require 100% organic solvent for initial dissolution[5]. |
| Sonication Bursts | 3 x 10 seconds | Provides mechanical energy to disrupt aggregates without causing thermal degradation[5]. |
| Sequence Length | < 5 amino acids | Short peptides are usually water-soluble, but a single Boc group shifts the polarity, requiring organic co-solvents[6][7]. |
Step-by-Step Experimental Protocols
Protocol A: The Dropwise Co-Solvent Solubilization Method This protocol utilizes a self-validating physical state: the visual clarity of the solution dictates the success of the solubilization.
-
Initial Dissolution: Weigh the lyophilized Boc-peptide. Add a minimal volume of 100% DMSO (or DMF for Cys/Met sequences) to achieve a highly concentrated stock (e.g., 10-25 mg/mL)[3].
-
Mechanical Disruption: Sonicate the tube in a water bath for 3 bursts of 10 seconds. Chill the tube on ice between bursts to prevent heating. The resulting solution must be 100% transparent and particle-free[5].
-
Aqueous Preparation: Place your target biological assay buffer (e.g., PBS, pH 7.4) on a magnetic stirrer. Ensure vigorous, continuous mixing.
-
Dropwise Addition: Using a micropipette, add the organic peptide stock dropwise (1-2 µL at a time) directly into the vortex of the stirring buffer[1].
-
Validation (Turbidity Check): If the solution remains clear, solubilization is successful. If turbidity (cloudiness) appears, the thermodynamic limit of solubility has been breached. You must stop, lyophilize the sample to remove the water, and restart using a surfactant blend (e.g., PEG300/Tween-80)[1][3].
Protocol B: Turbidity Solubility Assay (TSA) Before committing precious biological samples to an assay, validate the true soluble concentration of your Boc-peptide using a TSA[7].
-
Preparation: Prepare a serial dilution of your Boc-peptide in the final assay buffer (e.g., ranging from 1 µM to 100 µM).
-
Transfer: Aliquot 100 µL of each concentration into a clear-bottom 96-well plate.
-
Measurement: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Self-Validation: Plot OD600 against the peptide concentration. The concentration at which the OD600 sharply increases indicates the onset of aggregation (insolubility). Ensure your biological assay operates strictly below this threshold[7].
Caption: Step-by-step workflow for validating Boc-peptide solubility via Turbidity Solubility Assay (TSA).
References
-
[2] JPT Peptide Technologies. "Peptide Solubilization." JPT.[Link]
-
[5] SB-Peptide. "Peptide Solubility Guidelines - How to solubilize a peptide." SB-Peptide.[Link]
-
[6] Thermo Fisher Scientific. "Peptide Solubility Guidelines: Tech Tip." Scribd.[Link]
-
[1] LifeTein. "How to dissolve, handle and store synthetic peptides." LifeTein.[Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. scribd.com [scribd.com]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Troubleshooting Impurities in Synthetic Boc-Trp-Met-Asp-Phe-NH2
Welcome to the technical support guide for the synthesis of the tetrapeptide Boc-Trp-Met-Asp-Phe-NH2. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and mitigating impurities during solid-phase peptide synthesis (SPPS). This guide provides in-depth, experience-driven insights and actionable protocols to ensure the integrity and purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect when synthesizing Boc-Trp-Met-Asp-Phe-NH2?
During the synthesis of this specific tetrapeptide, you are likely to encounter several classes of impurities. These can be broadly categorized as sequence-related impurities and side-chain modification impurities.
-
Sequence-Related Impurities: These arise from issues during the peptide chain elongation.
-
Deletion Sequences: Occur due to incomplete coupling or deprotection steps, resulting in peptides missing one or more amino acids.[1][2][3]
-
Truncation Sequences: These are shorter peptide chains that can result from incomplete reactions.[2][4]
-
Insertion Sequences: Less common, but can happen if excess activated amino acids are not thoroughly washed away.[1][3]
-
-
Side-Chain Modification Impurities: These are specific to the amino acid residues in your sequence (Trp, Met, Asp).
-
Tryptophan (Trp): The indole side chain is susceptible to oxidation and alkylation by carbocations generated during the cleavage of protecting groups.[5][6]
-
Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide or methionine sulfone.[7][8] It is also prone to S-alkylation.[9]
-
Aspartic Acid (Asp): Aspartimide formation is a significant risk, leading to a cyclic imide that can then hydrolyze to form a mixture of α- and β-aspartyl peptides, as well as potential racemization.[10][11][12] This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[13][14]
-
Q2: I'm seeing a peak with a +16 Da mass shift in my LC-MS analysis. What is the likely cause?
A mass increase of +16 Da is a strong indicator of methionine oxidation , where the thioether side chain of methionine has been oxidized to methionine sulfoxide.[7][9][15] This is a common side reaction that can occur during synthesis, cleavage, and even storage.[8]
Q3: My peptide appears to have a -18 Da mass shift and is showing two closely eluting peaks on HPLC. What could be happening?
A mass decrease of -18 Da, coupled with peak splitting on HPLC, strongly suggests aspartimide formation .[11] The initial cyclization to the aspartimide results in the loss of a water molecule (-18 Da). This cyclic intermediate can then be hydrolyzed back to the open-chain peptide, but this can occur at either the α- or β-carboxyl group, leading to the formation of both the desired α-aspartyl peptide and the isomeric β-aspartyl impurity. These isomers often have very similar retention times on reverse-phase HPLC, resulting in closely eluting or overlapping peaks.
Q4: How can I prevent the formation of these common impurities during synthesis?
Proactive measures during the synthesis process are crucial for minimizing impurities.
| Impurity Type | Preventative Strategy | Causality |
| Methionine Oxidation | - Use high-quality, fresh solvents. - Degas all solutions and maintain an inert atmosphere (e.g., nitrogen or argon) during synthesis. - Incorporate scavengers like dithiothreitol (DTT) in the cleavage cocktail.[16] - Consider using methionine sulfoxide (Met(O)) protected amino acids during synthesis, followed by a final reduction step.[15] | Minimizes exposure to atmospheric oxygen and reactive oxygen species. Scavengers trap oxidative species generated during cleavage. The Met(O) strategy improves solubility and prevents oxidation during synthesis. |
| Aspartimide Formation | - Utilize a sterically hindered protecting group for the aspartic acid side chain, such as 3-methyl-pent-3-yl ester (OMpe) or 2,4-dimethyl-pent-3-yl ester (ODmPe). - Add a weak acid like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to the deprotection solution (piperidine for Fmoc, not directly applicable to Boc but illustrates the principle of pH modulation).[14] - For Boc-SPPS, using in situ neutralization protocols can reduce the risk.[13] | Bulkier protecting groups sterically hinder the backbone amide nitrogen from attacking the side-chain carbonyl.[12] Maintaining a slightly acidic environment during deprotection reduces the nucleophilicity of the backbone amide. |
| Tryptophan Alkylation | - Use a scavenger cocktail during the final cleavage step. Common scavengers for tryptophan include anisole, thioanisole, and 1,2-ethanedithiol (EDT).[16][17] - Protect the indole side chain with a formyl (For) group.[5][13][18] | Scavengers are electron-rich compounds that act as sacrificial substrates for electrophilic species (carbocations) generated during cleavage, thus protecting the electron-rich indole ring of tryptophan.[5] The formyl group withdraws electron density from the indole ring, making it less susceptible to electrophilic attack. |
| Deletion/Truncation | - Ensure complete coupling at each step using a qualitative test like the ninhydrin (Kaiser) test.[16] - If coupling is difficult, perform a double coupling.[17] - Optimize deprotection times to ensure complete removal of the Boc group. | Incomplete reactions are a primary cause of sequence-related impurities. Monitoring each step confirms the reaction has gone to completion before proceeding. |
Troubleshooting Guides
Troubleshooting Workflow: Identifying an Unknown Impurity
Caption: Workflow for identifying unknown peptide impurities.
Experimental Protocols
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)
This protocol is for assessing the purity of the crude Boc-Trp-Met-Asp-Phe-NH2 peptide.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.
-
HPLC System: A standard reverse-phase HPLC system with a C18 column is recommended.[19][20]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 214 nm or 280 nm (for tryptophan).[20]
-
Analysis: Integrate the peak areas to determine the relative purity of the main product and the percentage of each impurity.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is essential for identifying the molecular weights of the main product and any impurities.[19][21]
-
LC System: Couple the HPLC system from Protocol 1 to a mass spectrometer.
-
Mobile Phase: For better MS sensitivity, replace TFA with 0.1% formic acid in both Mobile Phase A and B.[21] Note that this may alter the chromatographic separation.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for peptides.
-
Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight of the peptide and potential impurities.
-
Data Analysis: Extract the mass spectra for the main peak and all impurity peaks. Compare the observed masses to the theoretical masses of the expected product and potential side products (e.g., oxidized, aspartimide-formed, deleted sequences).
Protocol 3: Final Cleavage with a Scavenger Cocktail
This protocol is for the final step of cleaving the peptide from the resin while minimizing side-chain modifications.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. For Boc-Trp-Met-Asp-Phe-NH2, a recommended cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[17]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and gently agitate at room temperature for 2-4 hours.[17]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[17]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Impurity Formation Pathways
Caption: Common impurity formation pathways for specific amino acids.
References
-
Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Ossianix. Retrieved March 7, 2024, from [Link]
-
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (2021). Chemistry – A European Journal, 27(6), 1779-1784. [Link]
-
How to handle peptides that contain methionine. (2023, February 7). Biotage. Retrieved March 7, 2024, from [Link]
-
Managing Product-Related Impurities in Synthetic Peptides. (n.d.). BioPharmaSpec. Retrieved March 7, 2024, from [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega, 8(17), 15195–15202. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 7, 2024, from [Link]
-
Peptide Characterisation Methods and Impurity Detection. (2023, May 9). Oxford Global. Retrieved March 7, 2024, from [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2021). Nature Communications, 12(1), 1898. [Link]
-
Related impurities in peptide medicines. (2014). Journal of Pharmaceutical and Biomedical Analysis, 101, 2-19. [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. (2001). Journal of Peptide Science, 7(10), 523-527. [Link]
-
Stability of Methionyl Residues Towards Oxidation During Solid Phase Peptide Synthesis. (1971). Acta Chemica Scandinavica, 25, 2271-2272. [Link]
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (2021). Waters Corporation. Retrieved March 7, 2024, from [Link]
Sources
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Peptide Impurities [sigmaaldrich.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Analysis Methods for Peptide-Related Impurities in Peptide Drugs | MolecularCloud [molecularcloud.org]
- 21. agilent.com [agilent.com]
Optimal cleavage cocktail for Boc-trp-met-asp-phe-NH2 from resin
Technical Support Center: A Guide to Peptide Cleavage
Topic: Optimal Cleavage Cocktail for Boc-Trp-Met-Asp-Phe-NH2 from Resin
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of cleaving the specific tetrapeptide, Boc-Trp-Met-Asp-Phe-NH2, from its solid-phase synthesis resin. Due to the sensitive nature of its constituent amino acids—Tryptophan (Trp), Methionine (Met), and Aspartic acid (Asp)—selecting the correct cleavage cocktail is paramount to achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is a simple Trifluoroacetic Acid (TFA) solution insufficient for my peptide?
While trifluoroacetic acid (TFA) is the primary reagent for cleaving the peptide from most acid-labile resins (like Rink Amide) and removing the N-terminal Boc protecting group, it also liberates other protecting groups from the amino acid side chains.[1][2] This process generates highly reactive electrophilic carbocations (e.g., tert-butyl cations from the Boc group and Asp(OtBu) side chain).[3] These cations can irreversibly modify sensitive residues in your peptide, particularly the electron-rich indole ring of Tryptophan and the thioether of Methionine, leading to a complex mixture of byproducts.[3][4]
Q2: What are "scavengers" and why are they critical for Tryptophan and Methionine?
Scavengers are nucleophilic reagents added to the TFA cleavage mixture to "trap" the reactive carbocations before they can cause unwanted side reactions with the peptide.[3] For a peptide containing Trp and Met, scavengers are not just recommended; they are essential.
-
For Tryptophan (Trp): The indole side chain is highly susceptible to alkylation by tert-butyl cations, which results in impurities and often a distinct purple or brown coloration of the cleavage mixture.[3][4]
-
For Methionine (Met): The thioether side chain is prone to both S-alkylation and oxidation to methionine sulfoxide (+16 Da impurity).[5][6]
Common scavengers are chosen based on their ability to quench specific reactive species and protect certain amino acids.[7]
Q3: What is the primary side reaction for Tryptophan during cleavage and how do I prevent it?
The primary side reaction is electrophilic alkylation of the indole ring.[3][4] To prevent this, a combination of scavengers is used. Triisopropylsilane (TIS) is a highly effective reducing scavenger that quenches carbocations by hydride transfer.[8][9] 1,2-Ethanedithiol (EDT) is another potent scavenger that protects against Trp alkylation.[4] Including a small amount of water in the cocktail also helps by acting as a scavenger for tert-butyl cations.[7] For peptides with a C-terminal tryptophan, using Boc protection on the indole nitrogen (Fmoc-Trp(Boc)-OH) during synthesis is a highly effective strategy to prevent side reactions.[4]
Q4: My peptide contains Methionine. What special precautions should I take?
Methionine's thioether is readily oxidized to methionine sulfoxide (Met(O)), a common +16 Da impurity seen in mass spectrometry.[5] While TIS offers some protection, cocktails containing sulfur-based scavengers like thioanisole or 1,2-ethanedithiol (EDT) are more effective at preventing this oxidation.[10][11] For peptides where Met oxidation is a significant issue, specialized cocktails like Reagent H, which includes dimethylsulfide and ammonium iodide, can actively reduce any Met(O) that has already formed.[11][12][13]
Q5: I'm concerned about Aspartimide formation. How can I minimize this?
Aspartimide formation is a base- and acid-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide.[14] This intermediate can then hydrolyze to form a mixture of the desired α-Asp peptide and the undesired β-Asp peptide impurity, or react with bases to form piperidide adducts.[14][15] This is particularly problematic for Asp-Gly, Asp-Ala, and Asp-Ser sequences.[16]
While the Asp-Phe sequence in your peptide is less prone to this issue than others, it is still a possibility. Minimizing aspartimide formation is best addressed during synthesis (e.g., using specialized protecting groups or modified deprotection conditions).[15][16] During cleavage, using optimized, well-scavenged conditions and avoiding unnecessarily long cleavage times or elevated temperatures can help minimize this side reaction.[5]
Q6: What is the recommended cleavage cocktail for Boc-Trp-Met-Asp-Phe-NH2?
Given the presence of both Trp and Met, a robust, multi-component scavenger cocktail is required. The ideal choice is a variation of Reagent K . This cocktail is designed for peptides with a combination of sensitive residues.[17][18]
Recommended Cleavage Cocktail: Modified Reagent K
This formulation provides multiple layers of protection for all sensitive residues in the target peptide.
| Component | Volume % (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 88% | Primary cleavage and deprotection agent.[1] |
| Phenol | 5% | Protects Trp and Tyr (if present).[7] |
| Water | 5% | Scavenges tert-butyl cations.[7] |
| Thioanisole | 2% | Prevents Met oxidation; protects Trp.[7][10][11] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Potent scavenger for Trp; protects Met.[4] |
Note: The original Reagent K contains 5% Thioanisole. This modified version balances protection while slightly reducing the concentration of the highly odorous thio-scavengers.
Troubleshooting Guide
| Problem | Likely Cause | Suggested Solution |
| Crude peptide solution is purple/brown. | Tryptophan alkylation/oxidation. | Insufficient scavenging. Ensure the use of a robust cocktail like Reagent K. Confirm that the indole nitrogen of Trp was protected during synthesis (e.g., with a Boc group) if it is C-terminal.[4] |
| Mass spec shows a major +16 Da peak. | Methionine oxidation to Met(O). | The cleavage cocktail lacked sufficient reducing scavengers. Use a cocktail containing thioanisole and/or EDT.[11] Perform cleavage under a nitrogen atmosphere to minimize air exposure.[4] |
| Mass spec shows a major -18 Da peak. | Aspartimide formation followed by dehydration. | This side reaction is sequence-dependent and often promoted by base during synthesis.[15] During cleavage, ensure the reaction time is not excessively long (test cleavages are recommended).[10] |
| Low overall yield. | Incomplete cleavage from the resin. | Extend cleavage time to 2-3 hours. Ensure sufficient volume of the cleavage cocktail is used (at least 10 mL per gram of resin).[19] |
Visualizing Scavenger Selection
The choice of scavengers is a logical process based on the amino acids present in the peptide sequence.
Caption: Decision workflow for selecting scavengers based on sensitive amino acids.
Detailed Experimental Protocol
This protocol outlines the cleavage of Boc-Trp-Met-Asp-Phe-NH2 from a Rink Amide resin (0.1 mmol scale).
Reagents and Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol, crystalline
-
Deionized water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold (-20°C) diethyl ether or methyl t-butyl ether (MTBE)
-
Glass reaction vessel with a fritted filter and stopper
-
Nitrogen line
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (approx. 150-200 mg for a 0.1 mmol scale) into the reaction vessel. Wash the resin with DCM (3 x 5 mL) for 1 minute each time to swell the resin and remove any residual DMF.[1] Drain the DCM completely after the final wash.
-
Cleavage Cocktail Preparation (10 mL):
-
Caution: Prepare this mixture in a certified fume hood. TFA is highly corrosive, and phenol and thio-scavengers are toxic and malodorous.[1]
-
In a glass vial, combine:
-
TFA: 8.8 mL
-
Phenol: 0.5 g (melts into solution)
-
Water: 0.5 mL
-
Thioanisole: 0.2 mL
-
EDT: 0.25 mL
-
-
Mix gently until a homogenous solution is formed. The solution should be prepared fresh just before use.[12]
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
After the reaction time, filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin twice with a small volume (1-2 mL) of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Place the centrifuge tube containing the TFA filtrate in an ice bath.
-
Add cold diethyl ether or MTBE (approx. 40 mL, or 8-10 times the filtrate volume) dropwise while gently vortexing.[20] A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more by resuspending in cold ether, centrifuging, and decanting. This removes residual scavengers and organic-soluble impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.[1] The crude product is now ready for analysis (LC-MS) and purification (HPLC).
-
References
-
Cleaving peptides from Rink Amide Resin. AAPPTec. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]
-
Rink Amide Resin, MBHA Resin. Applied Polytech. [Link]
-
C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. PubMed. [Link]
-
The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. iris-biotech.de. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC. [Link]
-
A cleavage cocktail for methionine-containing peptides. Academia.edu. [Link]
-
Technical Support Information Bulletin 1157. Aapptec Peptides. [Link]
-
Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Aapptec. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
Navigating the Final Frontier: A Technical Guide to TFA Cleavage of Methionine and Tryptophan-Containing Peptides
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the critical final step of peptide synthesis: trifluoroacetic acid (TFA)-mediated cleavage and deprotection, with a special focus on peptides containing the sensitive amino acid residues, methionine (Met) and tryptophan (Trp).
The successful synthesis of a peptide hinges on this final cleavage step. During this process, the peptide is cleaved from the solid support resin, and the side-chain protecting groups are simultaneously removed. However, the highly acidic environment and the generation of reactive carbocations can lead to undesirable side reactions, particularly with the nucleophilic side chains of methionine and tryptophan. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate these challenges and ensure the integrity of your final peptide product.
The Core Challenge: Electrophilic Attack on Sensitive Residues
During TFA cleavage, protecting groups like tert-butyl (tBu), Boc, and trityl (Trt) are removed, generating highly reactive carbocations.[1][2] These electrophilic species can readily attack the electron-rich side chains of certain amino acids, leading to modifications that compromise the purity and biological activity of the synthetic peptide.[3][4]
-
Tryptophan's Indole Ring: The indole ring of tryptophan is particularly susceptible to alkylation by these carbocations, leading to the formation of tert-butylated or other alkylated adducts.[5][6]
-
Methionine's Thioether: The thioether group in methionine is prone to oxidation, forming methionine sulfoxide, and can also be alkylated to form a sulfonium salt.[7][8]
To counteract these deleterious side reactions, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic molecules that competitively trap the reactive carbocations before they can modify the peptide.[5][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the TFA cleavage of methionine and tryptophan-containing peptides.
Issue 1: Unexpected peaks in HPLC/LC-MS analysis corresponding to +56 Da adducts.
-
Possible Cause: Alkylation of tryptophan or methionine by tert-butyl cations generated from tBu-based protecting groups.[10]
-
Troubleshooting Steps:
-
Verify Scavenger Cocktail: Ensure your cleavage cocktail contains an effective carbocation scavenger. Triisopropylsilane (TIS) is a highly effective scavenger that works via hydride transfer to quench carbocations.[5][11] Water can also act as a scavenger for tert-butyl cations.[11]
-
Optimize Scavenger Concentration: A standard and often effective cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[12] For peptides particularly rich in Trp or Met, increasing the scavenger concentration or using a combination of scavengers may be necessary.
-
Consider Alternative Scavengers: Thiol-based scavengers like 1,2-ethanedithiol (EDT) are also potent at trapping carbocations.[3] However, be aware that prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to other modifications.[4]
-
Issue 2: Presence of a peak corresponding to +16 Da, indicating methionine oxidation.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide during cleavage.[7][13] Standard cleavage cocktails like Reagent B (TFA/Phenol/Water/TIS) will not prevent this.[14]
-
Troubleshooting Steps:
-
Incorporate a Reducing Agent: Add a reducing agent to your cleavage cocktail. Thioanisole is commonly used to prevent the oxidation of methionine.[11][13]
-
Utilize a Specialized Cocktail (Reagent H): For peptides highly susceptible to methionine oxidation, a specialized cocktail known as Reagent H has been developed.[13][15] Its composition is:
-
Trifluoroacetic acid (81% w/w)
-
Phenol (5% w/w)
-
Thioanisole (5% w/w)
-
1,2-ethanedithiol (2.5% w/w)
-
Water (3% w/w)
-
Dimethylsulfide (DMS) (2% w/w)
-
Ammonium iodide (1.5% w/w)
-
-
Post-Cleavage Reduction: If methionine sulfoxide has already formed, it can sometimes be reduced back to methionine in solution using reagents like ammonium iodide and dimethylsulfide.[7]
-
Issue 3: Incomplete cleavage from the resin, resulting in low peptide yield.
-
Possible Cause:
-
Inappropriate Cleavage Cocktail: The chosen cocktail may not be strong enough or suitable for the specific resin and protecting groups used.
-
Peptide Re-attachment: Reactive cationic species can re-attach to electron-rich residues like tryptophan, effectively linking the peptide back to the resin.[4][12]
-
Degraded Reagents: Old or improperly stored TFA and scavengers can lose their efficacy.[12]
-
-
Troubleshooting Steps:
-
Optimize Cleavage Time: While a standard cleavage time is 2-3 hours, some protecting groups may require longer.[12][16] It is advisable to perform a small-scale trial cleavage with different time points (e.g., 1, 2, and 4 hours) and analyze the results by HPLC to determine the optimal duration.[12]
-
Ensure Fresh Reagents: Always use high-quality, fresh TFA and scavengers.[16]
-
Qualitative Test for Residual Peptide: The Kaiser test (ninhydrin test) can be performed on the resin beads after cleavage to qualitatively check for the presence of remaining peptide.[12] A positive result (blue/purple beads) indicates incomplete cleavage.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose scavenger cocktail for peptides containing both methionine and tryptophan?
A1: A robust starting point is a cocktail containing TFA, water, TIS, and a thiol scavenger like EDT. A common mixture is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v).[3] Reagent K (TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5) is also a widely used and effective cocktail for peptides with a combination of sensitive residues.[11][17]
Q2: How does protecting the tryptophan side chain with a Boc group help?
A2: Protecting the tryptophan indole ring with a tert-butyloxycarbonyl (Boc) group (using Fmoc-Trp(Boc)-OH during synthesis) is a highly effective strategy to prevent side reactions.[5][18] During TFA cleavage, the Boc group on the indole is removed, but the resulting indole-carboxy group deactivates the ring towards further electrophilic attack.[5]
Q3: Can the choice of scavengers affect the formation of disulfide bonds in cysteine-containing peptides?
A3: Yes. Thiol-based scavengers like EDT and dithiothreitol (DTT) create a reducing environment, which helps prevent the premature oxidation of cysteine's free thiol group to form disulfide bonds.[3][19] This is crucial if you intend to form disulfide bonds in a subsequent, controlled step.
Q4: Are there any "odorless" scavenger options available?
A4: Yes. The strong odors of thiol-based scavengers like EDT and thioanisole are a common complaint. Reagent B (TFA/Phenol/Water/TIS) utilizes triisopropylsilane in place of the more pungent thiols.[14] Another low-odor option is Reagent L, which uses dithiothreitol (DTT).[14] However, be aware that Reagent B does not prevent methionine oxidation.[14]
Scavenger Cocktail Selection Guide
The choice of the optimal cleavage cocktail is dictated by the amino acid composition of your peptide. The following table summarizes recommended scavenger cocktails for different scenarios.
| Peptide Composition | Recommended Scavenger Cocktail | Key Scavengers & Their Roles |
| General Peptides (no sensitive residues) | TFA/Water/TIS (95:2.5:2.5) | TIS: Quenches carbocations. Water: Scavenges tert-butyl cations. |
| Tryptophan-containing | TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5) | TIS & EDT: Potent carbocation scavengers to protect the indole ring. |
| Methionine-containing | Reagent H (TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide) | Thioanisole, DMS, Ammonium Iodide: Prevent and reduce methionine oxidation. |
| Cysteine-containing | TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5) | EDT: Maintains a reducing environment to prevent premature disulfide bond formation. |
| Multiple Sensitive Residues (Trp, Met, Cys) | Reagent K (TFA/Phenol/Water/Thioanisole/EDT) | A comprehensive cocktail to address both alkylation and oxidation risks. |
Experimental Protocols
Standard Cleavage Protocol for Trp-Containing Peptides
This protocol is suitable for many tryptophan-containing peptides, especially when Fmoc-Trp(Boc)-OH was used during synthesis.[5]
-
Resin Preparation: Swell the dry peptidyl-resin (e.g., 100 mg) in dichloromethane (DCM) in a suitable reaction vessel for 30 minutes. Drain the DCM.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v). Prepare approximately 2 mL for every 100 mg of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the cleavage mixture into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis and Purification: Dissolve the crude peptide in a suitable solvent for HPLC analysis and subsequent purification.
Cleavage Protocol for Met-Containing Peptides (using Reagent H)
This protocol is designed to minimize methionine oxidation.[13]
-
Resin Preparation: If the N-terminal Fmoc group is present, remove it using a standard deprotection procedure. Wash the resin thoroughly and dry it under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent H: TFA (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).
-
Cleavage Reaction: Suspend the peptide resin in the cleavage cocktail (approximately 30 mL/g of resin). Allow the mixture to stand for three hours at room temperature under an inert gas (e.g., nitrogen or argon).
-
Peptide Precipitation and Isolation: Follow steps 4-7 from the standard protocol above.
Visualizing the Mechanisms
To better understand the chemical processes at play, the following diagrams illustrate the mechanisms of side-product formation and the protective action of scavengers.
Caption: Mechanism of tryptophan alkylation and scavenger protection.
Caption: Mechanism of methionine oxidation and scavenger protection.
References
- CDN. Cleavage Cocktail Selection.
- Biotage. (2023, February 7). How to handle peptides that contain methionine.
- Benchchem. Troubleshooting incomplete cleavage of peptide from resin.
- Benchchem. Application Notes and Protocols: 1,2-Ethanedithiol as a Scavenger in Solid-Phase Peptide Synthesis.
- Aapptec Peptides. Technical Support Information Bulletin 1157.
- TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.).
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Benchchem. Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides.
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.).
- Benchchem. evaluation of alternative protecting groups for tryptophan side chain.
- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega.
- Academia.edu. (PDF) A cleavage cocktail for methionine-containing peptides.
- ThermoFisher. Introduction to Cleavage Techniques.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.).
- Benchchem. Scavengers for Boc deprotection to prevent side reactions.
- Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. renyi.hu [renyi.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biotage.com [biotage.com]
Validation & Comparative
A Comparative Analysis of Boc-Trp-Met-Asp-Phe-NH2 and CCK-4: Receptor Selectivity and Biological Implications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive peptides is paramount for advancing research and therapeutic design. This guide provides an in-depth, objective comparison of the biological activities of Boc-Trp-Met-Asp-Phe-NH2 and its parent peptide, Cholecystokinin-4 (CCK-4), with a focus on their interactions with cholecystokinin (CCK) receptors. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.
Introduction: A Tale of Two Tetrapeptides
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter with a wide array of functions in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two primary G-protein coupled receptors: the CCK-A (alimentary) receptor, predominantly found in peripheral tissues like the pancreas and gallbladder, and the CCK-B (brain) receptor, which is widely distributed throughout the brain.[1] The smallest fully active fragment of CCK is the C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH2, commonly known as CCK-4 or tetragastrin.[2]
Boc-Trp-Met-Asp-Phe-NH2 is a synthetic derivative of CCK-4, distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus. This seemingly minor chemical modification has profound implications for the peptide's biological activity, particularly its receptor selectivity and, consequently, its physiological effects.
At a Glance: Key Differences in Biological Activity
| Feature | Boc-Trp-Met-Asp-Phe-NH2 | CCK-4 (Tetragastrin) |
| Primary Receptor Selectivity | CCK-B Receptor | CCK-B Receptor |
| Reported Selectivity | 70-fold selective for CCK-B over CCK-A[3][4] | High affinity for CCK-B, very low affinity for CCK-A[5] |
| Primary Biological Effect | Anxiogenic (induces anxiety)[6][7] | Potent Anxiogenic and Panicogenic (induces panic attacks)[2][6] |
| Key Research Application | Tool for studying CCK-B receptor function and anxiety[6] | Inducing panic attacks in clinical research to test anxiolytic drugs[2] |
Delving Deeper: A Head-to-Head Comparison
Receptor Binding Affinity and Selectivity
The defining difference between Boc-Trp-Met-Asp-Phe-NH2 and CCK-4 lies in their receptor binding profiles. While both peptides are agonists for CCK receptors, the N-terminal Boc group on Boc-Trp-Met-Asp-Phe-NH2 significantly enhances its selectivity for the CCK-B receptor.
-
Boc-Trp-Met-Asp-Phe-NH2 is reported to be 70-fold more selective for the CCK-B receptor compared to the CCK-A receptor.[3][4] This selectivity makes it a valuable tool for specifically probing the function of CCK-B receptors in various physiological and pathological processes.
-
CCK-4 , while also a potent CCK-B receptor agonist, exhibits a much lower affinity for the CCK-A receptor.[5] This inherent selectivity for the CCK-B receptor is the foundation of its pronounced central nervous system effects.
The exploration of structure-activity relationships in Boc-CCK-4 derivatives has revealed that even minor modifications can dramatically alter receptor selectivity, sometimes reversing it to favor the CCK-A receptor.[3][8][9]
Functional Activity: Eliciting a Biological Response
Both peptides act as agonists, meaning they bind to and activate CCK receptors, triggering downstream intracellular signaling cascades. The primary signaling pathway for both CCK-A and CCK-B receptors involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key event in many cellular responses.[10]
The activation of CCK-B receptors in the brain by both Boc-Trp-Met-Asp-Phe-NH2 and CCK-4 is strongly linked to the induction of anxiety and panic attacks.[1][6][7] CCK-4, in particular, is so effective at inducing panic that it is used as a reliable pharmacological challenge in human studies to test the efficacy of new anxiolytic drugs.[2][11]
In contrast, the activation of CCK-A receptors is primarily associated with peripheral effects such as satiety, gallbladder contraction, and pancreatic enzyme secretion.[1]
Visualizing the Pathways and Processes
Signaling Pathway of CCK-B Receptor Activation
Caption: CCK-B receptor signaling cascade initiated by ligand binding.
Experimental Workflow for In Vitro Functional Assays
Caption: Workflow for intracellular calcium mobilization assay.
Experimental Methodologies
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of Boc-Trp-Met-Asp-Phe-NH2 and CCK-4 for CCK-A and CCK-B receptors.
Principle: This is a competitive binding assay where the test compound (Boc-CCK-4 or CCK-4) competes with a radiolabeled ligand for binding to the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing either CCK-A or CCK-B receptors.
-
Incubation: Incubate the membrane preparations with a constant concentration of a suitable radioligand (e.g., [3H]pCCK-8) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of Boc-Trp-Met-Asp-Phe-NH2 and CCK-4 in activating CCK receptors.
Principle: Activation of CCK receptors leads to an increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.
Step-by-Step Protocol:
-
Cell Culture: Culture cells endogenously expressing or transfected with CCK-A or CCK-B receptors in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Stimulate the cells with increasing concentrations of Boc-Trp-Met-Asp-Phe-NH2 or CCK-4.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Assessment of Anxiogenic Activity: The Elevated Plus Maze
Objective: To evaluate the anxiety-inducing effects of Boc-Trp-Met-Asp-Phe-NH2 and CCK-4 in rodents.
Principle: The elevated plus maze is a widely used behavioral test based on the natural aversion of rodents to open and elevated spaces. Anxiogenic compounds decrease the time spent and the number of entries into the open arms.
Step-by-Step Protocol:
-
Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Acclimation: Allow the animals (rats or mice) to acclimate to the testing room before the experiment.
-
Drug Administration: Administer the test compound (Boc-Trp-Met-Asp-Phe-NH2 or CCK-4) or vehicle to the animals at the desired dose and route of administration.
-
Testing: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Analyze the data to determine if the test compound significantly reduces the exploration of the open arms compared to the vehicle control.
Conclusion
The addition of a Boc protecting group to the N-terminus of CCK-4 to form Boc-Trp-Met-Asp-Phe-NH2 results in a peptide with enhanced selectivity for the CCK-B receptor. While both peptides are potent CCK-B agonists and induce anxiety-like behaviors, the increased selectivity of Boc-Trp-Met-Asp-Phe-NH2 makes it a more precise tool for isolating and studying the specific roles of the CCK-B receptor in the central nervous system. In contrast, CCK-4 remains a valuable pharmacological agent for inducing panic attacks in a controlled research setting to investigate the neurobiology of panic disorder and to screen for novel anti-panic medications. The choice between these two tetrapeptides will ultimately depend on the specific research question and the desired level of receptor selectivity.
References
-
Shiosaki, K., Lin, C. W., Kopecka, H., Tufano, M. D., Bianchi, B. R., Miller, T. R., Witte, D. G., & Nadzan, A. M. (1991). Boc-CCK-4 derivatives containing side-chain ureas as potent and selective CCK-a receptor agonists. Journal of Medicinal Chemistry, 34(9), 2837–2842. [Link]
-
Shiosaki, K., Lin, C. W., Kopecka, H., Bianchi, B., Miller,T., Stashko, M., & Witte, D. (1997). Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors. Journal of Medicinal Chemistry, 40(7), 1169–1172. [Link]
-
R Discovery. (1997, March 1). Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors. [Link]
-
Effect of some novel synthetic analogues of CCK-4 on insulin and glucagon secretion. (n.d.). ResearchGate. [Link]
-
Shiosaki, K., Lin, C. W., Kopecka, H., Craig, R., Wagenaar, F. L., Bianchi, B., Miller, T., Stashko, M., & Nadzan, A. M. (1992). Development of potent and selective CCK-A receptor agonists from Boc-CCK-4: tetrapeptides containing Lys(N epsilon)-amide residues. Journal of Medicinal Chemistry, 35(11), 2007–2014. [Link]
-
Shiosaki, K., Lin, C. W., Kopecka, H., Bianchi, B., Miller, T., Stashko, M., & Witte, D. (1997). Minor Structural Differences in Boc-CCK-4 Derivatives Dictate Affinity and Selectivity for CCK-A and CCK-B Receptors. Journal of Medicinal Chemistry, 40(7), 1169-1172. [Link]
-
(PDF) Role of N- and C-terminal substituents on the CCK-B agonist - Antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. (n.d.). ResearchGate. [Link]
-
Wank, S. A., Pisegna, J. R., & de Weerth, A. (1994). Distinguishing multiple CCK receptor subtypes. Studies with guinea pig chief cells and transfected human stomach cells. Annals of the New York Academy of Sciences, 713, 89-105. [Link]
-
Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 291(2), G176-G190. [Link]
-
Charpentier, B., Durieux, C., Pélaprat, D., Dor, A., Reibaud, M., Blanchard, J. C., & Roques, B. P. (1988). Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Peptides, 9 Suppl 1, 835-838. [Link]
-
Shiosaki, K., Lin, C. W., Kopecka, H., Craig, R., Wagenaar, F. L., Bianchi, B., Miller, T., Stashko, M., & Nadzan, A. M. (1992). Development of potent and selective CCK-A receptor agonists from Boc-CCK-4: tetrapeptides containing Lys(N.epsilon.)-amide residues. Journal of Medicinal Chemistry, 35(11), 2007-2014. [Link]
-
Development of potent and selective CCK-A receptor agonists from Boc-CCK-4: tetrapeptides containing Lys(N.epsilon.)-amide residues. (n.d.). ScienceOpen. [Link]
-
CCK-4. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
-
Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me)Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155–169. [Link]
-
Matozaki, T., Martinez, J., & Williams, J. A. (1989). A new CCK analogue differentiates two functionally distinct CCK receptors in rat and mouse pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 257(4 Pt 1), G594-600. [Link]
-
Koks, S., Soosaar, A., Voikar, V., Bourin, M., & Vasar, E. (1999). BOC-CCK-4, CCK(B)receptor agonist, antagonizes anxiolytic-like action of morphine in elevated plus-maze. Neuropeptides, 33(1), 63–69. [Link]
-
Rotzinger, S., & Vaccarino, F. J. (2003). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models. Journal of Psychiatry & Neuroscience, 28(3), 171–181. [Link]
-
Schunck, T., Erb, G., Mathis, A., Gilles, C., Namer, I. J., Hodé, Y., Demaziere, A., Luthringer, R., & Macher, J. P. (2008). Functional magnetic resonance imaging characterization of CCK-4-induced panic attack and subsequent anticipatory anxiety. Neuropsychobiology, 58(1), 22-31. [Link]
-
Daugé, V., & Lena, I. (1994). CCK-A and CCK-B selective receptor agonists and antagonists modulate olfactory recognition in male rats. Psychopharmacology, 115(4), 435–440. [Link]
-
Liddle, R. A. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology, 12, 684852. [Link]
-
Kuttler, F., & Goke, B. (1998). Major biological actions of CCK--a critical evaluation of research findings. Experimental Brain Research, 123(1-2), 24–28. [Link]
-
Liddle, R. A. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology, 12, 684852. [Link]
-
Durieux, C., Pélaprat, D., Charpentier, B., & Roques, B. P. (1989). Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists. Peptides, 10(5), 1051–1057. [Link]
Sources
- 1. Major biological actions of CCK--a critical evaluation of research findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK-4 - Wikipedia [en.wikipedia.org]
- 3. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cholecystokinin peptidomimetics as selective CCK-B antagonists: design, synthesis, and in vitro and in vivo biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-CCK-4 derivatives containing side-chain ureas as potent and selective CCK-a receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of potent and selective CCK-A receptor agonists from Boc-CCK-4: tetrapeptides containing Lys(N epsilon)-amide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholecystokinin-58 and cholecystokinin-8 exhibit similar actions on calcium signaling, zymogen secretion, and cell fate in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Boc-trp-met-asp-phe-NH2 with other CCK-B agonists
Comparative Analysis of CCK-B Agonists: Boc-Trp-Met-Asp-Phe-NH2 vs. Standard Ligands
Introduction
Cholecystokinin (CCK) and gastrin exert their physiological and neurological effects through two primary G-protein coupled receptors (GPCRs): CCK-A (CCK1) and CCK-B (CCK2). While CCK-A is predominantly localized in the periphery (pancreas, gallbladder), CCK-B is widely distributed in the central nervous system and gastric mucosa[1]. For researchers developing neuropharmacological probes or gastric modulators, selecting the right CCK-B agonist is critical. Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4) is a synthetic, N-terminally protected tetrapeptide that has emerged as a highly valuable pharmacological tool due to its enhanced stability and distinct receptor selectivity profile[2].
Structural Rationale: The Role of Boc-Protection
Native CCK-4 (Trp-Met-Asp-Phe-NH2) is the minimal sequence required for CCK-B receptor activation. However, its utility in in vitro and in vivo assays is severely limited by rapid enzymatic degradation via aminopeptidases. The addition of a tert-butyloxycarbonyl (Boc) group to the N-terminal tryptophan in Boc-CCK-4 serves two mechanistic purposes:
-
Steric Shielding : It prevents exopeptidase cleavage, significantly extending the peptide's half-life during prolonged incubation in cell-based assays[3].
-
Lipophilicity : The bulky, hydrophobic Boc group enhances membrane interaction, which influences receptor binding kinetics and improves central nervous system (CNS) penetrability[3].
Comparative Pharmacodynamics
Boc-CCK-4 demonstrates a ~70-fold selectivity for the CCK-B receptor over the CCK-A receptor, with an IC50 of approximately 25 nM at CCK-B[2]. This makes it a highly reliable baseline agonist compared to pan-agonists like CCK-8 or less stable endogenous fragments.
Table 1: Binding Affinities of Key CCK Receptor Agonists
| Ligand | CCK-B Affinity (IC50/Ki) | CCK-A Affinity (IC50/Ki) | Selectivity Ratio (B/A) | Key Characteristics |
| Boc-CCK-4 | ~25 nM[2] | ~1750 nM[2] | ~70-fold | Peptidase-resistant; standard synthetic probe. |
| CCK-4 | ~1-10 nM[4] | >10,000 nM[4] | >1000-fold | Endogenous minimal active fragment; rapidly degraded. |
| Pentagastrin | ~11 nM[5] | ~1100 nM[5] | ~100-fold | Clinically used for gastric acid stimulation. |
| CCK-8 (Sulfated) | ~2 nM[4] | ~0.4 nM[4] | Non-selective | Endogenous pan-agonist; requires sulfation for CCK-A. |
Mechanistic Pathway: CCK-B Receptor Activation
Upon binding to the CCK-B receptor, Boc-CCK-4 stabilizes the active conformation of the receptor, triggering the exchange of GDP for GTP on the Gq/11 alpha subunit. This activates Phospholipase C-β (PLC-β), which hydrolyzes PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium (Ca2+)[6].
CCK-B receptor Gq/11 signaling pathway activated by Boc-CCK-4.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate CCK-B agonists, researchers must employ an orthogonal, self-validating workflow. Binding affinity (thermodynamics) does not guarantee efficacy (functional agonism). Therefore, a radioligand displacement assay must be paired with an intracellular calcium mobilization assay[7].
Self-validating workflow combining binding affinity and functional calcium mobilization assays.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
Causality Check: We use [125I]-Bolton-Hunter-CCK-8 ([125I]-BH-CCK-8) instead of tritiated ligands because the iodine-125 isotope provides a significantly higher specific activity (~2000 Ci/mmol). This is essential for detecting the relatively low density of CCK-B receptors in cortical membranes or transfected cell lines without saturating the system with excessive membrane protein[7].
-
Membrane Preparation : Homogenize CCK-B expressing cells (e.g., NCI-H345 or transfected CHO cells) in HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation : Incubate 50 µg of membrane protein with 50 pM [125I]-BH-CCK-8 and varying concentrations of Boc-CCK-4 (10^-11 to 10^-5 M) for 120 minutes at 25°C to reach thermodynamic equilibrium.
-
Separation : Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the highly lipophilic peptide).
-
Quantification : Wash filters three times with ice-cold buffer and measure bound radioactivity using a gamma counter. Calculate the IC50 using non-linear regression.
Protocol 2: Intracellular Calcium Mobilization (Functional Efficacy)
Causality Check: Fluo-4 AM is utilized because the acetoxymethyl (AM) ester masks the carboxyl groups, allowing the dye to permeate the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the calcium-sensitive fluorophore in the cytosol. This allows for real-time kinetic measurement of the Gq-coupled calcium transient, directly validating the functional agonism of Boc-CCK-4[6].
-
Dye Loading : Seed CCK-B expressing cells in a 96-well black-walled plate. Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye dispersion) in assay buffer for 45 minutes at 37°C.
-
Washing : Wash cells three times with assay buffer to remove extracellular dye, minimizing background fluorescence.
-
Stimulation & Measurement : Transfer the plate to a fluorescent imaging plate reader (FLIPR). Inject Boc-CCK-4 at varying concentrations and continuously record fluorescence (Ex: 488 nm, Em: 516 nm) for 3 minutes.
-
Validation : Normalize the peak fluorescence response to a maximal response generated by 1 µM CCK-8 (full agonist control) to determine the relative efficacy (Emax) and potency (EC50) of Boc-CCK-4.
Application Insights for Drug Development
Boc-CCK-4 is not just an endpoint compound; it is a critical structural scaffold. Research has shown that modifying the Met residue of Boc-CCK-4 (e.g., substituting with lysine-bearing phenylurea moieties) can dramatically shift the selectivity profile, converting a CCK-B selective agonist into a highly potent CCK-A selective agonist[2]. For clinical applications requiring peripheral gastric acid stimulation without central anxiety-inducing effects, Pentagastrin remains the standard[5]. However, for in vitro structure-activity relationship (SAR) studies aiming to map the binding pocket of the CCK-B receptor, the chemical tractability and baseline stability of Boc-CCK-4 make it the superior experimental choice.
References
-
Title : Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors Source : nih.gov URL : 6
-
Title : Minor Structural Differences in Boc-CCK-4 Derivatives Dictate Affinity and Selectivity for CCK-A and CCK-B Receptors | Journal of Medicinal Chemistry Source : acs.org URL : 2
-
Title : Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) Source : nih.gov URL :7
-
Title : Cholecystokinin Receptor | Antagonists Agonists Source : medchemexpress.com URL : 5
-
Title : Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and ... Source : nih.gov URL : 4
-
Title : CCK-B agonist or antagonist activities of structurally hindered and peptidase-resistant Boc-CCK4 derivatives Source : nih.gov URL : 3
-
Title : CCK Receptor Source : pnbvesper.com URL : 1
Sources
- 1. pnbvesper.com [pnbvesper.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CCK-B agonist or antagonist activities of structurally hindered and peptidase-resistant Boc-CCK4 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Boc-Trp-Met-Asp-Phe-NH2 Analogs: A Comparative Guide for Drug Development Professionals
The tetrapeptide Boc-Trp-Met-Asp-Phe-NH2, a truncated analog of the peptide hormones gastrin and cholecystokinin (CCK), has emerged as a critical scaffold in medicinal chemistry.[1][2] Its C-terminal sequence, Trp-Met-Asp-Phe-NH2, is the essential pharmacophore responsible for binding to and activating the cholecystokinin-2 receptor (CCK2R).[1][][4] The widespread involvement of the CCK2R in various physiological and pathological processes, including its overexpression in several cancers like medullary thyroid carcinoma and small cell lung cancer, has made it a prime target for the development of novel diagnostic and therapeutic agents.[5][6][7][8]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Boc-Trp-Met-Asp-Phe-NH2 analogs. We will delve into the rationale behind key structural modifications, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their evaluation.
The Quest for a Clinically Viable CCK2R Ligand: Overcoming the Hurdles
While the parent tetrapeptide provides a strong starting point, its clinical translation has been hampered by two primary challenges: metabolic instability and suboptimal pharmacokinetic properties.[6][7] The native peptide is susceptible to rapid degradation by endogenous proteases, leading to a short biological half-life.[7] Furthermore, early radiolabeled analogs exhibited high and persistent kidney uptake, a significant concern for therapeutic applications.[7][9] Consequently, SAR studies have largely focused on strategic modifications to enhance enzymatic stability and improve in vivo targeting.
Comparative Analysis of Boc-Trp-Met-Asp-Phe-NH2 Analogs
The following table summarizes key data for a selection of Boc-Trp-Met-Asp-Phe-NH2 analogs, highlighting the impact of specific structural modifications on their affinity for the CCK2R and their resulting biological activity.
| Compound | Modification from Parent (Boc-Trp-Met-Asp-Phe-NH2) | Key Finding | Receptor Affinity (Ki or IC50, nM) | Activity Profile | Reference |
| Parent Compound | None | High affinity CCK2R agonist. | ~0.8 (as Boc-Trp-(NMe)Nle-Asp-Phe-NH2) | Full Agonist | [1] |
| [Nle¹⁵]MG11 Analog | Replacement of Met with Norleucine (Nle). | Improved metabolic stability. | Varies with N-terminal modification | Agonist | [7][10] |
| Triazole-Peptidomimetics | Replacement of amide bonds with 1,2,3-triazoles. | Significantly improved resistance to enzymatic degradation and in some cases, enhanced receptor affinity.[6][10] | Lead compounds show ~10-fold increase in affinity. | Agonist | [6][8] |
| Boc-Trp-Phg-Asp-Nal-N(CH₃)₂ | Replacement of Met with Phg, Phe with Nal, and C-terminal dimethylation. | C-terminal dimethylation converts the molecule from an agonist to a potent antagonist.[11] | 3.5 (as 2Adoc-D-αMeTrp analog) | Full Antagonist | [11] |
| Boc-Trp-Orn(Z)-Asp-NH₂ | Replacement of Met with Orn(Z) and deletion of Phe. | The Orn(Z) substitution leads to antagonist activity. | 200 | Antagonist | [12] |
| A-71623 | Replacement of Met with Lys(Tac) and Phe with MePhe. | A CCK-A receptor selective agonist, demonstrating that modifications can alter receptor selectivity. | N/A for CCK2R | CCK-A Agonist | [13] |
Key Structural Modifications and Their Mechanistic Rationale
Enhancing Metabolic Stability: The Role of Non-Canonical Amino Acids and Amide Bond Isosteres
The primary sites of enzymatic cleavage in minigastrin analogs are the Asp-Phe, Gly-Trp, and Tyr-Gly sequences.[2] To combat this, researchers have employed two main strategies:
-
Substitution with Non-Canonical Amino Acids: Replacing the easily oxidized Methionine (Met) with Norleucine (Nle) has been a common and effective strategy to improve metabolic stability without significantly compromising receptor affinity.[7][10][14]
-
Amide-to-Triazole Substitution: A more innovative approach involves the replacement of labile amide bonds with metabolically stable 1,4-disubstituted 1,2,3-triazoles.[6][10] This "triazole scan" has yielded peptidomimetics with not only improved resistance to proteases but, in some cases, a remarkable 10-fold increase in receptor affinity. This enhanced affinity is thought to arise from an additional cation-π interaction between the aromatic triazole ring and a key arginine residue (Arg356) in the CCK2R binding pocket.
Modulating Pharmacological Activity: From Agonist to Antagonist
The pharmacological profile of these tetrapeptide analogs can be dramatically altered by modifications at the N- and C-termini.
-
N-Terminal Boc Group: The tert-butyloxycarbonyl (Boc) protecting group at the N-terminus is crucial for high-affinity binding.[11]
-
C-Terminal Modifications: The C-terminal amide is also a key interaction point. Bismethylation of this amide group, for instance, can convert a potent agonist into a full antagonist.[11] Similarly, replacing the methionine residue with a benzyloxycarbonyl (Z)-protected ornithine (Orn(Z)) can also induce antagonist properties.[12]
Experimental Protocols for Analog Evaluation
The following are standardized, self-validating protocols for assessing the key performance parameters of Boc-Trp-Met-Asp-Phe-NH2 analogs.
Protocol 1: Competitive Radioligand Binding Assay for CCK2R Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the CCK2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CCK2R (e.g., A431-CCK2R cells).
-
Radioligand: [³H]pentagastrin or ¹²⁵I-labeled CCK-8.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
Test compounds and a known high-affinity CCK2R ligand (for non-specific binding determination).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and either the test compound, buffer (for total binding), or an excess of a known ligand (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay for Agonist/Antagonist Activity (Inositol Phosphate Accumulation)
Objective: To determine whether a test compound acts as an agonist or an antagonist at the CCK2R and to quantify its potency (EC50) or inhibitory activity (IC50).
Materials:
-
CHO cells stably transfected with the human CCK2R.
-
[³H]myo-inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
CCK-8 (as a reference agonist).
-
Test compounds.
-
Dowex AG1-X8 resin.
-
Scintillation counter.
Procedure:
-
Seed the CCK2R-expressing CHO cells in 24-well plates and grow to near confluency.
-
Label the cells with [³H]myo-inositol overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with stimulation buffer.
-
For agonist testing: Add increasing concentrations of the test compound.
-
For antagonist testing: Add a fixed, sub-maximal concentration of CCK-8 in the presence of increasing concentrations of the test compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and isolate the inositol phosphates using Dowex AG1-X8 chromatography.
-
Quantify the accumulated [³H]inositol phosphates by scintillation counting.
-
For agonists: Plot the response against the log of the compound concentration and determine the EC50 value.
-
For antagonists: Plot the inhibition of the CCK-8 response against the log of the compound concentration and determine the IC50 value.
Visualizing Key Concepts
Caption: Agonist binding to the CCK2R activates Gq, leading to downstream signaling.
Caption: Workflow for the comprehensive evaluation of novel CCK2R-targeting analogs.
Conclusion and Future Directions
The structure-activity relationship of Boc-Trp-Met-Asp-Phe-NH2 analogs is a rich and evolving field. Strategic modifications, particularly those that enhance metabolic stability and fine-tune pharmacological activity, have led to the development of promising candidates for clinical evaluation. The use of non-canonical amino acids and amide bond bioisosteres has proven highly effective in overcoming the inherent liabilities of the parent peptide. Future research will likely focus on further optimizing pharmacokinetic profiles to maximize tumor uptake while minimizing off-target accumulation, ultimately paving the way for the next generation of CCK2R-targeted diagnostics and therapeutics.
References
-
Novak, D., Anderluh, M., & Peitl, P. K. (2020). CCK2R antagonists: from SAR to clinical trials. Drug Discovery Today, 25(10), 1834-1843. [Link]
-
Klingler, M., Summer, D., Rangger, C., Haas, H., Haubner, R., & Decristoforo, C. (2020). Triazolo-Peptidomimetics: Novel Radiolabeled Minigastrin Analogs for Improved Tumor Targeting. Journal of Medicinal Chemistry, 63(9), 4484–4495. [Link]
-
Klingler, M., Summer, D., Rangger, C., Haas, H., Haubner, R., & Decristoforo, C. (2020). Design of Radiolabeled Analogs of Minigastrin by Multiple Amide-to-Triazole Substitutions. Journal of Medicinal Chemistry, 63(9), 4496–4506. [Link]
-
Klingler, M., Decristoforo, C., Rangger, C., Summer, D., Foster, J., Sosabowski, J. K., & Leyton, J. (2018). Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting. Theranostics, 8(11), 3043–3055. [Link]
-
Novak, D., Anderluh, M., & Peitl, P. K. (2020). CCK2R antagonists: from SAR to clinical trials. ResearchGate. [Link]
-
Gupta, A. K., Varshney, K., & Saxena, A. K. (2012). Toward the identification of a reliable 3D QSAR pharmacophore model for the CCK2 receptor antagonism. Journal of Chemical Information and Modeling, 52(5), 1376–1390. [Link]
-
Laverman, P., Roosenburg, S., Gotthardt, M., Park, J., Oyen, W. J. G., de Jong, M., & Boerman, O. C. (2004). Selection of Radiolabeled Gastrin Analogs for Peptide Receptor–Targeted Radionuclide Therapy. Journal of Nuclear Medicine, 45(7), 1234–1241. [Link]
-
Klingler, M., Summer, D., Rangger, C., Haas, H., Haubner, R., & Decristoforo, C. (2020). Triazolo-Peptidomimetics: Novel Radiolabeled Minigastrin Analogs for Improved Tumor Targeting. University of Vienna. [Link]
-
Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155–169. [Link]
-
D'Amato, M., & Evangelista, S. (1997). Discovery of New CCK2 Receptor Antagonists. A Review of Pharmacological Studies. Part I. General Pharmacology: The Vascular System, 28(4), 543-549. [Link]
-
Horwell, D. C. (2002). CCK2 receptor antagonists. ResearchGate. [Link]
-
Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155-169. [Link]
-
Goudreau, N., Weng, J. H., & Roques, B. P. (1996). Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives. Bioorganic & Medicinal Chemistry Letters, 6(11), 1297–1302. [Link]
-
Marseigne, I., Roy, P., Dor, A., Durieux, C., Pélaprat, D., Reibaud, M., ... & Roques, B. P. (1989). Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists. Journal of Medicinal Chemistry, 32(2), 445–449. [Link]
-
Sugg, E. E., Kimery, M. J., Ding, J. M., Kenakin, D. C., Miller, L. J., Queen, K. L., & Rimele, T. J. (1995). CCK-A receptor selective antagonists derived from the CCK-A receptor selective tetrapeptide agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623). Journal of Medicinal Chemistry, 38(1), 207–211. [Link]
-
Rehfeld, J. F. (1998). The biology of cholecystokinin and gastrin peptides. Current Topics in Membranes, 46, 217–241. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of cholecystokinin and gastrin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK2R antagonists: from SAR to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. Selection of Radiolabeled Gastrin Analogs for Peptide Receptor–Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of N- and C-terminal substituents on the CCK-B agonist-antagonist pharmacological profile of Boc-Trp-Phg-Asp-Nal-NH2 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCK-A receptor selective antagonists derived from the CCK-A receptor selective tetrapeptide agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Deprotected Trp-Met-Asp-Phe-NH2 (CCK-4): A Comparative Guide to Receptor Targeting and Assay Validation
As a Senior Application Scientist, I frequently consult on the selection of peptide agonists for neuropharmacological and gastroenterological screening. The deprotected tetrapeptide Trp-Met-Asp-Phe-NH2, universally known as Cholecystokinin-4 (CCK-4), represents the minimal C-terminal sequence required to retain the biological activity of the parent cholecystokinin hormone[1]. However, unlike the full-length CCK-33 or the highly potent CCK-8, CCK-4 exhibits a distinct pharmacological profile characterized by profound selectivity for the CCK2 (formerly CCKB/gastrin) receptor[2].
This guide systematically compares CCK-4 against alternative ligands, elucidates its signaling mechanics, and provides robust, self-validating protocols for quantifying its biological activity.
Pharmacological Profile: CCK-4 vs. Alternative Ligands
The biological activity of CCK peptides is strictly dictated by their C-terminal sequence and the sulfation state of upstream tyrosine residues[3]. The CCK1 receptor (predominantly peripheral) requires the sulfated tyrosine at position 7 (from the C-terminus) for high-affinity binding[2]. By lacking this extended sequence, CCK-4 acts as a highly selective agonist for the CCK2 receptor, which is widely distributed in the central nervous system (CNS) and gastric mucosa[2].
Causality in Ligand Choice: If your research models panic disorder or anxiety, CCK-4 is the gold standard because it crosses the blood-brain barrier sufficiently to induce reliable anxiogenic effects in human and animal models[4]. Conversely, for gastrointestinal motility studies requiring potent gallbladder contraction, sulfated CCK-8 is the mandatory alternative due to its high CCK1R affinity[2].
Quantitative Comparison of CCK Receptor Ligands
| Ligand | Structure / Sequence | Primary Target | CCK1R Affinity (Ki) | CCK2R Affinity (Ki) | Primary Biological Effect |
| CCK-4 | Trp-Met-Asp-Phe-NH2 | CCK2R | > 10,000 nM | ~ 1-5 nM | Anxiogenic (CNS), Gastric acid secretion |
| CCK-8 (Sulfated) | Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 | CCK1R & CCK2R | ~ 0.6-2 nM | ~ 1-2 nM | Gallbladder contraction, Pancreatic secretion |
| Pentagastrin | Boc-β-Ala-Trp-Met-Asp-Phe-NH2 | CCK2R | > 10,000 nM | ~ 1-5 nM | Gastric acid secretion (diagnostic) |
| Devazepide | Non-peptide (Benzodiazepine derivative) | CCK1R Antagonist | ~ 1 nM | > 1,000 nM | Inhibits GI motility |
Mechanistic Pathway of CCK-4 Activation
CCK-4 exerts its biological activity by binding to the CCK2 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR)[2]. Activation of this receptor triggers the Phospholipase C (PLC) cascade, cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG)[2]. This results in the mobilization of intracellular calcium—a measurable secondary messenger critical for downstream physiological responses.
CCK-4 induced CCK2R Gq-coupled signaling pathway leading to calcium mobilization.
Experimental Methodologies & Self-Validating Protocols
Protocol 1: Competitive Radioligand Binding Assay (CCK2R Specificity)
Causality & Design: We utilize 125I-Bolton-Hunter-CCK-8 (125I-BH-CCK-8) as the radiotracer rather than direct chloramine-T iodination. Direct iodination oxidizes the critical methionine residues in the CCK sequence, destroying biological activity[5]. The Bolton-Hunter reagent conjugates to the N-terminus, preserving the C-terminal Trp-Met-Asp-Phe-NH2 pharmacophore required for receptor docking[5].
Step-by-Step Methodology:
-
Membrane Preparation: Culture AR42J cells (which endogenously express high levels of CCK2R) to confluency. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction[6].
-
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM of 125I-BH-CCK-8, and serial dilutions of unlabeled CCK-4 (10^-11 to 10^-5 M) in binding buffer (HEPES with 5 mM MgCl2 to stabilize G-protein coupling)[2].
-
Equilibration: Incubate at room temperature for 60 minutes to reach steady-state equilibrium[6].
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding[7].
-
Washing & Counting: Wash filters three times with ice-cold buffer to trap the bound radioligand. Quantify radioactivity using a microplate scintillation counter[7].
-
Validation Check: Include wells with 1 µM unlabeled CCK-8 to define non-specific binding (NSB). Specific binding should be >80% of total binding.
Workflow for competitive radioligand binding assay to determine CCK-4 receptor affinity.
Protocol 2: Intracellular Calcium Mobilization Assay
Causality & Design: To prove that CCK-4 is a full agonist (and not just a competitive binder), we must measure the functional output of the Gq pathway: calcium release[8]. Fura-2 AM is the optimal dye here because it is ratiometric (measuring emission at 510 nm following excitation at both 340 nm and 380 nm). This internal calibration eliminates artifacts caused by uneven dye loading, photobleaching, or varying cell numbers, ensuring that the signal strictly correlates with intracellular Ca2+ concentration[8].
Step-by-Step Methodology:
-
Dye Loading: Incubate AR42J cells with 2 µM Fura-2 AM in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.04% Pluronic F-127 (to aid dye dispersion) for 45 minutes at 37°C[8].
-
De-esterification: Wash the cells twice with HBSS and incubate for an additional 20 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.
-
Baseline Measurement: Record the basal 340/380 nm excitation ratio for 30 seconds using a fluorescence microplate reader.
-
Agonist Injection: Inject CCK-4 (e.g., 100 nM final concentration) via an automated fluidics system and continuously record the fluorescence ratio for 3 minutes.
-
Validation Check: The protocol is self-validating if the addition of a calcium ionophore (e.g., Ionomycin) at the end of the assay produces a maximal calcium spike, confirming that the cells were properly loaded and viable.
Conclusion
The deprotected Trp-Met-Asp-Phe-NH2 (CCK-4) peptide remains an indispensable tool for probing CCK2 receptor pharmacology. While CCK-8 offers broader physiological utility across both receptor subtypes, CCK-4's truncated structure isolates its activity to the CNS and gastric mucosa, making it the premier choice for anxiogenic modeling and targeted receptor assays. By adhering to the rigorous, self-validating methodologies outlined above, researchers can ensure reproducible, high-fidelity data in their neuropharmacological screening pipelines.
Sources
- 1. pnas.org [pnas.org]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full agonists of CCK8 containing a nonhydrolyzable sulfated tyrosine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-4 - Wikipedia [en.wikipedia.org]
- 5. Preparation of biologically active radioiodinated cholecystokinin for radioreceptor assay and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 | Benchchem [benchchem.com]
Validating the Specific Binding of Boc-Trp-Met-Asp-Phe-NH2 to CCK Receptors: A Comparative Guide
As drug development increasingly targets neurogastroenterology and central nervous system (CNS) disorders, the precise modulation of Cholecystokinin (CCK) receptors has become a critical focal point. The CCK receptor family consists of two primary subtypes: the alimentary CCK1 receptor (CCK-A) and the brain/gastrin CCK2 receptor (CCK-B).
While endogenous ligands like sulfated CCK-8 activate both subtypes with high affinity, truncated peptide analogs offer powerful tools for subtype-specific modulation. Among these, Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4) —a synthetic derivative of the C-terminal tetrapeptide of CCK featuring a tert-butyloxycarbonyl (Boc) protecting group—stands out. This guide provides a comprehensive, self-validating framework for evaluating the specific binding and functional agonism of Boc-CCK-4, objectively comparing its performance against alternative CCK ligands.
Comparative Pharmacological Profile
To establish a baseline for validation, it is essential to understand how Boc-CCK-4 compares to other standard ligands in the field. Minor structural modifications to the peptide backbone, such as the N-terminal Boc protection, significantly dictate receptor subtype selectivity. Research demonstrates that Boc-CCK-4 exhibits approximately 1[1] over the CCK-A receptor.
In contrast, while sulfated CCK-8 binds both human CCK-A and CCK-B receptors with high affinity (IC50 ~ 2 nM),2[2].
Table 1: Comparative Binding Profiles of CCK Ligands
| Ligand | CCK1R (CCK-A) Affinity | CCK2R (CCK-B) Affinity | Selectivity Profile | Primary Utility |
| Boc-CCK-4 | Low | High | ~70-fold CCK2R selective | Selective CCK2R Agonist |
| CCK-8 (Sulfated) | High | High | Non-selective | Universal Endogenous Agonist |
| Gastrin-17 | Low | High | CCK2R selective | Endogenous CCK2R Agonist |
| Devazepide | High | Low | CCK1R selective | CCK1R Antagonist |
| L-365,260 | Low | High | CCK2R selective | CCK2R Antagonist |
Mechanistic Causality & Signaling Pathway
To design a self-validating experimental system, we must map the physical binding event to its downstream functional consequence. The CCK2 receptor3[3].
Binding of Boc-CCK-4 induces a conformational shift in the CCK2 receptor, activating the Gq/11 complex. This stimulates Phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Caption: CCK2 Receptor Gq/11 Signaling Pathway Activation by Boc-CCK-4
Experimental Design: A Self-Validating System
A scientifically rigorous validation strategy requires orthogonal methodologies. We establish a self-validating loop by pairing a Competitive Radioligand Binding Assay (proving physical target engagement and affinity) with an Intracellular Calcium Mobilization Assay (proving functional agonism and efficacy).
Protocol 1: Competitive Radioligand Binding Assay
Causality & Rationale: This assay directly quantifies the affinity ( Ki ) of Boc-CCK-4 by measuring its ability to displace a high-affinity radiotracer (e.g., [³H]-L-365,260 or [¹²⁵I]-BH-CCK-8) from the receptor. Using 0.5% polyethylenimine (PEI) to pre-soak the glass fiber filters is a critical step; it neutralizes the negative charge of the filter, drastically reducing the non-specific binding of highly hydrophobic peptide analogs like Boc-CCK-4.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing human CCK1R or CCK2R in ice-cold HEPES buffer (50 mM, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, supplemented with protease inhibitors to prevent peptide degradation). Centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the pellet in binding buffer.
-
Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (10-20 µg protein/well), 25 µL of [¹²⁵I]-BH-CCK-8 (final concentration 50 pM), and 25 µL of Boc-CCK-4 at varying concentrations ( 10−11 to 10−5 M).
-
Equilibration: Incubate the plate at 25°C for 120 minutes. Note: 120 minutes ensures steady-state equilibrium is reached, preventing artificial shifts in the calculated IC50.
-
Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure retained radioactivity using a gamma counter. Calculate the IC50 using non-linear regression (one-site competition model) and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
Causality & Rationale: Because CCK2R is Gq-coupled, agonist binding directly correlates with a transient spike in intracellular calcium. Using Fluo-4 AM (a fluorescent calcium indicator) provides a real-time functional readout. Probenecid is included in the dye-loading buffer to inhibit multidrug resistance proteins (e.g., MRP1), preventing the premature active extrusion of the Fluo-4 dye from the cytosol.
Step-by-Step Methodology:
-
Cell Seeding: Seed CCK2R-expressing CHO-K1 cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 0.04% Pluronic F-127, 2.5 mM probenecid in HBSS). Incubate for 60 minutes at 37°C.
-
Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.
-
Ligand Addition: Automatically inject 10 µL of Boc-CCK-4 (prepared in HBSS at 3x final concentration) into the wells. Include CCK-8 as a positive control and wells pre-incubated with L-365,260 (antagonist) as a negative control.
-
Kinetic Reading: Record fluorescence continuously for 3 minutes. Calculate the maximum change in fluorescence ( ΔF/F0 ) to generate dose-response curves and determine the EC50 .
Caption: Self-Validating Workflow for Boc-CCK-4 Receptor Binding
Conclusion
Validating the specific binding of Boc-Trp-Met-Asp-Phe-NH2 requires a dual-faceted approach. By combining competitive radioligand binding to confirm its ~70-fold selectivity for CCK2R over CCK1R, and functional calcium mobilization to prove its robust agonistic properties, researchers can establish a highly trustworthy, self-validating data package. This rigorous framework ensures that subsequent translational studies utilizing Boc-CCK-4 are built upon unassailable pharmacological foundations.
References
- Shiosaki K, et al. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors. NIH.gov.
- Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells. NIH.gov.
- Cholecystokinin receptors | G protein-coupled receptors. IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
- 1. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Guide: Boc-Trp-Met-Asp-Phe-NH2 vs. Non-Peptide CCK Antagonists in Receptor Pharmacology
As a Senior Application Scientist, I frequently consult with drug development teams navigating the transition from peptide-based pharmacological probes to small-molecule therapeutics. When targeting the cholecystokinin (CCK) receptor system—a critical pathway modulating digestion, satiety, anxiety, and pain—the choice of ligand dictates both the experimental design and the therapeutic potential.
This guide provides an objective, data-driven comparison between the synthetic peptide derivative Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4) and pioneering non-peptide antagonists like Devazepide (L-364,718) and L-365,260 . By examining their structural divergence, binding kinetics, and functional readouts, we can establish robust, self-validating workflows for CCK receptor research.
Structural and Mechanistic Divergence
The pharmacological landscape of CCK receptors is divided into two primary subtypes: CCK1R (formerly CCK-A, "alimentary") and CCK2R (formerly CCK-B, "brain")[].
Boc-Trp-Met-Asp-Phe-NH2 (Boc-CCK-4) is a synthetic tetrapeptide derived from the C-terminal sequence of endogenous CCK. It functions primarily as a highly potent full agonist at central CCK2R (CCK-B) receptors[2]. While its peptidic nature renders it susceptible to rapid enzymatic degradation and limits oral bioavailability, Boc-CCK-4 serves as a critical structural scaffold. Minor structural modifications to its C-terminus (such as hydrazide substitutions) have been historically used to synthesize early peptide-based antagonists[3].
In stark contrast, Non-Peptide Antagonists such as Devazepide and L-365,260 represent a paradigm shift in CCK pharmacology. Discovered through the screening of benzodiazepine and phenylurea libraries, these small molecules offer high metabolic stability and oral bioavailability[][4]. Devazepide is an exquisitely potent, competitive antagonist highly selective for CCK1R, whereas the structurally related L-365,260 selectively targets CCK2R[][5].
Pathway Visualization
CCK receptor signaling pathways and specific ligand interaction dynamics.
Quantitative Performance Comparison
To objectively evaluate these compounds, we must look at their binding affinities and physicochemical profiles. The table below summarizes the core metrics distinguishing the peptide agonist from the non-peptide antagonists.
| Compound | Chemical Classification | Primary Target | Binding Affinity | Oral Bioavailability | Functional Role |
| Boc-Trp-Met-Asp-Phe-NH2 | Synthetic Tetrapeptide | CCK2R (CCK-B) | Kᵢ ~ 42 nM[2] | Poor (Requires Injection) | Full Agonist / Structural Scaffold |
| Devazepide (L-364,718) | Benzodiazepine Derivative | CCK1R (CCK-A) | IC₅₀ ~ 81 pM[5] | High | Competitive Antagonist |
| L-365,260 | Benzodiazepine Derivative | CCK2R (CCK-B) | IC₅₀ ~ 2 nM[] | High | Competitive Antagonist |
Experimental Methodologies: Self-Validating Protocols
When designing assays to compare peptides like Boc-CCK-4 against lipophilic small molecules like Devazepide, the experimental conditions must account for their distinct physicochemical properties. The following protocols are engineered as self-validating systems, ensuring that causality is established and artifacts are controlled.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (Kᵢ) of the ligands at CCK1R and CCK2R. Causality & Design: We utilize ¹²⁵I-Bolton-Hunter-CCK-8 as the radiotracer due to its high specific activity and stability[3]. Because Boc-CCK-4 is highly susceptible to enzymatic cleavage, the assay buffer must contain a protease inhibitor cocktail. While Devazepide does not require protease inhibitors, it is highly lipophilic; therefore, DMSO concentrations must be strictly normalized across all wells to prevent solvent-induced binding artifacts[5].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CCK1R-expressing (e.g., rat pancreas) or CCK2R-expressing (e.g., guinea pig cortex) tissues in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.
-
Buffer Formulation: Prepare the binding buffer containing 20 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, 0.2% BSA. Critical Step: Add 0.5 mg/mL bacitracin and 10 µM bestatin to prevent Boc-CCK-4 degradation.
-
Incubation: In a 96-well plate, combine 50 µL of ¹²⁵I-BH-CCK-8 (final concentration ~50 pM), 50 µL of the test compound (Boc-CCK-4 or Devazepide) in varying concentrations (10⁻¹² to 10⁻⁵ M), and 100 µL of membrane suspension.
-
Self-Validation Controls:
-
Total Binding (TB): Radioligand + vehicle (DMSO matched).
-
Non-Specific Binding (NSB): Radioligand + 1 µM unlabeled CCK-8. This internal control validates that the radiotracer is specifically binding to the receptor.
-
-
Separation & Detection: Incubate for 120 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer and measure radioactivity using a gamma counter.
Protocol B: Intracellular Calcium Mobilization Assay
Objective: Differentiate the functional agonism of Boc-CCK-4 from the antagonistic blockade of Devazepide/L-365,260. Causality & Design: CCK receptors couple to Gq/11 proteins, which trigger phospholipase C (PLC) activation, IP3 generation, and subsequent Ca²⁺ release from the endoplasmic reticulum[3]. By using a fluorescent calcium indicator (Fluo-4 AM), we can capture real-time kinetic data. Antagonists must be pre-incubated to achieve receptor occupancy before the agonist challenge.
Step-by-Step Methodology:
-
Cell Plating & Dye Loading: Seed CCK1R or CCK2R transfected CHO cells in a 384-well black, clear-bottom plate. Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid (to inhibit dye efflux) in assay buffer for 45 minutes at 37°C.
-
Antagonist Pre-Incubation: Wash the cells to remove extracellular dye. Add Devazepide or L-365,260 (at varying concentrations) and incubate for 15 minutes at room temperature.
-
Agonist Challenge: Using an automated fluorometric imaging plate reader (FLIPR), inject the agonist (either endogenous CCK-8 or Boc-CCK-4) at its EC₈₀ concentration.
-
Self-Validation Controls:
-
Positive Control: Inject 1 µM Ionomycin at the end of the assay. This validates that the cells are viable, the dye is properly loaded, and the intracellular calcium stores are intact, regardless of the receptor's response to the test compounds.
-
Baseline Read: Record fluorescence for 10 seconds prior to agonist injection to establish a stable baseline.
-
-
Data Analysis: Measure the peak fluorescence minus the baseline. Devazepide will show a dose-dependent rightward shift in the agonist curve at CCK1R, confirming competitive antagonism.
Sources
- 2. CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CCK-A and CCK-B receptor antagonists, devazepide and L-365,260, enhance morphine antinociception only in non-acclimated rats exposed to a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Boc-trp-met-asp-phe-NH2 proper disposal procedures
Operational Guide to the Safe Handling and Disposal of Boc-Trp-Met-Asp-Phe-NH2
As laboratory safety and experimental integrity are paramount in drug development, the proper handling of potent synthetic peptides requires more than standard biological waste procedures. Boc-Trp-Met-Asp-Phe-NH2 (CAS: 5235-21-2), commonly referred to as Boc-CCK-4 or Boc-Tetragastrin, is a highly active biological material[].
This guide provides a comprehensive, field-proven framework for the safe operational handling, chemical neutralization, and Environmental Protection Agency (EPA)-compliant disposal of Boc-CCK-4. By understanding the causality behind these protocols, researchers can ensure a self-validating safety system within their laboratories.
Pharmacological Context and Hazard Causality
To understand the necessity of rigorous disposal protocols, one must first recognize the biological potency of Boc-CCK-4. The peptide sequence mimics the C-terminal tetrapeptide of endogenous cholecystokinin, functioning as a highly selective cholecystokinin-B (CCK-B) receptor agonist[].
Activation of the CCK-B receptor triggers a Gq/11-coupled signaling cascade, leading to intracellular calcium mobilization[]. In mammalian models, this specific pathway is heavily implicated in inducing severe anxiogenic (panic-like) responses. Consequently, accidental occupational exposure—particularly via the aerosolization of lyophilized powder during reconstitution or accidental mucosal contact—poses a significant safety hazard[2].
CCK-B Receptor Signaling Pathway Activated by Boc-CCK-4.
Furthermore, synthetic peptides are frequently synthesized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA)[3]. The resulting peptide is often delivered as a TFA salt, introducing chemical corrosivity alongside its biological activity[3].
Physicochemical Profile and Waste Characterization
Effective waste management begins with accurate chemical characterization. Boc-CCK-4 contains oxidation-sensitive residues (Methionine and Tryptophan), which dictate specific storage and handling requirements to prevent degradation into unknown byproducts[4].
Table 1: Physicochemical and Hazard Profile of Boc-CCK-4
| Parameter | Specification / Detail |
| Chemical Name | Boc-Trp-Met-Asp-Phe-NH2 |
| Common Names | Boc-CCK-4, Boc-Tetragastrin |
| CAS Number | 5235-21-2[] |
| Molecular Weight | 696.81 g/mol [5] |
| Physical State | Lyophilized powder[5] |
| Primary Hazards | Biological potency (CCK-B agonist); Corrosivity (if TFA salt)[][3] |
| Storage Requirement | -20°C to -80°C, desiccated, protected from light and oxygen[4] |
Standard Operating Procedure (SOP): Handling and Disposal
The disposal of Boc-CCK-4 must be treated as regulated chemical waste, adhering to local, state, and federal Environmental Protection Agency (EPA) guidelines[2][6]. It must never be disposed of in regular trash or poured down public drains without proper neutralization and institutional approval[2].
The Causality of the Neutralization Step: If the Boc-CCK-4 is supplied as a TFA salt, the trifluoroacetate counter-ion makes the aqueous solution highly acidic[3]. Direct disposal of acidic waste can damage plumbing infrastructure and violate EPA discharge regulations. Neutralizing the solution with a weak base (like 1% Sodium Bicarbonate) safely mitigates the acidity without generating excessive heat or causing rapid peptide hydrolysis, which could otherwise release toxic byproducts[3].
Step-by-Step Laboratory Disposal Workflow for Synthetic Peptide Waste.
Experimental Protocol: Step-by-Step Neutralization and Disposal
This self-validating protocol ensures the safe deactivation and disposal of Boc-CCK-4 TFA salt solutions.
Prerequisites:
-
PPE: Chemical-resistant nitrile gloves, safety goggles, and a dedicated lab coat[2][3].
-
Environment: Certified chemical fume hood. Causality: The draft prevents the inhalation of aerosolized lyophilized powders during transfer[2][3].
Step 1: Preparation of the Neutralizing Agent
-
Weigh 1.0 g of Sodium Bicarbonate (NaHCO3).
-
Dissolve in 100 mL of deionized (DI) water to create a 1% (w/v) NaHCO3 solution[3].
-
Verification: Ensure complete dissolution; the solution should be entirely clear.
Step 2: Dissolution of Peptide Waste
-
Collect all expired, degraded, or residual Boc-CCK-4 lyophilized powder or stock solutions.
-
If in powder form, carefully dissolve the peptide in a minimal volume of DI water or an appropriate compatible solvent (e.g., a small amount of DMSO if aqueous solubility is poor, followed immediately by water)[4].
Step 3: Controlled Neutralization
-
Place the peptide solution beaker on a magnetic stirrer inside the fume hood.
-
Slowly add the 1% NaHCO3 neutralizing solution dropwise to the peptide waste[3].
-
Causality: Dropwise addition prevents excessive effervescence (CO2 gas release) resulting from the acid-base reaction.
-
Monitor the pH continuously using calibrated pH paper or a pH meter.
-
Verification: Cease addition when the pH stabilizes between 6.0 and 8.0[3]. Allow the solution to sit for 5 minutes and re-verify the pH to ensure stability[3].
Step 4: Segregation and EPA-Compliant Disposal
-
Transfer the neutralized solution into a designated, clearly labeled hazardous chemical waste container[2].
-
Ensure the waste log accurately reflects the contents: "Neutralized aqueous peptide waste (Boc-Trp-Met-Asp-Phe-NH2), trace TFA, pH 7.0."
-
Store the waste container in a secondary containment bin until your institution's Environmental Health and Safety (EH&S) department schedules a licensed hazardous waste pickup[2][6].
Regulatory Compliance and Documentation
Under EPA regulations, laboratories generating chemical waste must maintain accurate, up-to-date, and easily retrievable records of waste handling[6]. Although synthetic peptides are biological molecules, they are classified as regulated chemical waste once designated for disposal[6]. Coordinate with your EH&S office to ensure your waste generator status is maintained and that all disposal manifests comply with the Resource Conservation and Recovery Act (RCRA)[7].
References
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides - peptide24.store. 2
-
Cholecystokinin Receptor Inhibitors, Agonists and Modulators - BOC Sciences.
-
Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA - BenchChem. 3
-
Laboratory Environmental Sample Disposal Information Document - EPA. 6
-
BOC-TRP-MET-ASP-PHE-NH2 Chemical Properties - Echemi. 5
-
Handling and Storage of Synthetic Peptides - NovoPro Bioscience Inc.4
-
Profile and Management Options for EPA Laboratory Generated Mixed Waste - EPA. 7
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
